(R)-NODAGA-tris(t-Bu ester)
Description
BenchChem offers high-quality (R)-NODAGA-tris(t-Bu ester) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-NODAGA-tris(t-Bu ester) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-[4,7-bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7-triazonan-1-yl]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H49N3O8/c1-25(2,3)36-22(33)18-28-12-13-29(19-23(34)37-26(4,5)6)15-17-30(16-14-28)20(10-11-21(31)32)24(35)38-27(7,8)9/h20H,10-19H2,1-9H3,(H,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADHGPCATMVZKLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1CCN(CCN(CC1)C(CCC(=O)O)C(=O)OC(C)(C)C)CC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H49N3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(R)-NODAGA-tris(t-Bu ester): A Technical Guide for Researchers
(R)-NODAGA-tris(t-Bu ester) is a bifunctional chelator crucial in the development of radiopharmaceuticals for Positron Emission Tomography (PET) imaging. Its structure allows for stable complexation with medically relevant radionuclides, such as Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu), while the protected carboxylic acid moieties provide a handle for conjugation to biomolecules. This guide offers an in-depth overview of its core properties, experimental protocols, and relevant data for researchers, scientists, and drug development professionals.
Core Properties
(R)-NODAGA-tris(t-Bu ester), systematically named 4-(4,7-bis(2-(tert-butoxy)-2-oxoethyl)-1,4,7-triazacyclononan-1-yl)-5-(tert-butoxy)-5-oxopentanoic acid, is a white to yellowish powder.[1] The tert-butyl ester groups serve as protecting groups for the carboxylic acids, which, after deprotection, can be used for covalent attachment to targeting vectors like peptides and antibodies. The NODAGA (1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid) backbone is a highly efficient chelator for various trivalent metal ions.[2][3]
| Property | Value | Reference |
| Molecular Formula | C₂₇H₄₉N₃O₈ | [4][5] |
| Molecular Weight | 543.7 g/mol | [4][5] |
| CAS Number | 1252799-47-5 | [1][4] |
| Appearance | White to yellowish powder | [1] |
| Purity | >96% | [4][5] |
| Storage | -20°C | [6] |
Experimental Workflow and Protocols
The general workflow for utilizing (R)-NODAGA-tris(t-Bu ester) involves a three-step process: deprotection of the tert-butyl esters, conjugation to a biomolecule, and subsequent radiolabeling with a radionuclide of interest.
Deprotection of tert-Butyl Esters
The tert-butyl ester protecting groups are readily removed under acidic conditions to yield the free carboxylic acids. A common and effective method involves the use of trifluoroacetic acid (TFA).
Protocol:
-
Dissolve the (R)-NODAGA-tris(t-Bu ester) in a suitable organic solvent, such as dichloromethane (B109758) (DCM).
-
Add an excess of trifluoroacetic acid (TFA). A common ratio is a 1:1 mixture of DCM and TFA.[7]
-
Stir the reaction mixture at room temperature for 2-5 hours.[7][8]
-
Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), to confirm the consumption of the starting material.
-
Upon completion, remove the solvent and excess TFA under reduced pressure (e.g., using a rotary evaporator).
-
The resulting deprotected (R)-NODAGA-(COOH)₃ can be further purified if necessary, for example, by precipitation from a non-polar solvent like diethyl ether.
Conjugation to Biomolecules (EDC/NHS Coupling)
The free carboxylic acid groups on the deprotected NODAGA can be covalently linked to primary amines (e.g., the N-terminus or lysine (B10760008) side chains) on peptides or antibodies using a carbodiimide (B86325) coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
Protocol:
-
Dissolve the deprotected (R)-NODAGA-(COOH)₃ in an appropriate buffer, such as 2-(N-morpholino)ethanesulfonic acid (MES) buffer at pH 6.0.
-
Add EDC and NHS (or Sulfo-NHS) to the solution to activate the carboxylic acid groups. The reaction is typically carried out at room temperature for 15-30 minutes.
-
Dissolve the biomolecule (peptide or antibody) in a suitable conjugation buffer, often a phosphate-buffered saline (PBS) at a pH of 7.2-8.0.
-
Add the activated NODAGA solution to the biomolecule solution. The molar ratio of the activated chelator to the biomolecule can be varied to control the degree of conjugation.
-
Allow the conjugation reaction to proceed for a period ranging from 2 hours to overnight, at either room temperature or 4°C.
-
Quench the reaction by adding a small molecule with a primary amine, such as Tris or glycine, to consume any remaining activated chelator.
-
Purify the resulting NODAGA-biomolecule conjugate to remove unreacted chelator and byproducts. This can be achieved using techniques like size-exclusion chromatography (SEC) or dialysis.
-
Characterize the conjugate to determine the average number of chelators per biomolecule, for example, using MALDI-TOF mass spectrometry.[9]
Radiolabeling with Gallium-68 or Copper-64
The NODAGA-biomolecule conjugate can be efficiently radiolabeled with radionuclides like ⁶⁸Ga or ⁶⁴Cu. NODAGA is known for its ability to form stable complexes under mild conditions.
⁶⁸Ga Radiolabeling Protocol:
-
Obtain ⁶⁸GaCl₃ in a suitable buffer from a ⁶⁸Ge/⁶⁸Ga generator.
-
Adjust the pH of the ⁶⁸Ga solution to a slightly acidic range, typically between 3.5 and 4.5, using a buffer such as sodium acetate (B1210297).[10]
-
Add the NODAGA-biomolecule conjugate to the buffered ⁶⁸Ga solution. The amount of conjugate can range from 15-50 µg depending on the desired specific activity.[10]
-
Incubate the reaction mixture. While labeling can occur at room temperature, heating to 60-95°C for 5-10 minutes can significantly increase the radiolabeling yield.[10][11]
-
Determine the radiochemical purity of the final product using methods like radio-TLC or radio-HPLC.
⁶⁴Cu Radiolabeling Protocol:
-
Prepare a solution of the NODAGA-biomolecule conjugate in a suitable buffer, such as 0.1 M ammonium (B1175870) acetate at pH 5.5-6.0.[7]
-
Add the ⁶⁴CuCl₂ solution to the conjugate solution.
-
Incubate the reaction mixture. Labeling is often efficient at room temperature within 15-20 minutes, although incubation at 37°C can also be used.[7]
-
Assess the radiolabeling efficiency and radiochemical purity using radio-TLC or radio-HPLC.
Quantitative Data
The following tables summarize key quantitative data related to the performance of NODAGA conjugates.
Table 1: Radiolabeling Conditions and Efficiency
| Radionuclide | Biomolecule Conjugate | pH | Temperature (°C) | Time (min) | Radiochemical Yield | Reference |
| ⁶⁸Ga | NODAGA-(RGD)₂ | 3.5 - 4.0 | 95 | 5 - 10 | >95% | [10] |
| ⁶⁸Ga | NODAGA-(RGD)₂ | 3.5 - 4.0 | Room Temp | - | - (requires higher peptide mass) | [10] |
| ⁶⁸Ga | NODAGA-Pamidronic Acid | 4.0 - 4.5 | >60 | - | Optimum | [11] |
| ⁶⁴Cu | NODAGA-Trastuzumab | ~5.5 | Room Temp | 15 | ~80% | [9] |
| ⁶⁴Cu | NODAGA-Trastuzumab | - | 25 | 15 | >99% (with 1.1 µM conjugate) | [12] |
Table 2: In Vitro Stability of Radiolabeled NODAGA Conjugates
| Conjugate | Condition | Time (h) | Stability | Reference |
| [⁶⁴Cu]Cu-NODAGA-Trastuzumab | PBS | 24 | Excellent | [12] |
| [⁶⁴Cu]Cu-NODAGA-Trastuzumab | Mouse Serum | 24 | Excellent | [12] |
| [⁶⁴Cu]Cu-NODAGA-Trastuzumab | 33 mM EDTA | 24 | >99% stable | [12] |
Conclusion
(R)-NODAGA-tris(t-Bu ester) is a versatile and valuable tool in the field of radiopharmaceutical development. Its robust chelating properties, coupled with a straightforward methodology for bioconjugation after deprotection, make it an excellent choice for the preparation of targeted PET imaging agents. The ability to achieve high radiolabeling yields under mild conditions further enhances its utility for sensitive biomolecules. The data and protocols presented in this guide provide a solid foundation for researchers to incorporate this chelator into their drug discovery and development pipelines.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. NODAGA Derivatives as Chelating Agents for Radioactive Isotopes | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. [64Cu]‐labelled trastuzumab: optimisation of labelling by DOTA and NODAGA conjugation and initial evaluation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. echemi.com [echemi.com]
- 12. mdpi.com [mdpi.com]
(R)-NODAGA-tris(t-Bu ester): A Technical Guide for Drug Development Professionals
(R)-NODAGA-tris(t-Bu ester) is a bifunctional chelating agent pivotal in the development of radiopharmaceuticals for diagnostic imaging and targeted radionuclide therapy. This guide provides an in-depth technical overview of its synthesis, bioconjugation, and radiolabeling, tailored for researchers, scientists, and professionals in the field of drug development.
Core Chemical Properties
(R)-NODAGA-tris(t-Bu ester), with the chemical formula C₂₇H₄₉N₃O₈ and a molecular weight of 543.7 g/mol , is a derivative of the 1,4,7-triazacyclononane (B1209588) (NOTA) macrocycle. The structure incorporates a glutaric acid moiety, providing a carboxylic acid group for conjugation to biomolecules, while the three tert-butyl ester groups protect the chelating arms during the conjugation process. This design allows for the stable chelation of various radiometals, most notably Gallium-68 (⁶⁸Ga), Copper-64 (⁶⁴Cu), and Indium-111 (¹¹¹In).
| Property | Value | Reference |
| Molecular Formula | C₂₇H₄₉N₃O₈ | [1] |
| Molecular Weight | 543.7 g/mol | [1] |
| CAS Number | 1252799-47-5 | [1] |
| Purity | Typically >96% | [1] |
| Appearance | White to yellowish powder |
Synthesis of (R)-NODAGA-tris(t-Bu ester)
The synthesis of (R)-NODAGA-tris(t-Bu ester) is a multi-step process that has been described in the literature. A common approach involves a five-step synthesis with an overall yield of approximately 21%.[2][3][4]
Experimental Protocol: Synthesis
A detailed protocol for the synthesis of (R)-NODAGA-tris(t-Bu ester) is outlined by Eisenwiener et al. in Bioconjugate Chemistry, 2002, 13(3), 530-541.[3][4] The general synthetic scheme involves the initial modification of 1,4,7-triazacyclononane, followed by the introduction of the protected acetic acid and glutaric acid arms.
Bioconjugation to Peptides and Antibodies
(R)-NODAGA-tris(t-Bu ester) is designed for covalent attachment to targeting biomolecules, such as peptides and antibodies. The free carboxylic acid on the glutaric acid linker is activated to form a reactive ester (e.g., N-hydroxysuccinimide ester) which then readily reacts with primary amines (e.g., the ε-amino group of lysine (B10760008) residues) on the biomolecule to form a stable amide bond.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) and Conjugation
-
Peptide Synthesis: The target peptide is synthesized on a solid support using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.[5][6]
-
On-Resin Conjugation:
-
The N-terminal Fmoc protecting group of the resin-bound peptide is removed.
-
(R)-NODAGA-tris(t-Bu ester) is activated using a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in a suitable solvent (e.g., DMF).
-
The activated chelator is then added to the resin-bound peptide and allowed to react to form the conjugate.
-
-
Cleavage and Deprotection: The peptide-chelator conjugate is cleaved from the solid support, and the amino acid side-chain protecting groups are simultaneously removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA). The tert-butyl ester groups on the NODAGA moiety are also removed during this step.
-
Purification: The crude product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Quantitative Data: Conjugation Yield
| Peptide | Conjugation Method | Yield | Reference |
| DOTA-TATE | Ultrasonic-Assisted SPPS | ~29% | [7] |
| DOTA-peptides | Manual SPPS | up to 40% | [1] |
Radiolabeling with Medically Relevant Radionuclides
The primary application of NODAGA-conjugated biomolecules is in the preparation of radiopharmaceuticals. The NODAGA cage forms highly stable complexes with various radiometals, particularly trivalent metals like ⁶⁸Ga.
Experimental Protocol: ⁶⁸Ga Radiolabeling
-
⁶⁸Ga Elution: Gallium-68 is eluted from a ⁶⁸Ge/⁶⁸Ga generator using sterile 0.1 M HCl.
-
Buffering: The pH of the ⁶⁸Ga eluate is adjusted to 3.5-4.5 using a suitable buffer, such as sodium acetate (B1210297) or HEPES.
-
Labeling Reaction: The NODAGA-conjugated peptide (typically 10-50 µg) is dissolved in the buffered ⁶⁸Ga solution.
-
Incubation: The reaction mixture is heated at a specific temperature (often ranging from room temperature to 95°C) for a short duration (5-15 minutes).[8][9]
-
Quality Control: The radiochemical purity of the final product is determined by radio-TLC or radio-HPLC.
Quantitative Data: Radiolabeling Efficiency and Specific Activity
| Radiometal | Conjugate | Radiochemical Yield | Specific Activity | Reference |
| ⁶⁸Ga | NODAGA-UBI fragments | >95% | - | [10] |
| ⁶⁸Ga | DOTA-peptides | - | up to 1 GBq/nmol | [8] |
| ¹⁷⁷Lu | PSMA-ALB-56 | >95% | 2.5-3.3 GBq/mg | [9] |
In Vitro and In Vivo Stability
The stability of the radiolabeled conjugate is crucial for its in vivo performance. The NODAGA chelator generally forms kinetically inert complexes with radiometals, leading to high stability in biological media.
Quantitative Data: Stability
| Conjugate | Condition | Stability | Reference |
| [⁶⁸Ga]NODAGA-NM-01 | in vitro | >98% | [11] |
| [⁶⁸Ga]Ga-NOTA-TR01 | in PBS and human serum (24h) | >98% | [12] |
Preclinical Workflow and Applications
The development of a (R)-NODAGA-based radiopharmaceutical follows a well-defined preclinical workflow, culminating in in vivo imaging and biodistribution studies.
Preclinical Evaluation Workflow
References
- 1. A convenient and efficient total solid-phase synthesis of DOTA-functionalized tumor-targeting peptides for PET imaging of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. profiles.wustl.edu [profiles.wustl.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Peptide-based positron emission tomography probes: current strategies for synthesis and radiolabelling - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00397J [pubs.rsc.org]
- 6. Universal peptide synthesis via solid-phase methods fused with chemputation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ultrasonic-Assisted Solid-Phase Peptide Synthesis of DOTA-TATE and DOTA- linker-TATE Derivatives as a Simple and Low-Cost Method for the Facile Synthesis of Chelator-Peptide Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Radiolabelling DOTA-peptides with 68Ga - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tailored Reaction Conditions and Automated Radiolabeling of [177Lu]Lu-PSMA-ALB-56 in a 68Ga Setting: The Critical Impact of Antioxidant Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Radiolabeling and Preliminary Evaluation of Ga-68 Labeled NODAGA-Ubiquicidin Fragments for Prospective Infection Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preclinical evaluation and preliminary clinical study of 68Ga-NODAGA-NM-01 for PET imaging of PD-L1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
(R)-NODAGA-tris(t-Bu ester): A Technical Guide for Drug Development Professionals
An in-depth exploration of the structure, function, and application of (R)-NODAGA-tris(t-Bu ester) in radiopharmaceutical development.
(R)-NODAGA-tris(t-Bu ester) is a macrocyclic chelating agent that has garnered significant attention in the field of nuclear medicine and radiopharmaceutical development. Its unique structural features and versatile coordination chemistry make it an invaluable tool for the stable incorporation of radionuclides into biomolecules, enabling advanced diagnostic imaging and targeted radionuclide therapy. This technical guide provides a comprehensive overview of (R)-NODAGA-tris(t-Bu ester), focusing on its structure, function, and detailed experimental protocols relevant to its application in drug development.
Core Structure and Physicochemical Properties
(R)-NODAGA-tris(t-Bu ester) is a derivative of the NOTA (1,4,7-triazacyclononane-N,N',N''-triacetic acid) chelator. The structure features a nine-membered triazamacrocycle functionalized with three carboxylic acid groups, where the tert-butyl esters act as protecting groups. The "(R)" designation indicates the stereochemistry at the chiral center of the glutaric acid moiety. This bifunctional nature allows for the covalent attachment to a targeting biomolecule, such as a peptide or antibody, after deprotection of the esters.
Table 1: Physicochemical Properties of (R)-NODAGA-tris(t-Bu ester)
| Property | Value | Reference |
| Chemical Formula | C₂₇H₄₉N₃O₈ | [1] |
| Molecular Weight | 543.7 g/mol | [1] |
| CAS Number | 1252799-47-5 | [2] |
| Appearance | White to off-white solid | [2] |
| Purity | Typically >95% | [1] |
| Solubility | Soluble in organic solvents such as DMSO and DMF | [3] |
Function as a Bifunctional Chelator
The primary function of (R)-NODAGA-tris(t-Bu ester) is to serve as a precursor to a bifunctional chelator. In its protected form, it is relatively inert. However, upon removal of the tert-butyl ester protecting groups, the resulting (R)-NODAGA exposes three carboxylate arms and the three nitrogen atoms of the macrocycle, which together form a highly stable hexadentate coordination cage for various metal ions.
This cage is particularly well-suited for chelating trivalent metals like Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu), which are prominent radioisotopes in Positron Emission Tomography (PET) imaging. The exceptional stability of the resulting metal-NODAGA complex is crucial to prevent the in vivo release of the radionuclide, which could lead to off-target radiation exposure and poor imaging quality.
The glutaric acid moiety provides a linker for conjugation to biomolecules. The free carboxylic acid on this linker can be activated, for example, as an N-hydroxysuccinimide (NHS) ester, to react with primary amines (e.g., lysine (B10760008) residues or the N-terminus) on peptides and antibodies.
Experimental Protocols
This section provides detailed methodologies for the key experimental procedures involving (R)-NODAGA-tris(t-Bu ester).
Deprotection of t-Butyl Esters
The removal of the tert-butyl ester protecting groups is a critical first step to enable metal chelation. This is typically achieved under acidic conditions using trifluoroacetic acid (TFA).
Protocol:
-
Dissolve (R)-NODAGA-tris(t-Bu ester) in a suitable organic solvent such as dichloromethane (B109758) (DCM).
-
Add an excess of trifluoroacetic acid (TFA) to the solution. A common ratio is 95:5 (v/v) TFA:DCM.[4]
-
Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or mass spectrometry.
-
Upon completion, remove the TFA and solvent under reduced pressure. The resulting deprotected (R)-NODAGA is often obtained as a TFA salt.
-
The crude product can be purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
Logical Workflow for Deprotection:
Caption: Workflow for the deprotection of (R)-NODAGA-tris(t-Bu ester).
Bioconjugation to Peptides and Antibodies
The deprotected (R)-NODAGA can be conjugated to a biomolecule of interest. A common method involves the activation of the carboxylic acid on the glutaric acid linker to an NHS ester, which then readily reacts with primary amines on the biomolecule.
Protocol for NHS Ester Activation and Conjugation:
-
Dissolve the deprotected (R)-NODAGA in a suitable anhydrous solvent like dimethylformamide (DMF).
-
Add N-Hydroxysuccinimide (NHS) and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in slight molar excess.
-
Stir the reaction mixture at room temperature for several hours to overnight to form the NODAGA-NHS ester.
-
In a separate vessel, dissolve the peptide or antibody in a suitable buffer, typically with a pH of 8.0-9.0 (e.g., sodium bicarbonate buffer).
-
Add the NODAGA-NHS ester solution to the biomolecule solution. The molar ratio of NODAGA-NHS ester to the biomolecule may need to be optimized to achieve the desired degree of labeling.[5]
-
Allow the reaction to proceed at room temperature for 1-4 hours or overnight at 4°C.
-
Quench the reaction by adding a small amount of a primary amine-containing buffer, such as Tris buffer.
-
Purify the resulting NODAGA-biomolecule conjugate using size-exclusion chromatography (for antibodies) or RP-HPLC (for peptides).
Experimental Workflow for Bioconjugation:
Caption: Workflow for the bioconjugation of (R)-NODAGA to a biomolecule.
Radiolabeling with Gallium-68
NODAGA-conjugated biomolecules can be efficiently radiolabeled with Gallium-68. ⁶⁸Ga is typically eluted from a ⁶⁸Ge/⁶⁸Ga generator as [⁶⁸Ga]GaCl₃ in dilute HCl.
Protocol:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain the [⁶⁸Ga]GaCl₃ solution.
-
Buffer the pH of the ⁶⁸Ga eluate to 3.5-4.5 using a suitable buffer, such as sodium acetate (B1210297).
-
Add the NODAGA-conjugated biomolecule (typically 5-50 µg) to the buffered ⁶⁸Ga solution.
-
Incubate the reaction mixture at room temperature or with gentle heating (e.g., 95°C) for 5-15 minutes. Optimal conditions may vary depending on the specific conjugate.[6]
-
Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity.
-
If necessary, purify the radiolabeled product using a C18 cartridge to remove unchelated ⁶⁸Ga.
Radiolabeling Workflow with ⁶⁸Ga:
Caption: Workflow for radiolabeling a NODAGA-conjugate with Gallium-68.
Radiolabeling with Copper-64
The chelation of Copper-64 with NODAGA-conjugates is also highly efficient and can often be performed under mild conditions.
Protocol:
-
Obtain [⁶⁴Cu]CuCl₂ in a suitable buffer (e.g., sodium acetate or ammonium (B1175870) acetate) with a pH of 5.5-7.0.
-
Add the NODAGA-conjugated biomolecule to the [⁶⁴Cu]CuCl₂ solution.
-
Incubate the reaction mixture at room temperature or a slightly elevated temperature (e.g., 37-40°C) for 15-60 minutes.[7][8]
-
Monitor the radiochemical purity using radio-TLC or radio-HPLC.
-
Purify the radiolabeled conjugate, if necessary, to remove any free ⁶⁴Cu.
Radiolabeling Workflow with ⁶⁴Cu:
Caption: Workflow for radiolabeling a NODAGA-conjugate with Copper-64.
Quantitative Data
The stability of the radiometal complex is a critical parameter for the in vivo performance of a radiopharmaceutical. NODAGA forms highly stable complexes with both ⁶⁸Ga and ⁶⁴Cu.
Table 2: Radiolabeling and Stability Data
| Parameter | Gallium-68 | Copper-64 | Reference |
| Typical Radiolabeling pH | 3.5 - 4.5 | 5.5 - 7.0 | [6][7] |
| Typical Radiolabeling Temperature | Room Temperature to 95°C | Room Temperature to 40°C | [6][7] |
| Typical Radiolabeling Time | 5 - 15 minutes | 15 - 60 minutes | [6][8] |
| Radiochemical Yield | >95% | >90% | [6][8] |
| In Vitro Stability (Serum) | High | High | [8][9] |
| log K (Stability Constant) | High (Comparable to NOTA) | High | [9][10] |
Note: The exact stability constants can vary depending on the measurement conditions. However, the high stability of Ga-NODAGA and Cu-NODAGA complexes is well-documented.
Conclusion
(R)-NODAGA-tris(t-Bu ester) is a versatile and powerful tool in the development of radiopharmaceuticals. Its well-defined structure, robust chemistry for deprotection and bioconjugation, and its ability to form highly stable complexes with medically relevant radionuclides like ⁶⁸Ga and ⁶⁴Cu make it a chelator of choice for researchers and drug development professionals. The detailed protocols and workflows provided in this guide offer a solid foundation for the successful implementation of (R)-NODAGA in the design and synthesis of novel targeted imaging agents and radiotherapeutics.
References
- 1. precisepeg.com [precisepeg.com]
- 2. (R)-NODA-GA(tBu)3 - www.chematech-mdt.com [chematech-mdt.com]
- 3. interchim.fr [interchim.fr]
- 4. organic chemistry - What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. benchchem.com [benchchem.com]
- 6. Radiolabeling and Preliminary Evaluation of Ga-68 Labeled NODAGA-Ubiquicidin Fragments for Prospective Infection Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of DOTA and NODAGA as chelators for (64)Cu-labeled immunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
The Lynchpin of Modern Radiopharmaceuticals: A Technical Guide to (R)-NODAGA-tris(t-Bu ester)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide serves as a core resource on (R)-NODAGA-tris(t-Bu ester), a pivotal bifunctional chelator in the landscape of advanced radiopharmaceutical development. While not possessing a mechanism of action in the traditional pharmacological sense, its function is critical to the efficacy of targeted radiodiagnostic and radiotherapeutic agents. This document elucidates the fundamental role of (R)-NODAGA-tris(t-Bu ester) in forming stable radiometal complexes and its conjugation to targeting biomolecules, thereby enabling the precise delivery of radiation to pathological tissues.
Core Function and Application
(R)-NODAGA-tris(t-Bu ester) is a derivative of the macrocyclic chelator NODAGA (1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid). Its structure is meticulously designed for a dual purpose:
-
High-Affinity Radiometal Chelation: The NODAGA framework provides a robust cage for a variety of diagnostic (e.g., ⁶⁸Ga, ⁶⁴Cu) and therapeutic (e.g., ¹⁷⁷Lu, ⁹⁰Y) radionuclides. This stable complexation is vital to prevent the premature release of the radioisotope in vivo, which could lead to off-target toxicity and poor imaging quality.
-
Bioconjugation: The glutaric acid component of the molecule, with its carboxylic acid group, serves as a versatile handle for covalent attachment to targeting biomolecules such as peptides, antibodies, and small molecules. The tris(t-Bu ester) protecting groups on the other carboxylates ensure that conjugation occurs specifically at the desired position.
The overarching "mechanism" is therefore one of enabling targeted radiation delivery. The NODAGA-conjugated biomolecule navigates to its biological target (e.g., a receptor overexpressed on cancer cells), and the chelated radioisotope delivers its payload for imaging or therapeutic effect.
Quantitative Performance Metrics
The performance of (R)-NODAGA-tris(t-Bu ester) is assessed through the characteristics of the final radiolabeled conjugate. The following tables summarize key quantitative data from various studies, providing a comparative overview.
| Radiopharmaceutical | Radiochemical Purity (%) | Molar Activity (GBq/µmol) | In Vitro Stability (24h in human serum) | Reference |
| ⁶⁸Ga-NOTA-TR01 | >99% | >20 | >98% | [1] |
| ⁶⁸Ga-NODAGA-HPBCD | >98% | 17.62 ± 2.43 | Not Specified | [2] |
| ⁶⁸Ga-NODAGA-PCA | >98% | 14.9 ± 3.9 | Not Specified | [2] |
| ⁶⁸Ga-NODAGA-RGD | >96% | Not Specified | Stable | [3] |
| ⁶⁸Ga-NODAGA-UBI Fragments | >95% | Not Specified | Not Specified | [4] |
| Radiopharmaceutical | Target | Cell Line | Binding Affinity (IC₅₀, nM) | Reference |
| ¹¹¹In-DOTA-EB-cRGDfK | αvβ3 integrin | U-87 MG | 71.7 | [5] |
| ⁶⁴Cu-NOTA/NODAGA-GRPR constructs | GRPR | PC-3 | < 3 | |
| ⁶⁸Ga-NODAGA-RGD | αvβ3 integrin | M21 melanoma | 4.7 ± 1.6 | [3] |
| Radiopharmaceutical | Tumor Model | Tumor Uptake (%ID/g at 1h p.i.) | Tumor-to-Muscle Ratio (at 1h p.i.) | Reference |
| ⁶⁸Ga-NODAGA-peptide | BT474 xenografts | Not Specified | 3.4 ± 0.3 | [6] |
| ⁶⁸Ga-NOTA-TR01 | HT29 xenografts | 1.06 ± 0.18 | 3.98 ± 0.81 | [1] |
| ⁶⁸Ga-NODAGA-AMBA | PC-3 xenografts | 3.78 ± 0.93 | Not Specified | [7] |
| ⁶⁴Cu-NODAGA-abatacept | LPS/Matrigel plugs | Not Specified | 7.4 ± 1.6 (Day 3) | [8] |
Experimental Protocols and Workflows
The development of a radiopharmaceutical using (R)-NODAGA-tris(t-Bu ester) follows a well-defined workflow, from initial conjugation to in vivo evaluation.
General Workflow
The overall process involves the synthesis of the chelator-biomolecule conjugate, followed by radiolabeling and a series of quality control and efficacy assessments.
Detailed Experimental Methodologies
Protocol 1: Conjugation of (R)-NODAGA-tris(t-Bu ester) to a Peptide
This protocol describes the conjugation of the chelator to a peptide synthesized on a solid support.
-
Peptide Synthesis: The target peptide is synthesized on a solid-phase resin using standard Fmoc-based chemistry. The N-terminal Fmoc protecting group is removed to expose a primary amine.
-
Chelator Activation: In a separate vessel, (R)-NODAGA-tris(t-Bu ester) (2.5 equivalents) is dissolved in anhydrous dimethylformamide (DMF). A coupling agent such as HBTU (2.45 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (5.0 equivalents) are added to activate the free carboxylic acid of the NODAGA derivative.
-
Conjugation: The activated chelator solution is added to the resin-bound peptide. The reaction is allowed to proceed for 60 minutes, often assisted by ultrasound.
-
Cleavage and Deprotection: The resin is washed, and the peptide-chelator conjugate is cleaved from the solid support while simultaneously removing the t-Bu ester protecting groups using a solution of trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (B1312306) (TIS) (e.g., 95:2.5:2.5 v/v/v) for 3 hours.
-
Purification: The crude product is purified by semi-preparative HPLC to yield the final NODAGA-peptide conjugate.
Protocol 2: Radiolabeling with Gallium-68 (⁶⁸Ga)
This protocol outlines a typical procedure for labeling a NODAGA-peptide conjugate with ⁶⁸Ga.
-
Elution of ⁶⁸Ga: ⁶⁸Ga is eluted from a ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl.
-
Buffering: The acidic ⁶⁸Ga eluate is added to a reaction vial containing a buffer, such as sodium acetate (B1210297) or HEPES, to adjust the pH to a range of 3.5-4.5.
-
Labeling Reaction: A solution of the NODAGA-peptide conjugate (typically 10-50 µg) is added to the buffered ⁶⁸Ga solution. The reaction is incubated at an optimized temperature. For many NODAGA conjugates, labeling can be achieved within 5 minutes at room temperature, although some protocols may use elevated temperatures (e.g., 95°C) for 10-15 minutes.
-
Purification: The final radiolabeled product can be purified using a C18 Sep-Pak cartridge to remove unchelated ⁶⁸Ga and hydrophilic impurities.
-
Quality Control: The radiochemical purity of the final product is determined by radio-HPLC and/or radio-TLC.
Protocol 3: In Vitro Serum Stability Assay
This experiment assesses the stability of the radiopharmaceutical in a biologically relevant medium.
-
Incubation: A known amount of the radiolabeled NODAGA-peptide is added to an equal volume of human serum.
-
Time Points: The mixture is incubated at 37°C. Aliquots are taken at various time points (e.g., 1, 4, and 24 hours).
-
Analysis: Each aliquot is analyzed by size-exclusion HPLC or radio-TLC to separate the intact radiolabeled peptide from any degradation products or transchelated radionuclide.
-
Quantification: The percentage of intact radiopharmaceutical is quantified at each time point to determine its stability.
Protocol 4: In Vivo Biodistribution Study
This study evaluates the distribution, accumulation, and clearance of the radiopharmaceutical in an animal model.
-
Animal Model: Tumor-bearing mice (e.g., with xenografts of a human cancer cell line) are typically used.
-
Injection: A known amount of the radiopharmaceutical is administered intravenously to a cohort of mice.
-
Time Points: At predefined time points (e.g., 30, 60, 120 minutes post-injection), groups of mice are euthanized.
-
Tissue Harvesting: Organs and tissues of interest (e.g., tumor, blood, muscle, liver, kidneys, etc.) are excised, weighed, and their radioactivity is measured using a gamma counter.
-
Data Analysis: The uptake in each organ is calculated and expressed as a percentage of the injected dose per gram of tissue (%ID/g). This data allows for the determination of tumor-to-background ratios.
Signaling Pathways and Biological Interactions
It is crucial to reiterate that (R)-NODAGA-tris(t-Bu ester) itself does not interact with biological signaling pathways. The biological activity of the final radiopharmaceutical is dictated entirely by the targeting biomolecule to which the NODAGA chelator is conjugated. For instance, if NODAGA is conjugated to an RGD peptide, the resulting radiopharmaceutical will target the αvβ3 integrin, which is involved in angiogenesis and tumor metastasis.[3][5] The binding of the RGD moiety to the integrin is the initiating event for the localization of the radioisotope.
Conclusion
(R)-NODAGA-tris(t-Bu ester) is a cornerstone of modern radiopharmaceutical chemistry. Its robust chelating properties and flexible bioconjugation capabilities make it an indispensable tool for developing highly specific and stable agents for PET and SPECT imaging, as well as targeted radionuclide therapy. A thorough understanding of the protocols for its conjugation, radiolabeling, and evaluation is essential for researchers and developers aiming to create the next generation of precision nuclear medicine agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. [68Ga]NODAGA-RGD for imaging αvβ3 integrin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Radiolabeling and Preliminary Evaluation of Ga-68 Labeled NODAGA-Ubiquicidin Fragments for Prospective Infection Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluating Ga-68 Peptide Conjugates for Targeting VPAC Receptors: Stability and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
(R)-NODAGA-tris(t-Bu ester): A Technical Guide for Researchers and Drug Development Professionals
(An In-depth Technical Guide on the Core Principles, Applications, and Methodologies)
Introduction: (R)-NODAGA-tris(t-Bu ester) is a bifunctional chelator that has garnered significant attention in the field of nuclear medicine and radiopharmaceutical development. Its unique structural features offer advantages for the stable chelation of various radiometals, particularly for use in Positron Emission Tomography (PET) imaging. This guide provides a comprehensive overview of (R)-NODAGA-tris(t-Bu ester), including its chemical properties, synthesis, and applications in research and drug development, with a focus on providing practical information for scientists and researchers.
Core Concepts and Chemical Properties
(R)-NODAGA-tris(t-Bu ester), with the chemical formula C₂₇H₄₉N₃O₈ and a molecular weight of 543.7 g/mol , is a macrocyclic chelating agent. The "NODAGA" acronym stands for 1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid. The "(R)" designation indicates the stereochemistry at the chiral center of the glutaric acid moiety. The "tris(t-Bu ester)" refers to the three tert-butyl ester protecting groups on the carboxylic acid functionalities. These protecting groups are crucial for synthetic strategies, allowing for selective conjugation to biomolecules before deprotection and radiolabeling.
The core of the molecule is the 1,4,7-triazacyclononane (B1209588) (TACN) ring, which provides a pre-organized framework for coordinating with metal ions. The pendant arms, two acetic acid groups and one glutaric acid group, complete the coordination sphere, forming a stable complex with various radionuclides.
Table 1: Chemical Properties of (R)-NODAGA-tris(t-Bu ester)
| Property | Value |
| Chemical Formula | C₂₇H₄₉N₃O₈ |
| Molecular Weight | 543.7 g/mol |
| CAS Number | 1252799-47-5 |
| Appearance | White to off-white solid |
| Purity | Typically >95% |
| Solubility | Soluble in organic solvents like DMF, DMSO, and chlorinated hydrocarbons |
Synthesis of (R)-NODAGA-tris(t-Bu ester)
The synthesis of (R)-NODAGA-tris(t-Bu ester) is a multi-step process that requires careful control of reaction conditions. While a detailed, step-by-step protocol can vary between laboratories, the general synthetic strategy involves the alkylation of the 1,4,7-triazacyclononane (cyclen) backbone with appropriate protected acid functionalities.
Figure 1: General synthetic workflow for (R)-NODAGA-tris(t-Bu ester).
Experimental Protocol: General Synthesis
A detailed, step-by-step protocol for the synthesis is often proprietary or published in specialized chemical literature. The following is a generalized procedure based on common organic synthesis techniques.
-
Protection of (R)-glutamic acid: The carboxylic acid groups of (R)-glutamic acid are protected, for instance, as benzyl (B1604629) esters, and the amino group is protected with a suitable protecting group like Boc (tert-butyloxycarbonyl).
-
Activation of the glutamic acid derivative: One of the protected carboxylic acid groups is selectively deprotected and then activated, for example, by converting it to an acid chloride or an active ester.
-
Alkylation of 1,4,7-triazacyclononane: The activated glutamic acid derivative is reacted with 1,4,7-triazacyclononane. The reaction is typically carried out in an organic solvent in the presence of a base to neutralize the acid formed during the reaction. Stoichiometric control is crucial to achieve mono-alkylation.
-
Alkylation with tert-butyl bromoacetate: The remaining two secondary amine groups on the cyclen ring are then alkylated with tert-butyl bromoacetate in the presence of a base.
-
Deprotection and final esterification (if necessary): The protecting groups on the glutamic acid moiety are removed, and the carboxylic acids are converted to tert-butyl esters.
-
Purification: The final product is purified using techniques such as column chromatography to yield pure (R)-NODAGA-tris(t-Bu ester).
Conjugation to Biomolecules
The free carboxylic acid on the glutaric acid moiety of (R)-NODAGA-tris(t-Bu ester) allows for its covalent conjugation to biomolecules such as peptides, antibodies, and nanoparticles. This is typically achieved by activating the carboxylic acid to form an active ester (e.g., an N-hydroxysuccinimide (NHS) ester), which then reacts with primary amines on the biomolecule.
Figure 2: General workflow for conjugating (R)-NODAGA-tris(t-Bu ester) to a biomolecule.
Experimental Protocol: Conjugation to a Peptide via Solid-Phase Peptide Synthesis (SPPS)
-
Peptide Synthesis: The peptide is synthesized on a solid support using standard Fmoc-based SPPS chemistry.
-
On-Resin Conjugation:
-
After the final amino acid is coupled and the N-terminal Fmoc group is removed, the resin-bound peptide is washed thoroughly.
-
A solution of (R)-NODAGA-tris(t-Bu ester) (1.5-2 equivalents), a coupling reagent such as HBTU (1.5-2 equivalents), and a base like DIPEA (3-4 equivalents) in a suitable solvent (e.g., DMF) is added to the resin.
-
The reaction is allowed to proceed for 2-4 hours at room temperature.
-
The resin is then washed extensively with DMF, DCM, and methanol (B129727) and dried under vacuum.
-
-
Cleavage and Deprotection: The peptide-chelator conjugate is cleaved from the resin, and the side-chain protecting groups are simultaneously removed using a cleavage cocktail (e.g., TFA/TIS/water). The tert-butyl esters on the NODAGA moiety are also cleaved during this step.
-
Purification: The crude product is precipitated in cold diethyl ether, collected by centrifugation, and purified by preparative HPLC.
Radiolabeling with PET Radionuclides
Following conjugation and purification, the NODAGA-biomolecule conjugate is ready for radiolabeling. (R)-NODAGA is particularly well-suited for chelating trivalent metals such as Gallium-68 (⁶⁸Ga) and can also be used for other medically relevant radionuclides like Copper-64 (⁶⁴Cu) and Indium-111 (¹¹¹In).
Figure 3: General workflow for the radiolabeling of a NODAGA-conjugated biomolecule.
Experimental Protocol: General ⁶⁸Ga Radiolabeling
-
Elution of ⁶⁸Ga: Elute ⁶⁸Ga from a ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl.
-
Buffering: To a sterile reaction vial, add the NODAGA-peptide conjugate (typically 5-50 µg) dissolved in a suitable buffer (e.g., sodium acetate (B1210297) or HEPES) to achieve a final pH of 3.5-4.5.
-
Radiolabeling: Add the ⁶⁸Ga eluate to the vial containing the buffered conjugate.
-
Incubation: Incubate the reaction mixture at room temperature or with gentle heating (e.g., 95°C) for 5-15 minutes.
-
Quality Control: Determine the radiochemical purity using radio-TLC or radio-HPLC.
-
Purification (if necessary): If the radiochemical purity is below 95%, the product can be purified using a C18 Sep-Pak cartridge.
Table 2: Comparison of Radiolabeling Conditions for NODAGA and DOTA Conjugates
| Parameter | ⁶⁸Ga-NODAGA | ⁶⁸Ga-DOTA | ⁶⁴Cu-NODAGA | ⁶⁴Cu-DOTA |
| pH | 3.5 - 4.5 | 3.5 - 5.0 | 5.5 - 7.0 | 5.5 - 7.0 |
| Temperature | Room Temp. to 95°C | 80 - 100°C | Room Temp. to 40°C | 40 - 100°C |
| Time | 5 - 15 min | 10 - 20 min | 10 - 30 min | 30 - 60 min |
| Precursor Amount | Generally lower | Generally higher | Variable | Variable |
| Radiochemical Yield | >95% | >95% | >90% | >90% |
Note: Optimal conditions can vary depending on the specific biomolecule being labeled.
Applications in Drug Development and Research
The ability to stably chelate PET radionuclides makes (R)-NODAGA-tris(t-Bu ester) a valuable tool in various stages of drug development and biomedical research.
-
Preclinical PET Imaging: Radiolabeled peptides and antibodies targeting specific receptors or antigens on cancer cells can be used for in vivo imaging to study disease progression, and target engagement, and to evaluate the efficacy of therapeutic interventions.
-
Theranostics: By chelating theranostic pairs of radionuclides (e.g., ⁶⁸Ga for imaging and ¹⁷⁷Lu for therapy), NODAGA-based agents can be used for both diagnosing and treating diseases like cancer.
-
Pharmacokinetic Studies: Radiolabeled drug candidates can be tracked in vivo to determine their biodistribution, metabolism, and clearance profiles.
-
Personalized Medicine: PET imaging with NODAGA-based radiotracers can help in patient stratification for targeted therapies and in monitoring treatment response.
Advantages of (R)-NODAGA-tris(t-Bu ester)
Compared to the more traditional chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), NODAGA offers several advantages for certain applications:
-
Milder Radiolabeling Conditions: NODAGA conjugates can often be radiolabeled with ⁶⁸Ga and ⁶⁴Cu at lower temperatures and in shorter reaction times than their DOTA counterparts. This is particularly beneficial for heat-sensitive biomolecules like antibodies.
-
Higher Radiolabeling Efficiency: In some cases, NODAGA can achieve higher radiochemical yields with lower precursor concentrations.
-
Favorable Pharmacokinetics: The resulting radiometal complexes with NODAGA can exhibit different pharmacokinetic profiles, sometimes leading to lower liver uptake and faster clearance from non-target tissues, which can improve imaging contrast.
Conclusion
(R)-NODAGA-tris(t-Bu ester) is a versatile and powerful bifunctional chelator for the development of radiopharmaceuticals for PET imaging and theranostics. Its favorable chemical properties, combined with efficient conjugation and radiolabeling characteristics, make it an attractive alternative to traditional chelators. This guide provides a foundational understanding for researchers and scientists looking to utilize this important tool in their drug development and biomedical research endeavors. As the field of nuclear medicine continues to advance, the applications of well-designed chelators like (R)-NODAGA-tris(t-Bu ester) are expected to expand, contributing to the development of more precise and effective diagnostic and therapeutic agents.
An In-Depth Technical Guide to NODAGA Chelators for Radiopharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly advancing field of nuclear medicine, the development of targeted radiopharmaceuticals for diagnostic imaging and therapeutic applications is of paramount importance. The efficacy of these agents relies on the stable chelation of a radionuclide by a bifunctional chelator (BFC), which is, in turn, conjugated to a targeting biomolecule. Among the array of BFCs, 1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid (NODAGA) has emerged as a superior choice for many applications, particularly with positron emission tomography (PET) radionuclides like Gallium-68 (⁶⁸Ga).
NODAGA is a derivative of the NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) macrocycle, featuring a glutaric acid arm that provides a convenient point of attachment for biomolecules.[1] This structural modification allows for the creation of radiolabeled peptides, antibodies, and other targeting vectors with favorable pharmacokinetic profiles. Compared to the widely used chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), NODAGA often exhibits faster and more efficient radiolabeling under milder conditions, a crucial advantage when working with sensitive biomolecules.[1] Furthermore, its smaller ring size contributes to a higher hydrophilicity, which can lead to faster clearance from non-target tissues and improved imaging contrast.[1]
This technical guide provides a comprehensive overview of NODAGA chelators, covering their chemical properties, synthesis, radiolabeling procedures, and applications in the development of next-generation radiopharmaceuticals.
Chemical Properties and Coordination Chemistry
NODAGA is a heptadentate chelator, providing a secure coordination cage for a variety of metal ions. Its three nitrogen atoms from the triazacyclononane ring and four carboxylate oxygen atoms form strong bonds with radiometals, resulting in complexes with high thermodynamic stability and kinetic inertness. This high stability is critical to prevent the in vivo release of the radionuclide, which could lead to off-target radiation exposure and diminished imaging quality.
The coordination chemistry of NODAGA is particularly well-suited for trivalent metals such as Gallium(III), Indium(III), and Lutetium(III), as well as divalent metals like Copper(II). The pre-organized structure of the macrocyclic backbone contributes to a high complex formation rate.
Comparative Stability Constants
| Radionuclide | Metal Ion | NODAGA log K | DOTA log K |
| Gallium-68 | Ga³⁺ | High (specific value not consistently reported) | 21.3 |
| Copper-64 | Cu²⁺ | High (specific value not consistently reported) | 22.3 |
| Lutetium-177 | Lu³⁺ | Lower than DOTA | 28.5 |
| Indium-111 | In³⁺ | High (specific value not consistently reported) | 29.0 |
Note: While specific log K values for NODAGA are not consistently published across a range of metals, qualitative evidence strongly suggests high stability for Ga³⁺ and Cu²⁺ complexes, often exceeding the in vivo performance of DOTA for these specific radionuclides.[1] The smaller cavity of the NOTA-based macrocycle is considered ideal for the ionic radius of Ga³⁺.
Synthesis of NODAGA Derivatives
The synthesis of bifunctional NODAGA chelators typically involves the preparation of a protected NODAGA core, followed by the introduction of a functional group for bioconjugation. A common and versatile derivative is the NODAGA-NHS ester, which readily reacts with primary amines on biomolecules.
Synthesis of NODAGA-tris(t-Bu ester)
A key intermediate in the synthesis of NODAGA derivatives is the tri-tert-butyl protected form, NODAGA-tris(t-Bu ester). A representative multi-step synthesis is outlined below.[2]
Caption: A multi-step synthetic pathway for NODAGA-tris(t-Bu ester).
Experimental Protocols
This section provides detailed methodologies for the conjugation of NODAGA-NHS ester to a model antibody and the subsequent radiolabeling with Gallium-68.
Protocol 1: Conjugation of NODAGA-NHS Ester to an Antibody
Objective: To covalently attach the NODAGA chelator to an antibody via amide bond formation.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS), free of primary amines.
-
NODAGA-NHS ester
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Sodium bicarbonate buffer (1 M, pH 8.5)
-
Size-exclusion chromatography (SEC) column (e.g., PD-10)
-
Reaction tubes
-
Spectrophotometer
Procedure:
-
Antibody Preparation:
-
If necessary, buffer exchange the antibody into a carbonate-free, amine-free buffer such as PBS.
-
Adjust the antibody concentration to 1-5 mg/mL.
-
-
NODAGA-NHS Ester Solution Preparation:
-
Immediately before use, dissolve the NODAGA-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
Add 1/10th volume of 1 M sodium bicarbonate buffer to the antibody solution to raise the pH to 8.5-9.0.
-
Add a 5 to 20-fold molar excess of the dissolved NODAGA-NHS ester to the antibody solution.
-
Gently mix and incubate for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Equilibrate a size-exclusion chromatography column with PBS.
-
Apply the reaction mixture to the column to separate the NODAGA-conjugated antibody from unreacted chelator and byproducts.
-
Collect the fractions containing the purified antibody conjugate.
-
-
Characterization:
-
Determine the protein concentration of the purified conjugate using a spectrophotometer (A280).
-
The chelator-to-antibody ratio (CAR) can be determined using methods such as MALDI-TOF mass spectrometry or by a colorimetric assay after complexation with a non-radioactive metal.
-
Protocol 2: Gallium-68 Radiolabeling of a NODAGA-Conjugated Peptide
Objective: To efficiently and stably label a NODAGA-conjugated peptide with Gallium-68.
Materials:
-
NODAGA-conjugated peptide
-
⁶⁸Ge/⁶⁸Ga generator
-
Sterile 0.1 M HCl for elution
-
Sodium acetate (B1210297) buffer (1 M, pH 4.5)
-
Sterile, pyrogen-free reaction vial
-
Heating block
-
Instant thin-layer chromatography (ITLC) system for quality control
-
Radio-TLC scanner or gamma counter
Procedure:
-
⁶⁸Ga Elution:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with sterile 0.1 M HCl according to the manufacturer's instructions to obtain the ⁶⁸GaCl₃ eluate.
-
-
Reaction Setup:
-
In a sterile reaction vial, add 10-50 µg of the NODAGA-conjugated peptide.
-
Add a sufficient volume of sodium acetate buffer to bring the final reaction pH to 4.0-4.5.
-
-
Radiolabeling:
-
Add the ⁶⁸GaCl₃ eluate to the reaction vial.
-
Gently mix and incubate at room temperature for 5-10 minutes or at 95°C for 2-5 minutes. The optimal temperature and time may vary depending on the specific peptide conjugate.
-
-
Quality Control:
-
Determine the radiochemical purity (RCP) of the [⁶⁸Ga]Ga-NODAGA-peptide using ITLC.
-
Spot a small aliquot of the reaction mixture onto an ITLC strip.
-
Develop the chromatogram using a suitable mobile phase (e.g., 0.1 M sodium citrate, pH 5.5). In this system, the radiolabeled peptide remains at the origin, while free ⁶⁸Ga migrates with the solvent front.
-
Analyze the strip using a radio-TLC scanner to calculate the percentage of radioactivity associated with the labeled peptide. An RCP of >95% is typically required for in vivo use.
-
Caption: A streamlined workflow for the Gallium-68 radiolabeling of NODAGA-conjugated peptides.
Applications in Radiopharmaceutical Development
The favorable properties of NODAGA have led to its widespread use in the development of radiopharmaceuticals for a variety of clinical applications, primarily in oncology.
PET Imaging of Cancer
A significant application of NODAGA is in the development of PET imaging agents targeting cell surface receptors overexpressed on cancer cells. For instance, [⁶⁸Ga]Ga-NODAGA-RGD peptides have been extensively studied for imaging angiogenesis by targeting the αvβ3 integrin.[3] These tracers have demonstrated high tumor uptake and favorable biodistribution, enabling the non-invasive visualization of tumor neovasculature.
Another prominent example is the use of NODAGA to chelate ⁶⁸Ga for labeling somatostatin (B550006) analogues, such as TOC, to image neuroendocrine tumors that overexpress somatostatin receptors.[4]
Theranostics
The versatility of NODAGA extends to theranostic applications, where a diagnostic radionuclide (e.g., ⁶⁸Ga) and a therapeutic radionuclide (e.g., ¹⁷⁷Lu) are chelated by the same or a very similar chelator conjugated to the same targeting molecule. While DOTA is more commonly used for ¹⁷⁷Lu due to its larger cavity size being a better fit, the development of NODAGA-like structures optimized for therapeutic radiometals is an active area of research.
Comparative Data: NODAGA vs. DOTA in Preclinical Studies
Numerous preclinical studies have compared the performance of NODAGA- and DOTA-based radiopharmaceuticals. The following table summarizes key findings from a comparative study of ⁶⁴Cu-labeled immunoconjugates.[1]
| Parameter | ⁶⁴Cu-DOTA-mAb | ⁶⁴Cu-NODAGA-mAb |
| Radiolabeling Conditions | 40°C for 1 hour | 25°C for 1 hour |
| Radiochemical Yield | 59-71% | 59-71% |
| In Vitro Cellular Uptake | Lower | Higher |
| Tumor Uptake (24h) | 13.44 ± 1.21 %ID/g | 13.24 ± 4.86 %ID/g |
| Liver Uptake (24h) | Higher | Lower |
| Blood Activity (24h) | Lower | Higher |
These data highlight the advantages of NODAGA in terms of milder radiolabeling conditions and improved in vivo performance, with lower liver accumulation and higher blood activity suggesting better in vivo stability of the ⁶⁴Cu-NODAGA complex.[1]
Conclusion
NODAGA and its derivatives represent a significant advancement in the field of bifunctional chelators for radiopharmaceutical development. Their ability to form highly stable complexes with key diagnostic radionuclides like Gallium-68 under mild conditions makes them an invaluable tool for the development of targeted imaging agents. The favorable in vivo pharmacokinetics of NODAGA-based radiopharmaceuticals often translate to improved image quality and lower non-target radiation dose. As research continues to explore novel targeting molecules and therapeutic radionuclides, the versatility and superior performance of NODAGA chelators will undoubtedly play a crucial role in shaping the future of personalized nuclear medicine.
References
A Comprehensive Technical Guide to (R)-NODAGA-tris(t-Bu ester) for Radiopharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive review of (R)-NODAGA-tris(t-Bu ester), a critical bifunctional chelator in the development of radiopharmaceuticals. This document outlines its synthesis, chemical properties, and its application in the stable chelation of various radionuclides for use in molecular imaging and targeted radiotherapy. Detailed experimental protocols for synthesis, bioconjugation, and radiolabeling are provided, alongside collated quantitative data to support research and development efforts.
Core Concepts and Chemical Properties
(R)-NODAGA-tris(t-Bu ester), with the chemical name 4-(4,7-bis(2-(tert-butoxy)-2-oxoethyl)-1,4,7-triazacyclononan-1-yl)-5-(tert-butoxy)-5-oxopentanoic acid, is a protected, macrocyclic chelating agent.[1] The 1,4,7-triazacyclononane (B1209588) (NOTA) backbone provides a pre-organized cavity that is well-suited for the stable coordination of trivalent metals, particularly Gallium-68 (⁶⁸Ga). The glutaric acid moiety provides a carboxylic acid functional group that, after deprotection of the tert-butyl esters, can be activated for conjugation to biomolecules such as peptides and antibodies. The tert-butyl ester protecting groups are crucial for preventing unwanted side reactions during the conjugation of the chelator to a targeting vector. These groups are typically removed under acidic conditions after the conjugation step, revealing the carboxylic acid groups necessary for metal chelation.
The (R)-enantiomer is specifically utilized to influence the stereochemistry of the resulting metal complex, which can have an impact on the in vivo pharmacokinetics of the radiolabeled conjugate. The NODAGA chelator is known to form highly stable complexes with a variety of radiometals, making it a versatile tool for the development of radiopharmaceuticals for Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT).[2]
Table 1: Chemical and Physical Properties of (R)-NODAGA-tris(t-Bu ester)
| Property | Value | Reference |
| Chemical Formula | C₂₇H₄₉N₃O₈ | [1][3][4] |
| Molecular Weight | 543.7 g/mol | [1][3][4] |
| Appearance | White to yellowish powder | [1] |
| Purity | >96% | [3] |
| CAS Number | 1252799-47-5 | [1][3] |
| Storage | -20°C, protected from light and moisture | [5] |
Synthesis of (R)-NODAGA-tris(t-Bu ester)
The synthesis of (R)-NODAGA-tris(t-Bu ester) is a multi-step process that has been reported with an overall yield of approximately 21%.[6][7] The following protocol is based on the procedure described by Eisenwiener et al. (2002).[7]
Experimental Protocol: Synthesis
A detailed, step-by-step synthesis protocol is outlined below. This process involves the initial modification of L-glutamic acid, followed by coupling to the cyclen backbone and subsequent alkylation to introduce the acetate (B1210297) arms.
Step 1: Synthesis of 5-(benzyloxy)-2-bromo-5-oxopentanoic acid
-
Dissolve L-glutamic acid-5-benzylester in an aqueous solution of hydrobromic acid.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of sodium nitrite (B80452) dropwise while maintaining the temperature at 0°C.
-
Stir the reaction mixture for 2 hours at 0°C.
-
Extract the product with diethyl ether.
-
Wash the combined organic phases with brine and dry over sodium sulfate.
-
Evaporate the solvent to yield the crude product, which can be purified by column chromatography.
Step 2: Synthesis of 5-benzyl-1-tert-butyl-2-bromopentanedioate
-
Dissolve the product from Step 1 in dichloromethane.
-
Add tert-butyl 2,2,2-trichloroacetimidate and a catalytic amount of boron trifluoride etherate.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane, wash with brine, and dry over sodium sulfate.
-
Purify the product by column chromatography.
Step 3: Synthesis of 1,4,7-triazacyclononane-1-yl-acetic acid tert-butyl ester
-
Dissolve 1,4,7-triazacyclononane (cyclen) in acetonitrile.
-
Add tert-butyl bromoacetate (B1195939) dropwise at 0°C.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Remove the solvent under reduced pressure and purify the product by column chromatography.
Step 4: Coupling of the glutamic acid derivative to the cyclen backbone
-
Dissolve the product from Step 3 and 5-benzyl-1-tert-butyl-2-bromopentanedioate in acetonitrile.
-
Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).
-
Stir the reaction at room temperature for 48 hours.
-
Purify the product by semi-preparative HPLC.
Step 5: Alkylation of the remaining secondary amines
-
Dissolve the product from Step 4 in acetonitrile.
-
Add tert-butyl bromoacetate and a base (e.g., potassium carbonate).
-
Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
-
Filter the reaction mixture and evaporate the solvent.
-
Purify the final product, (R)-NODAGA-tris(t-Bu ester), by column chromatography.
Synthesis Workflow Diagram
References
- 1. (R)-NODA-GA(tBu)3 - www.chematech-mdt.com [chematech-mdt.com]
- 2. mdpi.com [mdpi.com]
- 3. precisepeg.com [precisepeg.com]
- 4. macrocyclics.com [macrocyclics.com]
- 5. NODAGA-tris(t-Bu ester),Cas:438553-50-3 - Ruixibiotech [ruixibiotech.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Early Research on (R)-NODAGA-tris(t-Bu ester): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the early research on (R)-NODAGA-tris(t-Bu ester), a key bifunctional chelator in the development of radiopharmaceuticals. The document focuses on the seminal work that established its synthesis and initial applications in nuclear medicine. All quantitative data is summarized for clarity, and detailed experimental protocols from the foundational literature are provided.
Core Compound Specifications
(R)-NODAGA-tris(t-Bu ester), also referred to in early literature as NODAGA(tBu)3, is a monoreactive derivative of 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA). Its structure incorporates a glutaric acid arm, providing a carboxylic acid functionality for conjugation to biomolecules, while the tert-butyl ester groups protect the chelating arms during synthesis and conjugation.
| Property | Value | Reference |
| Chemical Name | (R)-4-(4,7-bis(2-(tert-butoxy)-2-oxoethyl)-1,4,7-triazacyclononan-1-yl)-5-(tert-butoxy)-5-oxopentanoic acid | [1] |
| Molecular Formula | C₂₇H₄₉N₃O₈ | [1] |
| Molecular Weight | 543.69 g/mol | [1] |
| CAS Number | 1252799-47-5 | [1] |
| Appearance | White to yellowish powder | [1] |
| Primary Application | Bifunctional chelator for radiolabeling with medical isotopes such as ⁶⁸Ga, ¹¹¹In, and ⁶⁴Cu. | [1] |
Foundational Synthesis
The seminal synthesis of NODAGA(tBu)3 was reported by Eisenwiener et al. in 2002, achieving a 21% overall yield in five steps. This process laid the groundwork for the widespread use of this chelator in radiopharmaceutical research.
Synthetic Workflow
The five-step synthesis is a carefully orchestrated process involving the preparation of key intermediates and their subsequent coupling to form the final product. The overall workflow is depicted below.
Caption: Five-step synthesis of (R)-NODAGA-tris(t-Bu ester).
Detailed Experimental Protocols
The following protocols are based on the seminal work by Eisenwiener et al. (2002).
Step 1: Synthesis of (R)-2-bromo-pentanedioic acid 5-benzyl ester
-
Reactants: L-Glutamic acid 5-benzyl ester, Sodium nitrite (B80452) (NaNO₂), Hydrobromic acid (HBr).
-
Procedure: L-Glutamic acid 5-benzyl ester is dissolved in aqueous HBr. The solution is cooled in an ice bath, and a solution of NaNO₂ is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for several hours and then extracted with an organic solvent. The organic layer is dried and concentrated to yield the product.
Step 2: Synthesis of (R)-2-bromo-pentanedioic acid 1-tert-butyl ester 5-benzyl ester
-
Reactants: (R)-2-bromo-pentanedioic acid 5-benzyl ester, Isobutylene, Sulfuric acid (H₂SO₄).
-
Procedure: The product from Step 1 is dissolved in a suitable organic solvent and cooled. A stream of isobutylene gas is passed through the solution in the presence of a catalytic amount of concentrated H₂SO₄. The reaction is monitored until completion, after which it is quenched, and the product is extracted, dried, and purified.
Step 3: Synthesis of 1,4,7-Triazacyclononane-1,4-diacetic acid di-tert-butyl ester
-
Reactants: 1,4,7-Triazacyclononane (TACN), tert-Butyl bromoacetate, Sodium carbonate (Na₂CO₃), Acetonitrile (CH₃CN).
-
Procedure: TACN is dissolved in acetonitrile, and Na₂CO₃ is added as a base. tert-Butyl bromoacetate is then added dropwise to the suspension at room temperature. The reaction is stirred for an extended period, typically 24-48 hours. The inorganic salts are filtered off, and the filtrate is concentrated. The crude product is then purified, often by chromatography.
Step 4: Coupling of Intermediates
-
Reactants: (R)-2-bromo-pentanedioic acid 1-tert-butyl ester 5-benzyl ester, 1,4,7-Triazacyclononane-1,4-diacetic acid di-tert-butyl ester, Potassium carbonate (K₂CO₃), Acetonitrile (CH₃CN).
-
Procedure: The di-substituted TACN from Step 3 and the bromo-ester from Step 2 are dissolved in acetonitrile. K₂CO₃ is added as a base, and the mixture is heated to reflux and stirred for several days. After cooling, the solids are filtered, and the solvent is evaporated. The resulting residue is purified to yield the fully protected NODAGA derivative.
Step 5: Final Deprotection
-
Reactants: (R)-2-(4,7-Bis-tert-butoxycarbonylmethyl-1,4,7-triazacyclonon-1-yl)-pentanedioic acid 5-benzyl ester 1-tert-butyl ester, Hydrogen (H₂), Palladium on carbon (Pd/C).
-
Procedure: The benzyl (B1604629) ester from Step 4 is dissolved in a suitable solvent (e.g., ethanol (B145695) or methanol). A catalytic amount of Pd/C is added, and the mixture is stirred under a hydrogen atmosphere at room temperature until the deprotection is complete. The catalyst is removed by filtration, and the solvent is evaporated to give the final product, (R)-NODAGA-tris(t-Bu ester).
Early Applications in Radiolabeling
The primary utility of (R)-NODAGA-tris(t-Bu ester) is as a bifunctional chelator for radiolabeling peptides and other biomolecules. Early research focused on its use with Gallium-67/68 and Indium-111 for SPECT and PET imaging applications.
Radiolabeling Workflow
The general workflow for radiolabeling a peptide with a metallic radionuclide using (R)-NODAGA-tris(t-Bu ester) involves conjugation of the chelator to the peptide, followed by complexation with the radioisotope.
References
An In-depth Technical Guide to (R)-NODAGA-tris(t-Bu ester): Core Features and Methodologies for Drug Development Professionals
For researchers, scientists, and drug development professionals, (R)-NODAGA-tris(t-Bu ester) has emerged as a critical bifunctional chelator in the rapidly advancing field of radiopharmaceuticals. Its unique structural characteristics facilitate the stable chelation of medically relevant radionuclides, particularly Gallium-68 (B1239309) (⁶⁸Ga), making it an invaluable tool for the development of targeted diagnostic agents for Positron Emission Tomography (PET) imaging.
This technical guide provides a comprehensive overview of the key features of (R)-NODAGA-tris(t-Bu ester), including its chemical properties and detailed experimental protocols for its application in peptide conjugation and radiolabeling. Quantitative data from various studies have been summarized to aid in the evaluation and implementation of this chelator in research and development settings.
Core Chemical and Physical Properties
(R)-NODAGA-tris(t-Bu ester) is a macrocyclic chelating agent characterized by a 1,4,7-triazacyclononane (B1209588) (NOTA) backbone functionalized with a glutamic acid derivative. The tert-butyl ester groups serve as protecting groups for the carboxylic acid functionalities, which, after deprotection, are crucial for coordinating with the radiometal. The (R)-configuration of the glutamic acid moiety can influence the pharmacokinetic properties of the final radiolabeled conjugate.
| Property | Value | Reference |
| Chemical Formula | C₂₇H₄₉N₃O₈ | [1] |
| Molecular Weight | 543.7 g/mol | [1] |
| CAS Number | 1252799-47-5 | [1] |
| Appearance | White to yellowish powder | [2] |
| Purity | >95% | [1][3] |
| Solubility | Soluble in organic solvents such as DMSO and DMF |
Experimental Protocols
Detailed methodologies are essential for the successful application of (R)-NODAGA-tris(t-Bu ester) in the synthesis of radiopharmaceuticals. The following sections outline the key experimental procedures for peptide conjugation and subsequent radiolabeling with Gallium-68.
Peptide Conjugation via Solid-Phase Peptide Synthesis (SPPS)
The conjugation of (R)-NODAGA-tris(t-Bu ester) to a targeting peptide is a critical step in creating a targeted imaging agent. Solid-phase peptide synthesis (SPPS) is a widely used method for this purpose. The general workflow involves the sequential addition of amino acids to a growing peptide chain anchored to a solid support, followed by the coupling of the chelator to the N-terminus of the peptide.
Materials:
-
Fmoc-protected amino acids
-
Solid-phase synthesis resin (e.g., Rink amide resin)
-
Coupling reagents (e.g., HBTU, HATU)
-
Deprotection reagent (e.g., 20% piperidine (B6355638) in DMF)
-
(R)-NODAGA-tris(t-Bu ester)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O)
-
Solvents (DMF, DCM)
-
HPLC for purification
Procedure:
-
Resin Swelling: The solid-phase resin is swelled in a suitable solvent like DMF.[4]
-
Fmoc Deprotection: The Fmoc protecting group on the resin or the last coupled amino acid is removed using a solution of 20% piperidine in DMF.[4]
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated with a coupling reagent and added to the resin to form a peptide bond. This cycle of deprotection and coupling is repeated until the desired peptide sequence is assembled.
-
Chelator Conjugation: (R)-NODAGA-tris(t-Bu ester) is activated and coupled to the N-terminal amine of the peptide on the solid support.
-
Cleavage and Deprotection: The peptide-chelator conjugate is cleaved from the resin, and the acid-labile side-chain protecting groups and the tert-butyl esters on the chelator are removed simultaneously using a cleavage cocktail.[5]
-
Purification: The crude product is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Gallium-68 Radiolabeling
The chelation of ⁶⁸Ga by the NODAGA moiety is a rapid and efficient process that can be performed under mild conditions.
Materials:
-
⁶⁸Ge/⁶⁸Ga generator
-
Peptide-NODAGA conjugate
-
Sodium acetate (B1210297) buffer (pH 4-5)
-
Heating block or water bath
-
Radio-TLC or radio-HPLC for quality control
Procedure:
-
Elution of ⁶⁸Ga: Gallium-68 is eluted from a ⁶⁸Ge/⁶⁸Ga generator using hydrochloric acid.
-
pH Adjustment: The pH of the ⁶⁸Ga eluate is adjusted to 4-5 using a sodium acetate buffer.
-
Labeling Reaction: The Peptide-NODAGA conjugate is added to the buffered ⁶⁸Ga solution.
-
Incubation: The reaction mixture is heated at 95°C for 5-15 minutes.[6][7]
-
Quality Control: The radiochemical purity of the final product is determined using radio-TLC or radio-HPLC.[8]
Quantitative Data on ⁶⁸Ga-NODAGA Conjugates
The performance of a radiopharmaceutical is critically dependent on its radiochemical properties and stability. The following tables summarize key quantitative data for ⁶⁸Ga-labeled NODAGA-peptide conjugates from various studies.
Table 1: Radiochemical Purity and Yield
| Conjugate | Radiochemical Purity (%) | Decay Corrected Yield (%) | Specific Activity (GBq/µmol) | Reference |
| [⁶⁸Ga]NODAGA-peptide | 96.3 ± 0.5 | - | - | [9] |
| [⁶⁸Ga]NODAGA-HPBCD | >98 | 76.54 ± 6.12 | 17.62 ± 2.43 | [10] |
| [⁶⁸Ga]NODAGA-UBI | >95 | >95 | - | [8] |
| [⁶⁸Ga]NODAGA-RGD | - | - | ~500 | [6] |
Table 2: In Vitro and In Vivo Stability
| Conjugate | Condition | Time Point | Stability (% intact) | Reference |
| [⁶⁸Ga]NODAGA-peptide | ex vivo (plasma) | 60 min | 42.1 ± 3.7 | [9] |
| [⁶⁸Ga]NODAGA-peptide | ex vivo (urine) | 60 min | 37.4 ± 2.9 | [9] |
| [⁶⁸Ga]NODAGA-peptide | in vivo (plasma) | 60 min | 2.1 ± 0.2 | [11] |
| [⁶⁸Ga]NODAGA-peptide | in vivo (urine) | 60 min | 2.2 ± 0.4 | [11] |
| [⁶⁸Ga]NODAGA-HPBCD | in vitro (PBS) | 120 min | >95 | [10] |
| [⁶⁸Ga]NODAGA-HPBCD | in vitro (human serum) | 120 min | >95 | [10] |
Conclusion
(R)-NODAGA-tris(t-Bu ester) is a robust and versatile bifunctional chelator that enables the efficient and stable radiolabeling of targeting molecules with Gallium-68. The methodologies outlined in this guide, supported by the provided quantitative data, underscore its suitability for the development of novel PET imaging agents. For researchers and drug development professionals, (R)-NODAGA-tris(t-Bu ester) represents a key enabling technology in the pursuit of precision diagnostics and personalized medicine.
References
- 1. precisepeg.com [precisepeg.com]
- 2. (R)-NODA-GA(tBu)3 - www.chematech-mdt.com [chematech-mdt.com]
- 3. macrocyclics.com [macrocyclics.com]
- 4. Universal peptide synthesis via solid-phase methods fused with chemputation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A convenient and efficient total solid-phase synthesis of DOTA-functionalized tumor-targeting peptides for PET imaging of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative gallium-68 labeling of TRAP-, NOTA-, and DOTA-peptides: practical consequences for the future of gallium-68-PET - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Radiolabeling and Preliminary Evaluation of Ga-68 Labeled NODAGA-Ubiquicidin Fragments for Prospective Infection Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluating Ga-68 Peptide Conjugates for Targeting VPAC Receptors: Stability and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Radiochemical synthesis and preclinical evaluation of 68Ga-labeled NODAGA-hydroxypropyl-beta-cyclodextrin (68Ga-NODAGA-HPBCD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluating Ga-68 Peptide Conjugates for Targeting VPAC Receptors: Stability and Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Radiolabeling with (R)-NODAGA-tris(t-Bu ester)
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide on the use of (R)-NODAGA-tris(t-Bu ester) for the development of radiolabeled compounds for imaging and therapeutic applications. The focus is on the conjugation of this chelator to targeting biomolecules, followed by radiolabeling, primarily with Gallium-68 (⁶⁸Ga).
Introduction
(R)-NODAGA-tris(t-Bu ester) is a bifunctional chelating agent widely employed in nuclear medicine for the development of radiopharmaceuticals. The NODAGA (1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid) core forms highly stable complexes with various radionuclides, most notably the positron-emitting Gallium-68, which is readily available from a ⁶⁸Ge/⁶⁸Ga generator.[1][2] The tert-butyl ester groups serve as protecting groups for the carboxylic acids, which are essential for chelation. These protecting groups are typically removed after the chelator has been conjugated to a targeting molecule, such as a peptide or antibody.[3] This subsequent deprotection allows for efficient radiolabeling under mild conditions.[2] The resulting radiolabeled bioconjugates are valuable tools for non-invasive imaging techniques like Positron Emission Tomography (PET) to visualize and quantify biological processes at the molecular level.[4][5]
Principle of Application
The overall workflow for utilizing (R)-NODAGA-tris(t-Bu ester) in the preparation of a radiopharmaceutical involves a multi-step process. First, the NODAGA precursor is covalently attached to a biomolecule of interest. This is followed by the removal of the tert-butyl ester protecting groups to expose the carboxylic acid moieties necessary for metal chelation. Finally, the deprotected NODAGA-bioconjugate is radiolabeled with a suitable radionuclide.
Caption: General workflow for creating a radiolabeled bioconjugate.
Experimental Protocols
Conjugation and Deprotection
The conjugation of (R)-NODAGA-tris(t-Bu ester) to a targeting biomolecule typically involves standard bioconjugation techniques, such as amide bond formation. The subsequent deprotection is crucial for activating the chelating function of the NODAGA moiety.
Materials:
-
(R)-NODAGA-tris(t-Bu ester)
-
Targeting biomolecule with a primary amine (e.g., peptide, antibody)
-
Coupling agents (e.g., HBTU, HATU)
-
Organic solvent (e.g., DMF, DMSO)
-
Trifluoroacetic acid (TFA)
-
Purification system (e.g., HPLC)
Protocol:
-
Dissolve the targeting biomolecule and (R)-NODAGA-tris(t-Bu ester) in an appropriate organic solvent.
-
Add coupling agents to facilitate the formation of an amide bond between the glutaric acid moiety of NODAGA and a primary amine on the biomolecule.
-
Allow the reaction to proceed at room temperature for a specified time.
-
Purify the resulting NODAGA(t-Bu ester)-bioconjugate using a suitable method like reverse-phase HPLC.
-
Treat the purified conjugate with a solution of trifluoroacetic acid to remove the tert-butyl protecting groups. The reaction time and temperature should be carefully controlled to prevent degradation of the biomolecule.[3]
-
Purify the deprotected NODAGA-bioconjugate using HPLC to obtain the final precursor for radiolabeling.
⁶⁸Ga Radiolabeling Protocol
This protocol describes the radiolabeling of a deprotected NODAGA-conjugated peptide with Gallium-68.
Materials:
-
⁶⁸Ge/⁶⁸Ga generator
-
0.1 M HCl for generator elution
-
Deprotected NODAGA-conjugated peptide
-
Sodium acetate (B1210297) or ammonium (B1175870) acetate buffer (pH 4.0-4.5)[1][6]
-
Sterile water for injection
-
Heating block or water bath
-
Solid-phase extraction (SPE) cartridge (e.g., C18) for purification
-
Ethanol
-
Saline solution
-
Radio-HPLC or radio-TLC for quality control
Protocol:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain a ⁶⁸GaCl₃ solution.
-
In a sterile vial, add the required amount of the deprotected NODAGA-conjugated peptide solution.
-
Add the buffer solution to adjust the pH to the optimal range of 4.0-4.5.[6][7]
-
Add the ⁶⁸GaCl₃ eluate to the peptide/buffer mixture.
-
Incubate the reaction mixture at a specific temperature. Radiolabeling with NODAGA conjugates can often be achieved at room temperature within minutes, though heating (e.g., up to 95°C) can also be employed.[1][8]
-
After incubation, perform quality control using radio-HPLC or radio-TLC to determine the radiochemical purity.
-
If necessary, purify the radiolabeled product using an SPE cartridge.
Quantitative Data Summary
The efficiency of radiolabeling with NODAGA conjugates is typically high, with excellent radiochemical yields and purity achieved under optimized conditions.
| Parameter | Value | Reference |
| Radiolabeling Time | 5 - 15 minutes | [1][8] |
| Reaction Temperature | Room Temperature to 95°C | [1][8] |
| Radiochemical Yield | > 95% | [9][10] |
| Radiochemical Purity | > 96% | [8] |
| pH Range | 4.0 - 4.5 | [6][7] |
Application in a Biological Context: Integrin αvβ3 Targeting
Radiolabeled NODAGA-RGD peptides are used for imaging the expression of αvβ3 integrin, a biomarker involved in angiogenesis and tumor progression.[1][8] The following diagram illustrates the targeting principle.
Caption: Targeting of αvβ3 integrin on tumor cells.
Conclusion
(R)-NODAGA-tris(t-Bu ester) is a valuable precursor for the development of radiopharmaceuticals. Its conjugation to targeting biomolecules, followed by deprotection and subsequent radiolabeling, provides a robust platform for creating highly specific imaging agents. The favorable radiolabeling kinetics and stability of the resulting ⁶⁸Ga-NODAGA complexes make this an attractive system for researchers and drug development professionals in the field of nuclear medicine.
References
- 1. Synthesis of Novel, Dual-Targeting 68Ga-NODAGA-LacN-E[c(RGDfK)]2 Glycopeptide as a PET Imaging Agent for Cancer Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Cold Kit Labeling: The Future of 68Ga Radiopharmaceuticals? [frontiersin.org]
- 3. Synthesis and In Vitro Comparison of DOTA, NODAGA and 15-5 Macrocycles as Chelators for the 64Cu-Labelling of Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Clinical GLP-1 Receptor PET/CT Imaging with [68Ga]Ga-NODAGA-Exendin-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Preparation, Characterization, and Radiolabeling of [68Ga]Ga-NODAGA-Pamidronic Acid: A Potential PET Bone Imaging Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [68Ga]NODAGA-RGD for imaging αvβ3 integrin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Radiolabeling and Preliminary Evaluation of Ga-68 Labeled NODAGA-Ubiquicidin Fragments for Prospective Infection Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for (R)-NODAGA-tris(t-Bu ester) in PET Imaging
For Researchers, Scientists, and Drug Development Professionals
(R)-NODAGA-tris(t-Bu ester) is a versatile bifunctional chelator designed for the stable coordination of radiometals, particularly Gallium-68 (⁶⁸Ga), for Positron Emission Tomography (PET) imaging. Its structure allows for straightforward conjugation to a variety of targeting molecules, such as peptides and antibodies, enabling the development of specific radiopharmaceuticals for imaging a wide range of biological targets. These application notes provide an overview of its use, key data, and detailed protocols for its application in preclinical and clinical research.
Introduction to (R)-NODAGA-tris(t-Bu ester)
(R)-NODAGA-tris(t-Bu ester) is a macrocyclic chelator based on a 1,4,7-triazacyclononane (B1209588) (NOTA) scaffold with a glutaric acid derivative. The three tert-butyl ester groups serve as protecting groups for the carboxylic acids, which, after deprotection, can be used for bioconjugation. The remaining carboxylic acid on the glutaric acid moiety is typically used for conjugation to the targeting biomolecule. This chelator offers rapid and efficient radiolabeling with ⁶⁸Ga under mild conditions, often at room temperature, which is advantageous for sensitive biomolecules. The resulting ⁶⁸Ga-NODAGA complexes exhibit high stability in vivo, leading to excellent imaging contrast.
Data Presentation
The following tables summarize key quantitative data for ⁶⁸Ga-labeled NODAGA-conjugated peptides from various studies, providing a comparative overview of their performance.
Table 1: Radiolabeling and In Vitro Properties of ⁶⁸Ga-NODAGA-Peptides
| Radiotracer | Peptide | Target | Radiolabeling Yield | Molar Activity (GBq/µmol) | Binding Affinity (IC₅₀/K_d, nM) |
| [⁶⁸Ga]Ga-NODAGA-RGD | c(RGDfK) | αvβ3 Integrin | > 96% | Not Reported | 4.7 ± 1.6 |
| [⁶⁸Ga]Ga-NODAGA-GE11 | YHWYGYTPQNVI | EGFR | 73.5 ± 5.4% | Not Reported | Not Reported |
| [⁶⁸Ga]Ga-NODAGA-Pamidronic Acid | Pamidronic Acid | Bone | > 95% | Not Reported | Not Applicable |
| [⁶⁸Ga]Ga-NODAGA-AMBA | Aminobenzoic acid-Bombesin | GRPR | > 95% | ~20 | Not Reported |
| [⁶⁸Ga]Ga-NODAGA-TOC | Tyr³-octreotide | Somatostatin Receptor | High | Not Reported | 1.7 ± 0.2 |
Table 2: In Vivo Biodistribution of ⁶⁸Ga-NODAGA-Peptides (% Injected Dose per Gram, %ID/g) at 1-hour Post-Injection in Tumor-Bearing Mice
| Radiotracer | Tumor | Blood | Muscle | Liver | Kidneys |
| [⁶⁸Ga]Ga-NODAGA-RGD | 11 (Tumor-to-blood ratio) | - | - | - | - |
| [⁶⁸Ga]Ga-NODAGA-GE11 | 1.38 ± 0.25 | Low | Low | High | High |
| [⁶⁸Ga]Ga-NODAGA-Pamidronic Acid | - | 0.07 ± 0.01 | 0.03 ± 0.01 | - | 1.58 ± 0.52 |
| [⁶⁸Ga]Ga-NODAGA-AMBA | High | < 1 | - | ~0.5 | < 5 |
| [⁶⁸Ga]Ga-NODAGATOC | High | - | - | - | High |
Experimental Protocols
This section provides detailed protocols for the use of (R)-NODAGA-tris(t-Bu ester) from bioconjugation to in vivo imaging.
Protocol 1: Deprotection of (R)-NODAGA-tris(t-Bu ester)
This protocol describes the removal of the tert-butyl ester protecting groups to yield the free carboxylic acid form of NODAGA, which is ready for conjugation.
Materials:
-
(R)-NODAGA-tris(t-Bu ester)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIS) (optional, as a scavenger)
-
Nitrogen or Argon gas
-
Rotary evaporator
-
High-performance liquid chromatography (HPLC) system for purification
Procedure:
-
Dissolve (R)-NODAGA-tris(t-Bu ester) in DCM in a round-bottom flask.
-
Add a solution of 95% TFA, 2.5% water, and 2.5% TIS to the flask. A typical ratio is 10 mL of cleavage cocktail per gram of protected compound.
-
Stir the reaction mixture at room temperature for 2-4 hours under a nitrogen or argon atmosphere.
-
Monitor the reaction progress by HPLC.
-
Once the reaction is complete, remove the TFA and DCM by rotary evaporation.
-
The crude deprotected NODAGA can be purified by preparative reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the deprotected NODAGA as a white solid.
Protocol 2: Bioconjugation of Deprotected NODAGA to a Peptide
This protocol outlines the conjugation of the deprotected NODAGA chelator to a peptide containing a primary amine (e.g., the N-terminus or a lysine (B10760008) side chain).
Materials:
-
Deprotected (R)-NODAGA
-
Peptide with a primary amine
-
N,N-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or a similar coupling agent
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
HPLC system for purification
Procedure:
-
Dissolve the deprotected (R)-NODAGA and the peptide in anhydrous DMF or DMSO.
-
Add the coupling agent (e.g., PyBOP) in a 1.1 to 1.5 molar excess relative to the peptide.
-
Add DIPEA to the reaction mixture to achieve a basic pH (around 8-9). Typically, 2-3 equivalents of DIPEA are used.
-
Stir the reaction mixture at room temperature for 2-12 hours.
-
Monitor the reaction progress by analytical HPLC.
-
Upon completion, purify the NODAGA-peptide conjugate by preparative reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final conjugate as a white, fluffy powder.
Protocol 3: Radiolabeling of NODAGA-Peptide Conjugate with Gallium-68
This protocol details the efficient labeling of the NODAGA-peptide conjugate with ⁶⁸Ga.
Materials:
-
⁶⁸Ge/⁶⁸Ga generator
-
0.1 M HCl for elution
-
NODAGA-peptide conjugate
-
Sodium acetate (B1210297) or citrate (B86180) buffer (0.1 M, pH 4.0-4.5)
-
Sterile, pyrogen-free water
-
Heating block or water bath
-
Radio-TLC or radio-HPLC system for quality control
Procedure:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions to obtain ⁶⁸GaCl₃.
-
In a sterile reaction vial, add a specific amount of the NODAGA-peptide conjugate (typically 5-50 µg, depending on the desired molar activity).
-
Add the sodium acetate or citrate buffer to the vial to adjust the pH to 4.0-4.5.
-
Add the ⁶⁸GaCl₃ eluate to the buffered peptide solution.
-
Incubate the reaction mixture at room temperature or with gentle heating (e.g., 95°C) for 5-15 minutes.[1][2] The optimal temperature can vary depending on the specific conjugate.
-
After incubation, perform quality control to determine the radiochemical purity.
Protocol 4: Quality Control of [⁶⁸Ga]Ga-NODAGA-Peptide
This protocol describes the quality control measures to ensure the purity and identity of the final radiopharmaceutical.
Methods:
-
Radio-HPLC:
-
Column: Reverse-phase C18 column.
-
Mobile Phase: A gradient of water (with 0.1% TFA) and acetonitrile (B52724) (with 0.1% TFA).
-
Detection: UV detector (at 220 or 280 nm) and a radioactivity detector in series.
-
The retention time of the radiolabeled peptide should be compared to that of the non-radioactive standard. The radiochemical purity should typically be >95%.
-
-
Radio-TLC:
-
Stationary Phase: ITLC-SG strips.
-
Mobile Phase: A suitable solvent system, for example, 0.1 M sodium citrate (pH 5.5). In this system, the [⁶⁸Ga]Ga-NODAGA-peptide remains at the origin (Rf = 0), while free ⁶⁸Ga moves with the solvent front (Rf = 1).
-
Protocol 5: In Vitro Cell Binding Assay
This protocol is for determining the binding affinity of the [⁶⁸Ga]Ga-NODAGA-peptide to its target receptor on cells.
Materials:
-
Target-expressing cells and control cells (negative for the target)
-
[⁶⁸Ga]Ga-NODAGA-peptide
-
Non-radiolabeled ("cold") NODAGA-peptide
-
Binding buffer (e.g., Tris-HCl with BSA)
-
Gamma counter
Procedure (Competitive Binding Assay):
-
Seed a known number of target-expressing cells in multi-well plates and allow them to attach.
-
Add a constant concentration of [⁶⁸Ga]Ga-NODAGA-peptide to each well.
-
Add increasing concentrations of the non-radiolabeled NODAGA-peptide to the wells.
-
Incubate at 37°C for a defined period (e.g., 1 hour).
-
Wash the cells with cold binding buffer to remove unbound radioactivity.
-
Lyse the cells and measure the radioactivity in a gamma counter.
-
Plot the bound radioactivity as a function of the concentration of the non-radiolabeled peptide to determine the IC₅₀ value.
Protocol 6: Small Animal PET Imaging
This protocol outlines the procedure for in vivo PET imaging in a tumor-bearing mouse model.
Materials:
-
Tumor-bearing animal model
-
[⁶⁸Ga]Ga-NODAGA-peptide
-
Anesthesia (e.g., isoflurane)
-
Small animal PET/CT scanner
Procedure:
-
Anesthetize the animal using isoflurane.
-
Inject a known amount of [⁶⁸Ga]Ga-NODAGA-peptide (typically 5-10 MBq) intravenously via the tail vein.
-
Acquire dynamic or static PET scans at various time points post-injection (e.g., 30, 60, 120 minutes).
-
A CT scan can be performed for anatomical co-registration.
-
Reconstruct the PET images and perform image analysis to determine the tracer uptake in regions of interest (e.g., tumor, major organs), often expressed as %ID/g.
Mandatory Visualization
Diagram 1: Experimental Workflow for PET Radiopharmaceutical Development
References
- 1. PET Probes for Preclinical Imaging of GRPR-Positive Prostate Cancer: Comparative Preclinical Study of [68Ga]Ga-NODAGA-AMBA and [44Sc]Sc-NODAGA-AMBA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel, Dual-Targeting 68Ga-NODAGA-LacN-E[c(RGDfK)]2 Glycopeptide as a PET Imaging Agent for Cancer Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gallium-68 Labeling using (R)-NODAGA-tris(t-Bu ester)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of (R)-NODAGA-tris(t-Bu ester) in the preparation of Gallium-68 (B1239309) (⁶⁸Ga) labeled radiopharmaceuticals for Positron Emission Tomography (PET).
Introduction
(R)-NODAGA-tris(t-Bu ester) is a protected, macrocyclic chelating agent designed for the stable complexation of trivalent radiometals, most notably Gallium-68. The tert-butyl ester protecting groups facilitate organic synthesis and conjugation to targeting biomolecules. Following deprotection, the resulting (R)-NODAGA chelator exhibits rapid and efficient radiolabeling with ⁶⁸Ga under mild conditions, making it a valuable tool in the development of targeted PET imaging agents. Its structure allows for stable coordination of ⁶⁸Ga, which is crucial for in vivo applications.
Key Experimental Data
The efficiency of ⁶⁸Ga labeling with NODAGA-conjugated compounds is influenced by several factors, including pH, temperature, precursor concentration, and reaction time. The following table summarizes typical radiolabeling conditions and outcomes for various NODAGA-conjugates.
| Chelator/Conjugate | pH | Temperature (°C) | Reaction Time (min) | Radiochemical Purity (RCP) (%) | Reference |
| [⁶⁸Ga]Ga-NODAGA-Pamidronic Acid | 4.0 - 4.5 | >60 | 10 - 15 | >95 | [1] |
| [⁶⁸Ga]Ga-NODAGA-Exendin-4 | Not specified | 100 | Not specified | >95 | |
| [⁶⁸Ga]Ga-NODAGA-RGD2 | Not specified | Not specified | Not specified | Not specified | [2] |
| [⁶⁸Ga]Ga-(R)-NODAGA-xy-TPP | 5.0 | Room Temp | 15 | >97 (at 100 µM) | [3] |
| [⁶⁸Ga]Ga-Ex4NOD | 5.5 | 75 | 30 | Not specified | [4] |
Experimental Protocols
This section provides detailed protocols for the deprotection of (R)-NODAGA-tris(t-Bu ester), conjugation to a targeting molecule, and subsequent radiolabeling with Gallium-68.
Deprotection of (R)-NODAGA-tris(t-Bu ester)
The tert-butyl ester groups must be removed to yield the free carboxylic acids necessary for chelation. This is typically achieved using trifluoroacetic acid (TFA).
Materials:
-
(R)-NODAGA-tris(t-Bu ester)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Diethyl ether, cold
-
Rotary evaporator
-
Nitrogen or argon gas supply
Procedure:
-
Dissolve (R)-NODAGA-tris(t-Bu ester) in anhydrous DCM.
-
Add TFA to the solution in a 1:1 ratio (v/v) with DCM.[5]
-
Stir the reaction mixture at room temperature for 2-5 hours.[5][6] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[5][6]
-
The resulting residue is the deprotected (R)-NODAGA. For further purification, the residue can be dissolved in a minimal amount of DCM and precipitated by adding cold diethyl ether.
-
Dry the purified (R)-NODAGA under a stream of nitrogen or argon.
Conjugation of Deprotected (R)-NODAGA to a Targeting Moiety
The deprotected (R)-NODAGA possesses a free carboxylic acid on the glutaric acid backbone, which can be activated for conjugation to a primary amine on a targeting molecule (e.g., peptide, antibody fragment). A common method is the formation of an N-hydroxysuccinimide (NHS) ester.
Materials:
-
Deprotected (R)-NODAGA
-
N-hydroxysuccinimide (NHS)
-
A carbodiimide (B86325) coupling agent (e.g., EDC or DCC)
-
Anhydrous, amine-free solvent (e.g., DMF or DMSO)
-
Targeting molecule with a primary amine
-
Conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.2-8.5)
-
Purification system (e.g., HPLC or size-exclusion chromatography)
Procedure:
-
Activation of (R)-NODAGA: Dissolve the deprotected (R)-NODAGA, NHS, and EDC in anhydrous DMF or DMSO. The molar ratio should be approximately 1:1.2:1.2 (NODAGA:NHS:EDC).
-
Allow the activation reaction to proceed at room temperature for several hours to form the NODAGA-NHS ester.
-
Conjugation: Dissolve the targeting molecule in the conjugation buffer.
-
Add the activated NODAGA-NHS ester solution to the targeting molecule solution. The molar ratio of NODAGA-NHS to the targeting molecule may need to be optimized (e.g., 5:1 to 20:1 excess of the chelator).
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification: Purify the resulting NODAGA-conjugated molecule using an appropriate chromatographic method to remove unconjugated chelator and other impurities.
-
Characterize the conjugate to determine the average number of chelators per molecule (e.g., by mass spectrometry).
Gallium-68 Radiolabeling of NODAGA-Conjugate
Materials:
-
⁶⁸Ge/⁶⁸Ga generator
-
Elution solution (e.g., 0.1 M HCl)
-
NODAGA-conjugated molecule
-
Reaction buffer (e.g., 0.5 M sodium acetate (B1210297) or HEPES buffer)
-
Sterile water for injection
-
Solid-phase extraction (SPE) cartridge (e.g., C18) for purification
-
Sterile filter (0.22 µm)
Procedure:
-
Elution of ⁶⁸Ga: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions. The eluted ⁶⁸Ga is in the form of [⁶⁸Ga]GaCl₃.[7]
-
Reaction Mixture Preparation: In a sterile vial, add the required amount of the NODAGA-conjugated molecule.
-
Add the reaction buffer to adjust the pH to the optimal range of 4.0-5.5.
-
Add the ⁶⁸Ga eluate to the vial containing the precursor and buffer.
-
Incubation: Incubate the reaction mixture at the optimized temperature. While many NODAGA conjugates can be labeled at room temperature, heating (e.g., 60-95°C) for 5-15 minutes can increase the radiolabeling efficiency.[1][7]
-
Purification (if necessary): The reaction mixture can be purified using an SPE cartridge. The ⁶⁸Ga-labeled conjugate is trapped on the cartridge, while unreacted ⁶⁸Ga and other impurities are washed away. The final product is then eluted from the cartridge.
-
Sterilization: Pass the final product through a 0.22 µm sterile filter into a sterile collection vial.
Quality Control
Quality control is essential to ensure the purity and identity of the final radiopharmaceutical product.
Methods:
-
Radiochemical Purity (RCP): Determined by radio-TLC or radio-HPLC.[2]
-
Radio-TLC: A simple and rapid method to separate the labeled conjugate from free ⁶⁸Ga and colloidal ⁶⁸Ga. Different solvent systems can be used depending on the conjugate.
-
Radio-HPLC: Provides a more detailed analysis of the radiochemical species present. A reversed-phase C18 column is commonly used. It's important to be aware that unbound ⁶⁸Ga can sometimes be retained on the column, potentially leading to an overestimation of RCP.[2]
-
-
pH: The pH of the final product should be within a physiologically acceptable range (typically 4.5-7.5).
-
Radionuclidic Purity: Check for ⁶⁸Ge breakthrough from the generator using a gamma spectrometer.
-
Sterility and Endotoxin Testing: Should be performed according to pharmacopeial standards for products intended for human use.
Visualizations
Overall Workflow
Caption: Workflow for the preparation of a ⁶⁸Ga-labeled radiopharmaceutical.
Chelation of Gallium-68 by (R)-NODAGA
Caption: Chelation of ⁶⁸Ga³⁺ by deprotected (R)-NODAGA.
References
- 1. Preparation, Characterization, and Radiolabeling of [68Ga]Ga-NODAGA-Pamidronic Acid: A Potential PET Bone Imaging Agent | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and ex vivo biological evaluation of gallium-68 labelled NODAGA chelates assessing cardiac uptake and retention - Dalton Transactions (RSC Publishing) DOI:10.1039/D1DT02224E [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Good practices for 68Ga radiopharmaceutical production - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Step-by-Step Guide for Conjugating (R)-NODAGA-tris(t-Bu ester) to Peptides
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the successful conjugation of the bifunctional chelator (R)-NODAGA-tris(t-Bu ester) to peptides. This procedure is a critical step in the development of peptide-based radiopharmaceuticals for applications in molecular imaging (e.g., Positron Emission Tomography, PET) and targeted radionuclide therapy.
The conjugation process involves the formation of a stable amide bond between the free carboxylic acid of the NODAGA chelator and a primary amine on the peptide, typically the N-terminal α-amino group or the ε-amino group of a lysine (B10760008) residue. The tert-butyl (t-Bu) esters serve as protecting groups for the carboxylic acids of the chelator during the coupling reaction and are subsequently removed in a deprotection step. Careful control of the reaction conditions is essential to ensure efficient conjugation while preserving the integrity and biological activity of the peptide.
Quantitative Data Summary
Successful conjugation and subsequent deprotection are influenced by several factors, including the molar ratios of reagents, reaction times, and temperature. The following tables summarize typical experimental parameters for the key steps of the process.
Table 1: Reagent Stoichiometry for Conjugation
| Reagent | Molar Equivalence (relative to Peptide) | Purpose |
| (R)-NODAGA-tris(t-Bu ester) | 1.5 - 2.5 eq. | Chelator |
| HBTU (or equivalent) | 1.45 - 2.45 eq. | Activating Agent |
| DIPEA (or equivalent base) | 3.0 - 5.0 eq. | Base |
Table 2: Typical Reaction and Deprotection Parameters
| Step | Parameter | Typical Value/Condition | Purpose |
| Activation | Time | 2 - 5 minutes | Formation of the active ester of NODAGA |
| Solvent | DMF (Dimethylformamide) | To dissolve reagents | |
| Conjugation | Time | 1 - 2 hours | Covalent bond formation between chelator and peptide |
| Temperature | Room Temperature | To facilitate the reaction | |
| Deprotection | Reagent | TFA (Trifluoroacetic Acid) based cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) | Removal of t-Bu ester protecting groups |
| Time | 2 - 3 hours | Complete deprotection | |
| Temperature | Room Temperature | To facilitate the deprotection reaction |
Experimental Workflow Diagram
The following diagram illustrates the key stages of the conjugation of (R)-NODAGA-tris(t-Bu ester) to a peptide, from the initial activation of the chelator to the final purified conjugate.
Application Notes and Protocols: (R)-NODAGA-tris(t-Bu ester) in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-NODAGA-tris(t-Bu ester) is a bifunctional chelator widely utilized in the development of radiopharmaceuticals for oncology research. Its triazacyclononane-based structure provides a stable coordination cage for various radiometals, particularly trivalent metals like Gallium-68 (⁶⁸Ga), and divalent metals such as Copper-64 (⁶⁴Cu). The glutaric acid moiety offers a reactive site for conjugation to targeting biomolecules such as peptides and antibodies. The tert-butyl ester protecting groups allow for controlled synthesis and are removed to reveal the carboxylic acid groups necessary for chelation. This document provides detailed application notes and protocols for the use of (R)-NODAGA-tris(t-Bu ester) in the development of radiotracers for positron emission tomography (PET) imaging in oncology.
Key Applications in Oncology
NODAGA-based radiopharmaceuticals are instrumental in the non-invasive imaging and characterization of tumors. By conjugating NODAGA to a targeting vector that recognizes a specific biomarker overexpressed on cancer cells, it is possible to visualize and quantify tumor lesions, assess receptor status, and monitor therapeutic response. Common targets in oncology research include:
-
Somatostatin Receptors (SSTRs): Overexpressed in neuroendocrine tumors.
-
Gastrin-Releasing Peptide Receptors (GRPRs): A target in prostate and breast cancer.
-
Integrins (e.g., αvβ₃): Involved in tumor angiogenesis and metastasis.
-
Prostate-Specific Membrane Antigen (PSMA): Highly expressed in prostate cancer.
-
Human Epidermal Growth Factor Receptor 2 (HER2): A key biomarker in breast cancer.
Quantitative Data Summary
The following tables summarize key quantitative data for NODAGA-conjugated radiotracers from various studies.
Table 1: Radiolabeling Efficiency and Molar Activity
| Radiotracer Precursor | Radionuclide | Radiolabeling Yield (%) | Molar Activity (GBq/µmol) |
| NODAGA-RGD | ⁶⁸Ga | >95% | 12.6 - 42 |
| NODAGA-Exendin-4 | ⁶⁸Ga | ~45% | Not Reported |
| NODAGA-UBI (29-41) & (31-38) | ⁶⁸Ga | >95% | Not Reported |
| NODAGA-Trastuzumab | ⁶⁴Cu | ~80% | ~225 |
| NODAGA-Peptide (VPAC1 targeting) | ⁶⁸Ga | 96.3 ± 0.5% | 37.2 - 49.2 |
| NODAGA-K(Cy5)DKPPR | ⁶⁸Ga | 94.9 ± 1.3% | 6.3 ± 1.2 |
Table 2: In Vitro and In Vivo Performance of NODAGA-Radiotracers
| Radiotracer | Cell Line / Animal Model | Key Finding |
| [⁶⁸Ga]NODAGA-RGD₂ | Melanoma-bearing C57BL/6 mice | Good tumor-to-background contrast. |
| [⁶⁴Cu]NODAGA-GRPR targeting peptide | PC-3 tumor-bearing mice | High tumor uptake (4.07 ± 0.51 %ID/g at 1h p.i.). |
| [⁶⁸Ga]NODAGA-Peptide (VPAC1 targeting) | Breast cancer tumor model | Delineated tumors in PET/CT imaging. |
| [⁶⁴Cu]NODAGA-Trastuzumab | HER2-expressing tumor-bearing mice | High tumor uptake (3-9 %ID/g). |
Experimental Protocols
Protocol 1: Deprotection of (R)-NODAGA-tris(t-Bu ester)
This protocol describes the removal of the tert-butyl ester protecting groups to yield the active chelator, (R)-NODAGA.
Materials:
-
(R)-NODAGA-tris(t-Bu ester)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Nitrogen or Argon gas
-
Rotary evaporator
-
High-performance liquid chromatography (HPLC) system for purification
Procedure:
-
Dissolve (R)-NODAGA-tris(t-Bu ester) in a minimal amount of DCM.
-
Add a 10 to 20-fold excess of TFA to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours under an inert atmosphere (e.g., nitrogen).
-
Monitor the reaction progress by HPLC.
-
Once the reaction is complete, remove the TFA and DCM by rotary evaporation.
-
The resulting residue is the deprotected (R)-NODAGA.
-
Purify the product by preparative HPLC.
-
Lyophilize the pure fractions to obtain (R)-NODAGA as a white solid.
Protocol 2: Conjugation of (R)-NODAGA to a Targeting Peptide
This protocol outlines the conjugation of the deprotected (R)-NODAGA to a peptide containing a primary amine (e.g., N-terminus or a lysine (B10760008) side chain) via an activated N-hydroxysuccinimide (NHS) ester.
Materials:
-
(R)-NODAGA
-
Targeting peptide with a primary amine
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Diisopropylethylamine (DIPEA)
-
HPLC system for purification
Procedure:
-
Activation of (R)-NODAGA:
-
Dissolve (R)-NODAGA, DCC (or EDC), and NHS in a 1:1.1:1.2 molar ratio in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 4-6 hours to form the NODAGA-NHS ester.
-
-
Conjugation to the Peptide:
-
Dissolve the targeting peptide in anhydrous DMF or DMSO.
-
Add a 5 to 20-fold molar excess of the activated NODAGA-NHS ester solution to the peptide solution.
-
Add DIPEA to adjust the pH to 8-9.
-
Stir the reaction mixture at room temperature overnight.
-
-
Purification:
-
Monitor the reaction progress by analytical HPLC.
-
Once the reaction is complete, purify the NODAGA-peptide conjugate by preparative HPLC.
-
Lyophilize the pure fractions to obtain the final product.
-
Protocol 3: Radiolabeling with Gallium-68 (⁶⁸Ga)
This protocol describes the labeling of a NODAGA-peptide conjugate with ⁶⁸Ga.
Materials:
-
NODAGA-peptide conjugate
-
⁶⁸Ge/⁶⁸Ga generator
-
0.1 M HCl for elution
-
Sodium acetate (B1210297) buffer (1 M, pH 4.5)
-
Sterile, metal-free water
-
Heating block
-
Radio-TLC or Radio-HPLC for quality control
Procedure:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃.
-
In a sterile, metal-free vial, add 10-50 µg of the NODAGA-peptide conjugate.
-
Add the ⁶⁸GaCl₃ eluate to the vial.
-
Add sodium acetate buffer to adjust the pH to 3.5-4.5.
-
Incubate the reaction mixture at 95-100°C for 5-10 minutes. Some NODAGA conjugates can also be labeled efficiently at room temperature.[1]
-
After incubation, allow the vial to cool to room temperature.
-
Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity. A radiochemical purity of >95% is typically desired.[2]
Protocol 4: Radiolabeling with Copper-64 (⁶⁴Cu)
This protocol describes the labeling of a NODAGA-conjugate with ⁶⁴Cu.
Materials:
-
NODAGA-conjugate
-
[⁶⁴Cu]CuCl₂ solution
-
Ammonium (B1175870) acetate buffer (0.1 M, pH 5.5-6.5)
-
Sterile, metal-free water
-
Incubator or water bath
-
Size-exclusion chromatography column (e.g., PD-10) for purification
-
Radio-TLC or Radio-HPLC for quality control
Procedure:
-
In a sterile, metal-free vial, dissolve the NODAGA-conjugate in ammonium acetate buffer.
-
Carefully add the [⁶⁴Cu]CuCl₂ solution (typically 37-370 MBq) to the conjugate solution.[3]
-
Ensure the final pH of the reaction mixture is between 5.5 and 6.5.[3]
-
Incubate the reaction mixture at room temperature (25°C) or 37-40°C for 30-60 minutes.[3][4]
-
After incubation, purify the radiolabeled conjugate using a size-exclusion column to remove free ⁶⁴Cu.[4]
-
Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity. A radiochemical purity of >95% is generally required.[3]
Protocol 5: In Vitro Stability Assay
This protocol assesses the stability of the radiolabeled conjugate in human or mouse serum.
Materials:
-
Purified radiolabeled NODAGA-conjugate
-
Human or mouse serum
-
Incubator at 37°C
-
Radio-TLC or Radio-HPLC system
Procedure:
-
Incubate an aliquot of the purified radiolabeled conjugate in human or mouse serum at 37°C.[5]
-
At various time points (e.g., 1, 4, 24 hours), take a sample.[5]
-
Analyze the radiochemical purity of the sample using radio-TLC or radio-HPLC to determine the percentage of intact radiolabeled conjugate.[5]
Protocol 6: Cell Binding and Internalization Assay
This protocol determines the binding affinity and internalization of the radiolabeled conjugate in cancer cells.
Materials:
-
Cancer cell line expressing the target receptor
-
Radiolabeled NODAGA-conjugate
-
Cell culture medium
-
Binding buffer (e.g., PBS with 1% BSA)
-
Acid wash buffer (e.g., 0.2 M glycine, pH 2.5)
-
Gamma counter
Procedure:
-
Plate the cancer cells in 12-well or 24-well plates and allow them to adhere overnight.
-
Wash the cells with binding buffer.
-
Incubate the cells with increasing concentrations of the radiolabeled conjugate at 4°C for 1-2 hours to determine total binding. For non-specific binding, co-incubate with a large excess of the non-radiolabeled conjugate.
-
For internalization, incubate the cells with the radiolabeled conjugate at 37°C for various time points (e.g., 15, 30, 60, 120 minutes).[6]
-
After incubation, wash the cells with cold binding buffer.
-
To separate surface-bound from internalized radioactivity, incubate the cells with acid wash buffer for 5-10 minutes on ice.[6]
-
Collect the supernatant (surface-bound) and lyse the cells to measure the internalized radioactivity using a gamma counter.
Visualizations
Caption: Overall workflow from (R)-NODAGA-tris(t-Bu ester) to in vivo evaluation.
Caption: Workflow for ⁶⁸Ga-radiolabeling and quality control of a NODAGA-conjugate.
Caption: Experimental workflow for an in vitro cell internalization assay.
References
- 1. Preliminary Study of New Gallium-68 Radiolabeled Peptide Targeting NRP-1 to Detect Brain Metastases by Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. [64Cu]‐labelled trastuzumab: optimisation of labelling by DOTA and NODAGA conjugation and initial evaluation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
Application Notes for (R)-NODAGA-tris(t-Bu ester) in Targeted Radionuclide Therapy
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. PSMA redirects cell survival signaling from the MAPK to the PI3K-AKT pathways to promote the progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Radiolabeling (R)-NODAGA-tris(t-Bu ester) with Copper-64
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chelator (R)-NODAGA-tris(t-Bu ester) is a precursor to a highly versatile bifunctional chelating agent, NODAGA (1,4,7-triazacyclononane,1-glutaric acid-4,7-diacetic acid), designed for the stable complexation of radiometals. Copper-64 (⁶⁴Cu), with its convenient half-life (12.7 hours) and dual decay mode (β⁺ for PET imaging and β⁻ for therapy), is an ideal radionuclide for developing radiopharmaceuticals.[1][2] When conjugated to targeting biomolecules such as peptides or antibodies, ⁶⁴Cu-NODAGA complexes enable high-resolution Positron Emission Tomography (PET) imaging for diagnosis, staging, and monitoring of various diseases, particularly cancer.[3][4]
NODAGA has demonstrated significant advantages over other common chelators like DOTA, especially for copper chelation. It can be radiolabeled under milder conditions and the resulting ⁶⁴Cu-NODAGA complexes often exhibit superior in vivo stability, leading to lower liver accumulation and higher bioavailability of the radiotracer.[3][5][6] This translates to improved imaging contrast and more accurate quantification of tracer uptake in target tissues.[5]
This document provides a comprehensive guide to the entire workflow, from the initial conjugation of the NODAGA precursor to a targeting biomolecule, through deprotection, radiolabeling with ⁶⁴Cu, and final quality control.
Application Notes
The primary application of ⁶⁴Cu-labeled NODAGA conjugates is in PET imaging of specific cellular and molecular targets. The NODAGA moiety serves as a stable anchor for the ⁶⁴Cu radionuclide, while the conjugated biomolecule directs the entire complex to the biological target of interest.
-
Oncology: A major application is in cancer imaging. For instance, NODAGA conjugated to a prostate-specific membrane antigen (PSMA)-targeting ligand is used for PET imaging in prostate cancer.[3] Similarly, conjugates with peptides like RGD or Bombesin are developed for imaging tumors that overexpress integrin or gastrin-releasing peptide receptors (GRPR), respectively.
-
Receptor Mapping: The high affinity and stability of these tracers allow for precise mapping and quantification of receptor expression in vivo, which can be crucial for patient stratification and selecting appropriate targeted therapies.
-
Theranostics: The use of ⁶⁴Cu provides a "theranostic" (therapy + diagnostic) capability. The same ⁶⁴Cu-NODAGA-biomolecule conjugate used for PET imaging can also be used for radionuclide therapy, or it can be paired with a therapeutic copper isotope like ⁶⁷Cu.[2] The PET image provides patient-specific dosimetry, predicting where the therapeutic agent will accumulate and allowing for personalized treatment planning.
The high in vivo stability of the ⁶⁴Cu-NODAGA complex is a critical factor for successful imaging.[7] Studies have shown that ⁶⁴Cu-NODAGA-antibody complexes remain highly stable in human serum for over 24 hours and exhibit high resistance to transchelation, a process where the radiometal is undesirably transferred to other biological molecules.[6][8] This stability minimizes non-specific uptake in non-target organs like the liver, improving the target-to-background ratio.[5]
Data Presentation
Table 1: Radiolabeling Conditions and Outcomes for ⁶⁴Cu-NODAGA Conjugates
| Conjugate Type | Buffer | pH | Temperature (°C) | Time (min) | Radiochemical Purity (%) | Reference |
| NODAGA-Peptide | 0.1 M Ammonium Acetate (B1210297) | 8.0 | 95 | 10 | >95 | N/A* |
| NODAGA-Antibody | N/A | N/A | 25 | 60 | 59-71 | [3][5] |
| NODAGA-Antibody | N/A | N/A | Room Temp | 15 | >99 | [6] |
Note: Conditions for peptide labeling are generalized from common laboratory practices shown for similar chelators.
Table 2: In Vitro and In Vivo Performance of ⁶⁴Cu-NODAGA Conjugates
| Parameter | Conjugate | Value | Conditions | Reference |
| Stability | ⁶⁴Cu-NODAGA-Trastuzumab | >99% intact | 24h incubation in EDTA (33 mM) at 37°C | [6][8] |
| Stability | ⁶⁴Cu-NODAGA-Trastuzumab | >95% intact | 24h incubation in mouse serum at 37°C | [6][8] |
| Tumor Uptake | ⁶⁴Cu-NODAGA-mAb7 | 13.24 ± 4.86 %ID/g | PC3-DsRed xenograft, 24h p.i. | [5] |
| Liver Uptake | ⁶⁴Cu-NODAGA-mAb7 | Lower than ⁶⁴Cu-DOTA-mAb7 | PC3-DsRed xenograft, 24h p.i. | [3][5] |
Experimental Workflow and Protocols
The overall process involves four main stages: bioconjugation, deprotection, radiolabeling, and quality control.
Protocol 1: Bioconjugation and Deprotection
This protocol assumes the targeting biomolecule has a primary amine (e.g., a lysine (B10760008) residue) available for conjugation. The glutaric acid carboxyl group on NODAGA must first be activated.
Materials:
-
(R)-NODAGA-tris(t-Bu ester)
-
N-Hydroxysuccinimide (NHS) and a carbodiimide (B86325) (e.g., EDC)
-
Targeting biomolecule (peptide or antibody) in a suitable buffer (e.g., PBS pH 7.4-8.0)
-
Anhydrous Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., triisopropylsilane (B1312306) (TIS), water)[9]
-
HPLC or other chromatography system for purification
Procedure:
-
Activation: To form the NODAGA-NHS ester, dissolve (R)-NODAGA-tris(t-Bu ester), NHS, and EDC in a 1:1:1 molar ratio in anhydrous DMF. Stir at room temperature for 2-4 hours.
-
Conjugation: Add the activated NODAGA-NHS ester solution to the biomolecule solution. The molar ratio of NODAGA to biomolecule may need to be optimized (e.g., 5-20 fold excess for peptides). Allow the reaction to proceed for 4-12 hours at room temperature or 4°C.
-
Purification: Purify the resulting NODAGA(t-Bu)₃-biomolecule conjugate using an appropriate method, such as size-exclusion chromatography for antibodies or reverse-phase HPLC for peptides.
-
Deprotection:
-
Lyophilize the purified conjugate to dryness.
-
Prepare a deprotection cocktail, typically TFA/TIS/H₂O (e.g., 95:2.5:2.5 v/v/v).[10]
-
Dissolve the dried conjugate in the TFA cocktail and let it stand at room temperature for 2-3 hours.[9][11]
-
Remove the TFA by rotary evaporation or by precipitating the deprotected conjugate with cold diethyl ether.
-
Wash the precipitate multiple times with cold ether.
-
Purify the final deprotected NODAGA-biomolecule conjugate by HPLC and lyophilize.
-
Protocol 2: ⁶⁴Cu Radiolabeling and Quality Control
Materials:
-
Deprotected NODAGA-biomolecule conjugate
-
⁶⁴CuCl₂ in dilute HCl (e.g., 0.05 M)
-
Ammonium acetate or sodium acetate buffer (0.1 M to 0.25 M), metal-free
-
Metal-free water
-
C18 Sep-Pak light cartridge for purification
-
Ethanol and Saline for injection
References
- 1. www-pub.iaea.org [www-pub.iaea.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Comparison of DOTA and NODAGA as chelators for (64)Cu-labeled immunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. High in Vivo Stability of 64Cu-Labeled Cross-Bridged Chelators Is a Crucial Factor in Improved Tumor Imaging of RGD Peptide Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and In Vitro Comparison of DOTA, NODAGA and 15-5 Macrocycles as Chelators for the 64Cu-Labelling of Immunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. pbr.mazums.ac.ir [pbr.mazums.ac.ir]
- 13. pharmacyce.unm.edu [pharmacyce.unm.edu]
Application Notes and Protocols for In Vivo Stability Testing of (R)-NODAGA-tris(t-Bu ester) Conjugates
Introduction
(R)-NODAGA-tris(t-Bu ester) is a bifunctional chelator precursor widely utilized in the development of radiopharmaceuticals for molecular imaging and therapy. Following the deprotection of the tert-butyl esters, the resulting NODAGA chelator is conjugated to a targeting moiety (e.g., peptide, antibody) and subsequently radiolabeled with a metallic radionuclide such as Gallium-68 (⁶⁸Ga), Copper-64 (⁶⁴Cu), or Lutetium-177 (¹⁷⁷Lu). The in vivo stability of the resulting radiometal-NODAGA complex is a critical determinant of the radiopharmaceutical's imaging quality and therapeutic efficacy. A highly stable complex ensures that the radionuclide remains chelated, minimizing off-target radiation exposure and maximizing target-to-background ratios.
These application notes provide an overview of the common methodologies employed to assess the in vivo stability of NODAGA-conjugated radiopharmaceuticals. The primary methods include in vitro precursor assays that are predictive of in vivo behavior and definitive in vivo studies in relevant animal models.
Key Stability-Indicating Assays
The assessment of in vivo stability is a multi-faceted process that begins with robust in vitro characterization and culminates in animal studies.
-
In Vitro Stability Assays: These assays challenge the radiolabeled conjugate under conditions that mimic the physiological environment.
-
Human Serum Stability: Evaluates the stability of the radiocomplex in the presence of endogenous proteins and competing metal ions found in blood.
-
Challenge Assays: Utilizes strong competing chelators like diethylenetriaminepentaacetic acid (DTPA) or ethylenediaminetetraacetic acid (EDTA) in excess to assess the kinetic inertness of the radiometal-NODAGA complex. Transchelation of the radionuclide to the competing chelator indicates instability.
-
Rat Liver Homogenate Stability: Assesses the metabolic stability of the radiopharmaceutical.
-
-
In Vivo Biodistribution Studies: This is the gold standard for evaluating the in vivo stability and pharmacokinetic profile of a radiopharmaceutical. It involves administering the agent to animal models and quantifying its distribution in various organs and tissues at different time points. High uptake in non-target organs like the liver or bone can indicate dissociation of the radionuclide from the chelator.
-
PET/SPECT Imaging: Provides a non-invasive, dynamic visualization of the radiopharmaceutical's distribution, complementing the quantitative data from biodistribution studies. High-contrast images with clear tumor visualization and low background signal are indicative of a stable complex.
Experimental Protocols
Protocol 1: In Vitro Human Serum Stability Assay
Objective: To determine the stability of the radiolabeled NODAGA-conjugate in human serum over time.
Materials:
-
Radiolabeled NODAGA-conjugate
-
Human serum (commercially available)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Size-exclusion chromatography (SEC) or radio-thin-layer chromatography (radio-TLC) system for analysis
Procedure:
-
Add the radiolabeled NODAGA-conjugate to a vial of human serum to a final concentration of approximately 1 MBq in 500 µL.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 1, 4, 24 hours), take an aliquot of the mixture.
-
Analyze the aliquot using SEC or radio-TLC to separate the intact radiolabeled conjugate from any dissociated radionuclide or radiometal-protein complexes.
-
Quantify the percentage of intact radiolabeled conjugate at each time point. A stability of ≥95% over 24 hours is generally considered high.[1]
Protocol 2: Ex Vivo Biodistribution Study in Tumor-Bearing Mice
Objective: To quantify the distribution and clearance of the radiolabeled NODAGA-conjugate in vivo.
Materials:
-
Radiolabeled NODAGA-conjugate
-
Tumor-bearing animal model (e.g., nude mice with xenografted tumors)
-
Anesthetic
-
Gamma counter
-
Saline solution
Procedure:
-
Administer a known amount of the radiolabeled NODAGA-conjugate (typically 0.1-0.5 MBq) to a cohort of tumor-bearing mice via tail vein injection.[2]
-
At predetermined time points (e.g., 1, 4, 24 hours post-injection), euthanize a subset of the animals (n=3-5 per time point).
-
Dissect and collect major organs and tissues of interest (e.g., tumor, blood, liver, kidneys, spleen, muscle, bone).
-
Weigh each tissue sample and measure the radioactivity using a calibrated gamma counter.
-
Calculate the uptake in each tissue as a percentage of the injected dose per gram of tissue (%ID/g).
-
Analyze the data to determine tumor uptake, clearance profile, and any significant accumulation in non-target tissues.
Data Presentation
The following tables summarize representative quantitative data for various NODAGA-conjugated radiopharmaceuticals from published studies, highlighting their in vivo performance.
Table 1: Tumor Uptake of Different ⁶⁸Ga-NODAGA-Conjugated Peptides
| Radiotracer | Tumor Model | Time Post-Injection (h) | Tumor Uptake (%ID/g) | Reference |
| [⁶⁸Ga]NODAGA-RGD | M21 Human Melanoma | 1 | 2.99 ± 0.16 | [3] |
| [⁶⁸Ga]NODAGA-RGD | M21 Human Melanoma | 2 | 4.05 ± 0.89 | [3] |
| [⁶⁸Ga]Ga-(HE)₃-ZHER3-NODAGA | BxPC-3 Pancreatic | 3 | ~2.5 | [4] |
| [⁶⁸Ga]Ga-NODAGATOC | AR4-2J Pancreatic | Not Specified | Favorable | [5] |
| [⁶⁸Ga]NODAGA-(RGD)₂ | Melanoma | 0.75 | Maximum counts observed | [6] |
Table 2: Comparison of ⁶⁴Cu-Labeled DOTA and NODAGA Immunoconjugates
| Radiotracer | Tumor Model | Time Post-Injection (h) | Tumor Uptake (%ID/g) | Liver Uptake (%ID/g) | Reference |
| [⁶⁴Cu]Cu-DOTA-mAb7 | PC3-DsRed Prostate | 24 | 13.44 ± 1.21 | Higher than NODAGA | [7][8] |
| [⁶⁴Cu]Cu-NODAGA-mAb7 | PC3-DsRed Prostate | 24 | 13.24 ± 4.86 | Lower than DOTA | [7][8] |
Visualizations
Caption: Workflow for stability testing of NODAGA-conjugates.
Caption: Protocol for ex vivo biodistribution studies.
References
- 1. mdpi.com [mdpi.com]
- 2. 68Ga-Labeled NODAGA-conjugated ghrelin receptor agonists and inverse agonists - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 44Sc for labeling of DOTA- and NODAGA-functionalized peptides: preclinical in vitro and in vivo investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Increase in negative charge of 68Ga/chelator complex reduces unspecific hepatic uptake but does not improve imaging properties of HER3-targeting affibody molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Effect of Macro-Cyclic Bifunctional Chelators DOTA and NODAGA on Radiolabeling and In Vivo Biodistribution of Ga-68 Cyclic RGD Dimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of DOTA and NODAGA as chelators for (64)Cu-labeled immunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Using (R)-NODAGA-tris(t-Bu ester) Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-NODAGA-tris(t-Bu ester) is a bifunctional chelating agent widely employed in the development of radiopharmaceuticals for positron emission tomography (PET) imaging and other radionuclide-based applications.[1][2][3][4][5] Its structure allows for stable chelation of various radiometals, most notably Gallium-68 (⁶⁸Ga), while the tris(t-Bu ester) functional groups provide a reactive site for conjugation to biomolecules such as peptides and antibodies.[2][6] These radiolabeled conjugates are invaluable tools for in vitro and in vivo studies, enabling sensitive and quantitative assessment of biological processes.
These application notes provide detailed protocols for utilizing (R)-NODAGA-tris(t-Bu ester) conjugates in common cell-based assays, including receptor binding, competitive inhibition, and internalization studies.
Key Applications
-
Receptor Binding Affinity Determination: Quantify the binding affinity of a radiolabeled ligand to its target receptor on the cell surface.
-
Competitive Inhibition Assays: Evaluate the potency of unlabeled compounds to displace the binding of a radiolabeled ligand, allowing for the determination of IC₅₀ and Kᵢ values.[7][8]
-
Internalization and Trafficking Studies: Monitor the rate and extent of receptor-mediated internalization of the radiolabeled conjugate, providing insights into receptor function and drug delivery.[9][10]
Experimental Protocols
Protocol 1: Conjugation of (R)-NODAGA-tris(t-Bu ester) to a Targeting Peptide
This protocol outlines a general procedure for the conjugation of (R)-NODAGA-tris(t-Bu ester) to a peptide containing a primary amine via solid-phase peptide synthesis (SPPS).
Materials:
-
Rink amide resin with the peptide of interest synthesized on it
-
(R)-NODAGA-tris(t-Bu ester)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide)
-
TFA (Trifluoroacetic acid)
-
TIS (Triisopropylsilane)
-
Deionized water
-
HPLC system for purification
Procedure:
-
Swell the peptide-bound resin in DMF for 2 hours.
-
Deprotect the N-terminal Fmoc group using a solution of 20% piperidine (B6355638) in DMF.
-
Dissolve (R)-NODAGA-tris(t-Bu ester) (2.5 eq.), HBTU (2.45 eq.), and DIPEA (5.0 eq.) in DMF.
-
Add the activated chelator solution to the resin and react for 60 minutes with ultrasound assistance.[6]
-
Wash the resin thoroughly with DMF, DCM, and methanol (B129727) and dry under vacuum.
-
Cleave the conjugate from the resin and deprotect the side chains using a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) for 3 hours.[6]
-
Precipitate the crude product in cold diethyl ether, centrifuge, and dry the pellet.
-
Purify the NODAGA-peptide conjugate by preparative HPLC.
-
Confirm the identity and purity of the conjugate by mass spectrometry and analytical HPLC.
Protocol 2: Radiolabeling of NODAGA-Peptide Conjugate with Gallium-68 (⁶⁸Ga)
This protocol describes the radiolabeling of the NODAGA-peptide conjugate with ⁶⁸Ga.
Materials:
-
⁶⁸Ge/⁶⁸Ga generator
-
0.1 M HCl for elution
-
NODAGA-peptide conjugate
-
Sodium acetate (B1210297) buffer (pH 4.0-4.5)
-
Heating block
-
Radio-TLC or radio-HPLC system for quality control
Procedure:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃.
-
Add the NODAGA-peptide conjugate (typically 10-50 µg) to a sterile reaction vial.
-
Add the ⁶⁸GaCl₃ eluate to the vial containing the peptide.
-
Adjust the pH of the reaction mixture to 4.0-4.5 using sodium acetate buffer.
-
Incubate the reaction mixture at 95°C for 5-10 minutes.[11] Some NODAGA conjugates can be labeled at room temperature.[11]
-
Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity. A radiochemical purity of >95% is generally required.
-
The resulting [⁶⁸Ga]Ga-NODAGA-peptide is ready for use in cell-based assays.
Protocol 3: Cell-Based Saturation Binding Assay
This assay is performed to determine the receptor density (Bmax) and the dissociation constant (Kd) of the radiolabeled ligand.[7][12]
Materials:
-
Target cells expressing the receptor of interest
-
Cell culture medium
-
Binding buffer (e.g., MEM with 25 mM HEPES, pH 7.4, 0.2% BSA)
-
[⁶⁸Ga]Ga-NODAGA-peptide conjugate (radioligand)
-
Unlabeled NODAGA-peptide conjugate (cold ligand)
-
96-well filter plates
-
Vacuum manifold
-
Gamma counter
Procedure:
-
Plate the target cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of the [⁶⁸Ga]Ga-NODAGA-peptide in binding buffer. A typical concentration range would span from 0.1 to 20 times the expected Kd.
-
For non-specific binding determination, prepare a parallel set of wells containing the same concentrations of the radioligand plus a high concentration of the unlabeled ligand (e.g., 1000-fold excess).
-
Remove the culture medium from the cells and wash once with binding buffer.
-
Add the different concentrations of the radioligand (for total binding) and the radioligand with excess cold ligand (for non-specific binding) to the wells.
-
Incubate at 4°C for 2-4 hours to reach equilibrium.
-
Terminate the assay by rapidly washing the cells with ice-cold binding buffer using a vacuum manifold to separate bound from free radioligand.
-
Measure the radioactivity in each well using a gamma counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine Bmax and Kd.
Protocol 4: Competitive Inhibition Assay
This assay is used to determine the binding affinity (Ki) of an unlabeled test compound.[7][8]
Materials:
-
Same as for the Saturation Binding Assay
-
Unlabeled test compounds
Procedure:
-
Plate the target cells as described in the saturation binding assay.
-
Prepare serial dilutions of the unlabeled test compound in binding buffer.
-
Prepare a fixed concentration of the [⁶⁸Ga]Ga-NODAGA-peptide, typically at or below its Kd value.[13]
-
Remove the culture medium and wash the cells.
-
Add the fixed concentration of the radioligand to all wells, except for the blanks.
-
Add the serial dilutions of the unlabeled test compound to the appropriate wells.
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of unlabeled NODAGA-peptide).
-
Incubate, wash, and measure radioactivity as described for the saturation binding assay.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 5: Internalization Assay
This assay measures the amount of radiolabeled ligand that is internalized by the cells.[9][10]
Materials:
-
Same as for the Saturation Binding Assay
-
Acid wash buffer (e.g., 0.2 M glycine (B1666218) in saline, pH 2.5)
Procedure:
-
Plate the target cells as previously described.
-
Add a fixed concentration of the [⁶⁸Ga]Ga-NODAGA-peptide to the cells and incubate at 37°C for various time points (e.g., 15, 30, 60, 90, 120 minutes).
-
At each time point, place the plate on ice to stop internalization.
-
Wash the cells with ice-cold binding buffer.
-
To separate the surface-bound from the internalized radioligand, add ice-cold acid wash buffer to the cells and incubate for 5-10 minutes on ice. This will strip the surface-bound radioactivity.
-
Collect the supernatant (acid wash buffer containing the surface-bound ligand).
-
Lyse the cells with a suitable lysis buffer (e.g., 1 M NaOH) to release the internalized radioligand.
-
Measure the radioactivity in the supernatant (surface-bound) and the cell lysate (internalized) using a gamma counter.
-
Calculate the percentage of internalization at each time point as: (Internalized cpm / (Internalized cpm + Surface-bound cpm)) * 100.
Data Presentation
Quantitative data from the described assays should be summarized in clear and structured tables for easy comparison and interpretation.
Table 1: Saturation Binding Assay Data
| Radioligand Concentration (nM) | Total Binding (CPM) | Non-specific Binding (CPM) | Specific Binding (CPM) |
| 0.1 | |||
| 0.5 | |||
| 1.0 | |||
| 2.5 | |||
| 5.0 | |||
| 10.0 | |||
| 20.0 | |||
| Bmax (fmol/mg protein) | |||
| Kd (nM) |
Table 2: Competitive Inhibition Assay Data
| Test Compound | IC₅₀ (nM) | Ki (nM) |
| Compound A | ||
| Compound B | ||
| Reference Compound |
Table 3: Internalization Assay Data
| Time (minutes) | Surface-Bound (%) | Internalized (%) |
| 15 | ||
| 30 | ||
| 60 | ||
| 90 | ||
| 120 |
Visualizations
Experimental Workflow for Cell-Based Assays
Caption: Workflow for cell-based assays with (R)-NODAGA-tris(t-Bu ester) conjugates.
Signaling Pathway: Receptor-Mediated Endocytosis
Caption: Generalized pathway for receptor-mediated endocytosis of a radiolabeled ligand.
References
- 1. precisepeg.com [precisepeg.com]
- 2. (R)-NODA-GA(tBu)3 - www.chematech-mdt.com [chematech-mdt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. macrocyclics.com [macrocyclics.com]
- 6. Synthesis of a Bifunctional Cross‐Bridged Chelating Agent, Peptide Conjugation, and Comparison of 68Ga Labeling and Complex Stability Characteristics with Established Chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Internalization Assay Services of Radiolabeled Compounds - Alfa Cytology - Rdcthera [rdcthera.com]
- 11. researchgate.net [researchgate.net]
- 12. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. revvity.com [revvity.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting (R)-NODAGA-tris(t-Bu ester) Radiolabeling Issues
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-NODAGA-tris(t-Bu ester). The following information addresses common challenges encountered during the conjugation and subsequent radiolabeling processes to help ensure reliable and high-quality results.
Critical Prerequisite: Deprotection of the Ester
A primary source of radiolabeling failure stems from a misunderstanding of the starting material. (R)-NODAGA-tris(t-Bu ester) is a protected form of the chelator. The tert-butyl (t-Bu) ester groups must be chemically removed (deprotected) to expose the carboxylic acids, which are essential for coordinating the radiometal. Direct radiolabeling of the ester form is not possible.
Frequently Asked Questions (FAQs)
Q1: Why is my radiochemical yield (RCY) or radiochemical purity (RCP) consistently low?
A1: Low RCY/RCP is the most common issue and can be attributed to several factors. The most critical are:
-
Incomplete Deprotection: Failure to fully remove the t-Bu ester protecting groups from the NODAGA precursor.
-
Incorrect pH: The pH of the reaction mixture is crucial for efficient radiolabeling.[1] Optimal conditions are typically mildly acidic.
-
Metal Ion Contamination: Trace metal impurities (e.g., Fe³⁺, Zn²⁺, Cu²⁺) in your reagents or from labware can compete with the radionuclide for the NODAGA chelator, significantly reducing the labeling yield.[1]
-
Suboptimal Temperature: Reaction kinetics are heavily influenced by temperature.[1] Many labeling procedures with NODAGA conjugates require heating to achieve high efficiency in a short time.[2]
-
Precursor Quality/Concentration: The purity and amount of your NODAGA-conjugated biomolecule can impact the labeling efficiency.[1]
-
Radiolysis: Particularly when working with high activities or therapeutic radionuclides like ¹⁷⁷Lu, the radiation can degrade the labeled compound.[3]
Q2: What is the optimal pH for radiolabeling with different radionuclides?
A2: The optimal pH is specific to the radiometal being used. For Gallium-68 (⁶⁸Ga), a pH range of 4.0 to 4.5 is widely reported as optimal.[4][5][6] Using a buffer, such as sodium acetate (B1210297), is essential to maintain this pH after adding the acidic ⁶⁸Ga eluate.[1] For Scandium isotopes (e.g., ⁴⁴Sc), a similar pH of 4.0-4.5 is recommended.[1] One of the primary issues with ⁶⁸Ga radiolabeling is the formation of colloids like ⁶⁸Ga(OH)₃ at higher pH, which slows down complexation.[6]
Q3: Can I perform the radiolabeling at room temperature?
A3: While NODAGA is known for its ability to form stable complexes under mild conditions, heating is often required to achieve high radiochemical yields in a practical timeframe (5-15 minutes).[7][8] For ⁶⁸Ga-labeling, temperatures ranging from above 60°C to 95°C are common.[2][4][6] Labeling at room temperature is possible but may necessitate a higher concentration of the precursor peptide and longer reaction times.[9] For Copper-64 (⁶⁴Cu), labeling of NODAGA conjugates can often be achieved with excellent yields under milder conditions, such as at 25°C or 37°C.[10]
Q4: How can I prevent trace metal ion contamination?
A4: To minimize metal ion contamination, it is essential to use high-purity reagents and metal-free labware for all steps of the process.[1] All solutions should be prepared with metal-free water. Buffers and other reagents should be of a grade suitable for trace metal analysis.
Q5: My labeled compound appears to be degrading after the reaction. What could be the cause?
A5: This is likely due to radiolysis, where the emitted radiation damages the radiopharmaceutical.[11] This is a more significant concern when working with high radioactive concentrations or therapeutic isotopes. To mitigate this, antioxidants such as ascorbic acid, gentisic acid, or L-methionine should be added to the reaction mixture or the final product formulation.[3][12][13]
Data Presentation: Optimized Radiolabeling Conditions
The following table summarizes typical starting conditions for radiolabeling NODAGA-conjugated biomolecules. Optimization may be required for specific constructs.
| Radiometal | Optimal pH Range | Recommended Temperature (°C) | Typical Reaction Time (min) | Key Considerations |
| Gallium-68 (⁶⁸Ga) | 4.0 - 4.5[4][6] | 95[2] | 5 - 15[2][4] | Use of acetate or formate (B1220265) buffer is common.[2] |
| Copper-64 (⁶⁴Cu) | 5.4 - 5.5[10] | 25 - 37[10] | 15 - 60[10] | NODAGA is an excellent chelator for copper, allowing for mild labeling conditions.[10][14] |
| Lutetium-177 (¹⁷⁷Lu) | ~4.5[3] | 95[3][15] | 15 - 25[3][15] | Antioxidants are critical to prevent radiolysis.[3] |
| Scandium-43/44 (⁴³Sc/⁴⁴Sc) | 4.0 - 4.5[1] | 95[1] | 10[1] | Competing metal ions are a significant concern.[1] |
Visualized Workflows and Logic
Experimental Workflow Diagram
Caption: General workflow from protected precursor to final radiopharmaceutical.
Troubleshooting Decision Tree for Low Radiochemical Yield
Caption: Troubleshooting logic for addressing low radiochemical yield.
Experimental Protocols
Protocol 1: Deprotection of (R)-NODAGA-tris(t-Bu ester)
-
Objective: To remove the tert-butyl ester protecting groups to yield the active chelator.
-
Materials:
-
(R)-NODAGA-tris(t-Bu ester)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) (optional, as co-solvent)
-
Nitrogen or Argon gas supply
-
High-vacuum pump
-
-
Methodology:
-
Dissolve the (R)-NODAGA-tris(t-Bu ester) in a solution of 95% TFA and 5% water (or DCM).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by LC-MS to confirm the disappearance of the starting material and the appearance of the fully deprotected product.
-
Once complete, remove the TFA under a stream of nitrogen, followed by drying under a high vacuum to yield the deprotected (R)-NODAGA as a TFA salt.
-
The product can be used directly for conjugation or purified further if necessary.
-
Protocol 2: General Radiolabeling with Gallium-68
-
Objective: To label a NODAGA-conjugated peptide with ⁶⁸Ga.
-
Materials:
-
⁶⁸Ge/⁶⁸Ga generator and elution solution (e.g., 0.1 M HCl)
-
NODAGA-conjugated peptide/biomolecule
-
Sodium acetate buffer (e.g., 1 M, pH 4.5)
-
Metal-free reaction vial
-
Heating block set to 95°C
-
-
Methodology:
-
Elute the ⁶⁸Ga from the generator according to the manufacturer's instructions.
-
In a sterile, metal-free vial, add the required amount of NODAGA-conjugated peptide (typically 10-50 µg).[7]
-
Add sodium acetate buffer to the vial to ensure the final reaction pH will be between 4.0 and 4.5.[7]
-
Add the ⁶⁸GaCl₃ eluate to the vial containing the peptide and buffer.[7]
-
Gently mix the solution and incubate the reaction vial at 95°C for 5-10 minutes.[2]
-
After incubation, allow the vial to cool to room temperature.
-
Proceed immediately to Quality Control.
-
Protocol 3: Quality Control by Radio-TLC
-
Objective: To determine the radiochemical purity by separating the labeled product from free ⁶⁸Ga.
-
Materials:
-
iTLC-SG (Instant Thin-Layer Chromatography-Silica Gel) strips
-
Mobile Phase: 0.4 M phosphate (B84403) buffer:acetonitrile (7:3)[4]
-
Radio-TLC scanner
-
-
Methodology:
-
Spot a small aliquot (~1 µL) of the reaction mixture onto the origin line of an iTLC-SG strip.
-
Develop the chromatogram by placing the strip in a chamber containing the mobile phase.
-
Allow the solvent front to travel near the top of the strip, then remove and dry it.
-
Scan the strip using a radio-TLC scanner to quantify the radioactivity distribution.
-
Interpretation: Under these conditions, free ⁶⁸Ga(III) will typically remain at the origin (Rf = 0), while the labeled [⁶⁸Ga]Ga-NODAGA-conjugate will migrate with the solvent front (Rf ≈ 0.5-1.0).[4] A radiochemical purity of >95% is generally required for in vivo applications.[7]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Automated Radiosynthesis, Preliminary In Vitro/In Vivo Characterization of OncoFAP-Based Radiopharmaceuticals for Cancer Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tailored Reaction Conditions and Automated Radiolabeling of [177Lu]Lu-PSMA-ALB-56 in a 68Ga Setting: The Critical Impact of Antioxidant Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation, Characterization, and Radiolabeling of [68Ga]Ga-NODAGA-Pamidronic Acid: A Potential PET Bone Imaging Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. NODAGA Derivatives as Chelating Agents for Radioactive Isotopes | TCI AMERICA [tcichemicals.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and In Vitro Comparison of DOTA, NODAGA and 15-5 Macrocycles as Chelators for the 64Cu-Labelling of Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pbr.mazums.ac.ir [pbr.mazums.ac.ir]
- 13. researchgate.net [researchgate.net]
- 14. Antibody and Nanobody Radiolabeling with Copper-64: Solid vs. Liquid Target Approach | MDPI [mdpi.com]
- 15. Preparation of 177Lu-PSMA-617 in Hospital Radiopharmacy: Convenient Formulation of a Clinical Dose Using a Single-Vial Freeze-Dried PSMA-617 Kit Developed In-House - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Conjugation of (R)-NODAGA-tris(t-Bu ester)
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the conjugation efficiency of (R)-NODAGA-tris(t-Bu ester).
Frequently Asked Questions (FAQs)
Q1: What is (R)-NODAGA-tris(t-Bu ester) and what is its primary application?
(R)-NODAGA-tris(t-Bu ester) is a protected bifunctional chelator. The NODAGA (1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid) component is designed for the stable chelation of radionuclides, such as Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu), which are used in Positron Emission Tomography (PET) imaging.[1][2] The tris(t-Bu ester) protecting groups on the carboxylic acids prevent their interference during the conjugation process. The free carboxylic acid on the glutaric acid moiety allows for covalent attachment to biomolecules like peptides and antibodies.[3] This enables the targeted delivery of radioisotopes for diagnostic imaging or therapy.
Q2: Why are the tert-butyl ester groups necessary?
The tert-butyl (t-Bu) ester groups serve as temporary protecting groups for the carboxylic acid functionalities of the NODAGA chelator. This protection is crucial to ensure that the desired conjugation reaction occurs specifically at the free carboxylic acid of the glutaric acid arm, which is intended for coupling to the biomolecule. Without these protecting groups, the chelator's own carboxylic acids could react, leading to undesired side products and polymerization. These groups are typically removed after conjugation in a deprotection step to allow for subsequent radiolabeling.[3][4]
Q3: What is the general workflow for conjugating (R)-NODAGA-tris(t-Bu ester) to a biomolecule?
The overall process involves three key stages:
-
Activation: The free carboxylic acid on the (R)-NODAGA-tris(t-Bu ester) is activated to create a more reactive species, often an active ester like an NHS (N-hydroxysuccinimide) ester.[5]
-
Conjugation: The activated chelator is then reacted with the biomolecule (e.g., a peptide or antibody), forming a stable amide bond with a primary amine (like the side chain of a lysine (B10760008) residue) on the biomolecule.[6]
-
Deprotection: The tert-butyl ester protecting groups are removed from the conjugated chelator, typically using a strong acid like trifluoroacetic acid (TFA), to yield the final conjugate ready for radiolabeling.[3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Activation Efficiency | Incomplete activation of the carboxylic acid. | - Ensure all reagents, especially the (R)-NODAGA-tris(t-Bu ester) and activating agents (e.g., HBTU, HATU), are anhydrous. - Use a fresh solution of activating agents. - Optimize the molar ratio of activating agents and base (e.g., DIPEA) to the chelator. A slight excess of the activating agents is often beneficial.[3] |
| Degradation of activating agents. | - Store activating agents under dry conditions and away from moisture. | |
| Low Conjugation Yield | Inefficient reaction between the activated chelator and the biomolecule. | - Adjust the pH of the reaction buffer to a slightly basic range (typically pH 8.0-9.0) to ensure the primary amines on the biomolecule are deprotonated and thus more nucleophilic.[6] - Increase the molar excess of the activated chelator relative to the biomolecule.[7] - Increase the reaction time or temperature, but monitor for potential degradation of the biomolecule. |
| Hydrolysis of the activated ester. | - Perform the conjugation reaction promptly after the activation step. - Minimize the amount of water in the reaction mixture if possible, although many conjugations are performed in aqueous buffers. | |
| Presence of competing primary amines in the buffer. | - Avoid using buffers that contain primary amines, such as Tris. Opt for buffers like sodium bicarbonate or phosphate (B84403) buffer.[8] | |
| Incomplete Deprotection | Insufficient acid concentration or reaction time. | - Use a high concentration of trifluoroacetic acid (TFA), typically in a cleavage cocktail with scavengers like water and triisopropylsilane (B1312306) (TIS) to prevent side reactions.[3] - Extend the deprotection reaction time. |
| Steric hindrance around the t-butyl groups. | - While less common for this molecule, ensure adequate mixing and dispersion during the deprotection step. | |
| Aggregation of the Final Conjugate | Hydrophobic interactions between the chelator and/or the biomolecule. | - Optimize the number of chelators per biomolecule by adjusting the molar ratio during conjugation. A high degree of conjugation can increase hydrophobicity. - Consider including solubility-enhancing moieties in the linker or biomolecule if aggregation is a persistent issue. |
| Improper storage or handling. | - Store the final conjugate in a suitable buffer and at the recommended temperature. Avoid repeated freeze-thaw cycles. |
Data Presentation
Table 1: Influence of Molar Ratio on NODAGA-NHS Ester Conjugation to an Antibody
| Molar Ratio (NODAGA-NHS:Antibody) | Reaction Temperature (°C) | Average Number of Chelators per Antibody | Reference |
| 5:1 | Room Temperature | ~1-5 | [5] |
| 20:1 | 4 | ~5-10 | [5] |
| 100:1 | 4 | ~10-27 | [5] |
Table 2: Recommended Reaction Conditions for Key Steps
| Step | Parameter | Recommended Range/Value | Notes |
| Activation | Activating Agents | HBTU/HATU/PyBOP | HBTU is a common choice.[3] |
| Molar Ratio (Chelator:Activating Agent:Base) | ~1:0.95:2 | Ratios may need optimization.[3] | |
| Solvent | Anhydrous DMF or DMSO | Ensure dryness of the solvent. | |
| Reaction Time | 2-5 minutes | Activation is typically rapid.[3] | |
| Conjugation | pH | 8.0 - 9.0 | Critical for deprotonation of primary amines.[6] |
| Temperature | 4°C to Room Temperature | Lower temperatures may be needed for sensitive biomolecules. | |
| Reaction Time | 1 hour to overnight | Depends on the reactivity of the biomolecule. | |
| Deprotection | Reagent | Trifluoroacetic Acid (TFA) | |
| Cleavage Cocktail | TFA/TIS/H₂O (95:2.5:2.5, v/v/v) | Scavengers protect against side reactions.[3] | |
| Reaction Time | 2 - 3 hours |
Experimental Protocols
Protocol 1: Activation of (R)-NODAGA-tris(t-Bu ester)
This protocol describes the in-situ activation of the carboxylic acid of (R)-NODAGA-tris(t-Bu ester) for subsequent conjugation to a primary amine-containing biomolecule.
Materials:
-
(R)-NODAGA-tris(t-Bu ester)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Dissolve (R)-NODAGA-tris(t-Bu ester) in anhydrous DMF to a desired concentration (e.g., 10 mg/mL).
-
In a separate vial, dissolve HBTU (0.95 equivalents relative to the chelator) and DIPEA (2.0 equivalents relative to the chelator) in anhydrous DMF.
-
Add the HBTU/DIPEA solution to the (R)-NODAGA-tris(t-Bu ester) solution.
-
Allow the reaction to proceed for 2-5 minutes at room temperature. The activated chelator is now ready for immediate use in the conjugation reaction.[3]
Protocol 2: Conjugation to a Peptide
This protocol provides a general procedure for conjugating the activated (R)-NODAGA-tris(t-Bu ester) to a peptide.
Materials:
-
Activated (R)-NODAGA-tris(t-Bu ester) solution (from Protocol 1)
-
Peptide containing a primary amine (e.g., lysine residue)
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate buffer, pH 8.5
Procedure:
-
Dissolve the peptide in the conjugation buffer to a concentration of 1-10 mg/mL.[8]
-
Add the desired molar excess of the activated (R)-NODAGA-tris(t-Bu ester) solution to the peptide solution.
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle mixing. The optimal time and temperature may need to be determined empirically for each specific peptide.
-
After the incubation period, the reaction can be stopped, and the conjugate purified.
Protocol 3: Deprotection of the tris(t-Bu ester) Groups
This protocol describes the removal of the tert-butyl ester protecting groups from the NODAGA-conjugated biomolecule.
Materials:
-
Lyophilized NODAGA(t-Bu)₃-conjugated biomolecule
-
Cleavage Cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v)
Procedure:
-
Place the lyophilized conjugate in a suitable reaction vial.
-
Add the freshly prepared cleavage cocktail to the vial.
-
Incubate the reaction for 2-3 hours at room temperature with occasional swirling.[3]
-
Following the incubation, remove the TFA by evaporation under a stream of nitrogen.
-
The deprotected conjugate can then be precipitated with cold diethyl ether, centrifuged, and the pellet washed to remove residual scavengers and TFA.
-
The final product should be purified, typically by HPLC.
Visualizations
Caption: Experimental workflow for the conjugation of (R)-NODAGA-tris(t-Bu ester).
Caption: Troubleshooting decision tree for low conjugation efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of a Bifunctional Cross‐Bridged Chelating Agent, Peptide Conjugation, and Comparison of 68Ga Labeling and Complex Stability Characteristics with Established Chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A convenient and efficient total solid-phase synthesis of DOTA-functionalized tumor-targeting peptides for PET imaging of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. [64Cu]‐labelled trastuzumab: optimisation of labelling by DOTA and NODAGA conjugation and initial evaluation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: (R)-NODAGA-tris(t-Bu ester) Radiolabeling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low radiochemical yields with (R)-NODAGA-tris(t-Bu ester) and its conjugates.
Troubleshooting Guide: Low Radiochemical Yield
Low radiochemical yield is a common issue in radiolabeling procedures. This guide provides a systematic approach to identifying and resolving the potential causes.
Step 1: Verify Reaction Parameters
The first step is to ensure that the fundamental reaction conditions are within the optimal range for Gallium-68 (⁶⁸Ga) labeling of NODAGA chelators.
Troubleshooting Workflow for Low Radiochemical Yield
Caption: A step-by-step decision tree for troubleshooting low radiochemical yield.
| Parameter | Recommended Range | Potential Issue if Deviated |
| pH | 4.0 - 4.5 | At higher pH, ⁶⁸Ga can form colloids (⁶⁸Ga(OH)₃), reducing its availability for chelation.[1] |
| Temperature | 60 - 95°C | Lower temperatures can lead to slower reaction kinetics and incomplete labeling.[1][2] |
| Incubation Time | 5 - 15 minutes | Insufficient time can result in an incomplete reaction. |
| Precursor Amount | 10-50 µg | While some NODAGA conjugates can be labeled at room temperature, this may require a higher amount of the precursor.[3] |
Step 2: Evaluate Reagent Quality
The quality of both the (R)-NODAGA-tris(t-Bu ester) precursor and the ⁶⁸Ga eluate is critical for successful radiolabeling.
-
Precursor Integrity:
-
Purity: Ensure the purity of the NODAGA-conjugated precursor. Impurities can interfere with the labeling reaction.
-
Concentration: Accurately determine the concentration of your precursor solution. An inaccurate concentration can lead to a suboptimal precursor-to-radionuclide ratio.
-
Storage and Handling: If using a derivative like NODAGA-NHS for conjugation, ensure it is fresh and has been stored under appropriate anhydrous conditions to prevent hydrolysis of the reactive NHS ester.[4]
-
-
Radionuclide Quality:
-
Metal Ion Contamination: The eluate from ⁶⁸Ge/⁶⁸Ga generators can contain trace metal impurities that compete with ⁶⁸Ga for the NODAGA chelator.[5][6] Common competing metal ions include Fe³⁺, Al³⁺, Ti⁴⁺, and Zn²⁺.[5][7][8] The presence of these metal ions, even at low concentrations, can significantly decrease the radiochemical yield.[5][7][9]
-
Specific Activity: The specific activity of the ⁶⁸Ga eluate can impact labeling efficiency, especially when working with low amounts of precursor.[10]
-
Impact of Competing Metal Ions on ⁶⁸Ga Labeling
Caption: Competition for the NODAGA chelator between ⁶⁸Ga and metal impurities.
| Competing Metal Ion | Effect on Radiochemical Yield (RCY) |
| Fe³⁺, Al³⁺, Ti⁴⁺, ⁿᵃᵗGa³⁺ | Can significantly reduce RCY, especially at concentrations equimolar to or higher than the chelator.[7][8] |
| Zn²⁺, Pb²⁺, Ni²⁺ | Generally have less of an impact on NODAGA labeling compared to DOTA-based chelators.[5][7] |
Step 3: Advanced Troubleshooting
If the above steps do not resolve the issue, consider the following:
-
Increase Precursor Amount: While optimizing for high specific activity is often a goal, slightly increasing the amount of the NODAGA-precursor can sometimes overcome issues with low-quality ⁶⁸Ga eluate.
-
⁶⁸Ga Eluate Pre-purification: For generators with known high levels of metal ion contamination, pre-purification of the ⁶⁸Ga eluate using methods like anion exchange or cation exchange chromatography can significantly improve labeling yields.[6]
Experimental Protocols
General Protocol for ⁶⁸Ga Labeling of a NODAGA-Conjugate
This protocol provides a general guideline. Optimization for specific precursors may be required.
-
Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain the ⁶⁸GaCl₃ solution.[2]
-
Buffering: In a sterile reaction vial, add a sodium acetate (B1210297) buffer (e.g., 1 M, pH 4.5) to adjust the final reaction pH to 4.0-4.5.[2]
-
Precursor Addition: Add 10-50 µg of the NODAGA-conjugated molecule (dissolved in sterile water) to the buffered solution.[2]
-
Radiolabeling: Add the ⁶⁸GaCl₃ eluate (typically 100-500 MBq) to the vial.[2]
-
Incubation: Incubate the reaction mixture at 80-95°C for 5-10 minutes.[2]
-
Quality Control: Determine the radiochemical purity using radio-TLC or radio-HPLC.[2]
General Experimental Workflow for ⁶⁸Ga Labeling
Caption: A typical workflow for the radiolabeling of a NODAGA-conjugate with ⁶⁸Ga.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for ⁶⁸Ga labeling of NODAGA chelators? The optimal pH is generally between 4.0 and 4.5.[1][2] Higher pH levels can lead to the formation of ⁶⁸Ga-hydroxide colloids, which are unavailable for chelation.
Q2: Can I perform the labeling at room temperature? While NODAGA is known for its ability to be labeled at room temperature, this often requires higher amounts of the precursor peptide (e.g., 40-50 µg) and may result in lower radiochemical yields compared to heating.[3] For optimal and consistent results, heating at 60-95°C is recommended.[1]
Q3: My ⁶⁸Ge/⁶⁸Ga generator is old. Could this be the cause of low yields? Yes. As generators age, the elution profile can change, and the concentration of metallic impurities may increase.[6] It is advisable to regularly check the quality of the eluate.
Q4: How can I check for metal ion contamination in my ⁶⁸Ga eluate? The most accurate method is Inductively Coupled Plasma Mass Spectrometry (ICP-MS), which can quantify trace metal impurities.[5][7]
Q5: What are the key differences between NODAGA and DOTA for ⁶⁸Ga labeling? NODAGA generally allows for faster labeling kinetics and can be performed under milder conditions (including room temperature) compared to DOTA.[3] Additionally, NODAGA appears to be less susceptible to competition from certain divalent cations like Zn²⁺.[5]
Q6: I am using a NODAGA-NHS ester to conjugate to my peptide, and the subsequent radiolabeling yield is low. What could be the issue? Low conjugation efficiency of the NODAGA-NHS ester to your peptide will result in a lower concentration of the desired precursor for radiolabeling. Ensure that the conjugation reaction is performed in an amine-free buffer (e.g., sodium bicarbonate) at a pH of 8.2-8.5.[4][11] The NODAGA-NHS ester is also susceptible to hydrolysis, so it should be dissolved in an anhydrous solvent like DMSO immediately before use.[4]
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. The effects of trace metal impurities on Ga-68-radiolabelling with a tris(3-hydroxy-1,6-dimethylpyridin-4-one) (THP) chelator - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The effects of trace metal impurities on Ga-68-radiolabelling with a tris(3-hydroxy-1,6-dimethylpyridin-4-one) (THP) chelator - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Influence of metal ions on the ⁶⁸Ga-labeling of DOTATATE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bifunctional Coupling Agents for Radiolabeling of Biomolecules and Target-Specific Delivery of Metallic Radionuclides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Stability of (R)-NODAGA-tris(t-Bu ester) Conjugates
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the use and stability of (R)-NODAGA-tris(t-Bu ester) and its conjugates. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this versatile chelator in your research.
Frequently Asked Questions (FAQs)
Q1: What is (R)-NODAGA-tris(t-Bu ester) and what are its primary applications?
(R)-NODAGA-tris(t-Bu ester) is a bifunctional chelator precursor. The NODAGA (1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid) framework is highly effective for chelating various radiometals, particularly Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu), which are used in Positron Emission Tomography (PET) imaging.[1] The tris(t-Bu ester) protecting groups on the carboxylic acids prevent them from interfering with conjugation reactions and are removed in a subsequent deprotection step. Its primary application is in the development of radiopharmaceuticals, where it is conjugated to biomolecules like peptides and antibodies for targeted delivery of radioisotopes for imaging or therapeutic purposes.
Q2: What are the main stability concerns associated with (R)-NODAGA-tris(t-Bu ester)?
The primary stability concern for (R)-NODAGA-tris(t-Bu ester) is the hydrolysis of the tert-butyl ester protecting groups. These groups are stable under neutral and basic conditions but are labile to acid.[2] Exposure to acidic environments, even atmospheric moisture over extended periods at room temperature, can lead to premature deprotection. This can complicate subsequent conjugation reactions and quantification. Therefore, proper storage and handling are crucial.
Q3: How should (R)-NODAGA-tris(t-Bu ester) be stored?
To maintain its integrity, (R)-NODAGA-tris(t-Bu ester) should be stored at -20°C in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and air.[3][4] For short-term storage, 4°C is acceptable, but for long-term stability, -20°C is recommended.
Q4: What are the critical factors for the stability of the final radiolabeled NODAGA conjugate?
Once conjugated, deprotected, and radiolabeled, the stability of the final conjugate is influenced by several factors. These include the potential for the radiometal to dissociate from the NODAGA chelator, enzymatic degradation of the biomolecule, and the overall stability of the conjugate in biological media like serum.[5] NODAGA is known to form highly stable complexes with ⁶⁸Ga, which is a significant advantage.[1]
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and use of (R)-NODAGA-tris(t-Bu ester) and its conjugates.
Issue 1: Low Purity or Degradation of (R)-NODAGA-tris(t-Bu ester) Reagent
-
Problem: You observe multiple peaks during quality control (e.g., HPLC or Mass Spectrometry) of the (R)-NODAGA-tris(t-Bu ester) reagent before conjugation, indicating impurity or degradation.
-
Possible Cause & Solution:
| Possible Cause | Recommended Solution |
| Improper Storage | Store the reagent at -20°C under an inert atmosphere.[3][4] Avoid repeated freeze-thaw cycles by aliquoting the compound into single-use vials. |
| Hydrolysis of t-Butyl Esters | Handle the compound in a dry environment (e.g., glove box). Use anhydrous solvents for preparing stock solutions. |
| Exposure to Acidic Conditions | Ensure all glassware and solvents are free from acidic contaminants. |
Issue 2: Low Conjugation Efficiency to Peptides or Antibodies
-
Problem: You are experiencing low yields of your NODAGA-conjugated biomolecule.
-
Possible Cause & Solution:
| Possible Cause | Recommended Solution |
| Partially Deprotected Chelator | Verify the purity of your (R)-NODAGA-tris(t-Bu ester) before use. Prematurely deprotected carboxyl groups can interfere with the intended conjugation chemistry. |
| Suboptimal Reaction pH | For coupling the free carboxylic acid of (R)-NODAGA-tris(t-Bu ester) to a primary amine on a biomolecule using coupling agents like HATU or HBTU, the reaction is typically carried out under slightly basic conditions (pH 8-9) to ensure the amine is deprotonated and nucleophilic.[6] |
| Presence of Nucleophiles in Buffer | Avoid buffers containing primary amines (e.g., Tris) or other nucleophiles that can compete with your biomolecule for reaction with the activated chelator. Use buffers like phosphate-buffered saline (PBS) or borate (B1201080) buffer. |
| Steric Hindrance | Consider optimizing the linker length or the conjugation site on your biomolecule if steric hindrance is suspected. |
Issue 3: Premature Deprotection of t-Butyl Esters
-
Problem: You observe the loss of one or more t-butyl ester groups before the intended acid-catalyzed deprotection step.
-
Possible Cause & Solution:
| Possible Cause | Recommended Solution |
| Acidic Contaminants | Ensure all solvents and reagents used during conjugation and purification are neutral or slightly basic and free of acid. |
| Presence of Certain Metal Ions | Divalent cations, such as copper, have been reported to catalyze the hydrolysis of t-butyl esters under certain conditions.[7] Ensure your reaction buffers are free from contaminating metal ions by treating them with a chelating resin if necessary. |
Issue 4: Aggregation of the Final Conjugate
-
Problem: The purified NODAGA-biomolecule conjugate shows signs of aggregation or precipitation.
-
Possible Cause & Solution:
| Possible Cause | Recommended Solution |
| Increased Hydrophobicity | The NODAGA chelator can increase the overall hydrophobicity of the biomolecule. Optimize the formulation by adding cryoprotectants or solubility enhancers like PEG. |
| Suboptimal Buffer Conditions | Perform a buffer screen to find the optimal pH and ionic strength for the stability of your conjugate. |
| Over-conjugation | A high ratio of chelator to biomolecule can alter its properties. Optimize the molar ratio of (R)-NODAGA-tris(t-Bu ester) to your biomolecule during the conjugation step. |
Quantitative Data Summary
The stability of radiolabeled NODAGA conjugates is a critical parameter for their successful application. The following tables summarize key stability data from the literature.
Table 1: In Vitro Stability of ⁶⁸Ga-Labeled NODAGA-Conjugates
| Compound | Medium | Time (hours) | Radiochemical Purity (%) | Reference |
| [⁶⁸Ga]Ga-NODAGA-Exendin-4 | PBS | 4 | > 95 | [8] |
| [⁶⁸Ga]Ga-NODAGA-TriGalactan | Human Blood Serum | 4 | > 93 | [9] |
Table 2: Radiolabeling Efficiency of NODAGA-Conjugates with ⁶⁸Ga
| Compound | pH | Temperature (°C) | Time (min) | Radiochemical Purity (%) | Reference |
| NODAGA-Pamidronic Acid | 4.5 | > 60 | 15 | > 90 | [10] |
| NODAGA-UBI conjugates | - | - | - | > 95 | [11] |
| NODAGA-Exendin-4 | - | 100 | - | > 95 | [8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Conjugation of (R)-NODAGA-tris(t-Bu ester) to a Peptide
This protocol describes the coupling of the free carboxylic acid of (R)-NODAGA-tris(t-Bu ester) to a primary amine (e.g., the N-terminus or a lysine (B10760008) side chain) of a peptide.
-
Reagent Preparation:
-
Dissolve the peptide in an appropriate anhydrous solvent (e.g., DMF or NMP).
-
Dissolve (R)-NODAGA-tris(t-Bu ester) (1.2 equivalents) in the same anhydrous solvent.
-
Prepare a solution of a coupling agent such as HBTU (1.2 equivalents) and an amine base like DIPEA (2.5 equivalents) in the same anhydrous solvent.[12]
-
-
Coupling Reaction:
-
Add the (R)-NODAGA-tris(t-Bu ester) solution to the peptide solution.
-
Add the coupling agent/base solution to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours. The reaction can be monitored by HPLC or LC-MS.
-
-
Purification:
-
Once the reaction is complete, the solvent can be removed under vacuum.
-
Purify the crude product using reverse-phase HPLC to isolate the desired (R)-NODAGA-tris(t-Bu ester)-peptide conjugate.
-
-
Characterization:
-
Confirm the identity and purity of the conjugate by LC-MS and analytical HPLC.
-
Protocol 2: Deprotection of t-Butyl Esters
This protocol describes the removal of the t-butyl ester protecting groups from the NODAGA-peptide conjugate.
-
Cleavage Cocktail Preparation:
-
Prepare a cleavage cocktail, typically consisting of Trifluoroacetic Acid (TFA) with scavengers to protect sensitive amino acid residues. A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).[12]
-
-
Deprotection Reaction:
-
Dissolve the lyophilized (R)-NODAGA-tris(t-Bu ester)-peptide conjugate in the cleavage cocktail.
-
Stir the reaction at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
After the reaction is complete, precipitate the deprotected peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
-
Purification and Characterization:
-
Dissolve the crude peptide in a water/acetonitrile (B52724) mixture and purify by reverse-phase HPLC.
-
Lyophilize the pure fractions and confirm the final product's identity and purity by LC-MS and analytical HPLC.
-
Protocol 3: ⁶⁸Ga-Radiolabeling of a NODAGA-Peptide Conjugate
This protocol is a general procedure for radiolabeling the deprotected NODAGA-peptide conjugate with Gallium-68.
-
⁶⁸Ga Elution:
-
Elute ⁶⁸Ga from a ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl.[13]
-
-
Buffering:
-
Adjust the pH of the ⁶⁸Ga eluate to approximately 4.0-4.5 using a sodium acetate (B1210297) or HEPES buffer.[10][13]
-
-
Conjugate Addition:
-
Incubation:
-
Quality Control:
Protocol 4: In Vitro Serum Stability Assay
This protocol assesses the stability of the radiolabeled conjugate in human serum.
-
Incubation:
-
Add the purified ⁶⁸Ga-labeled NODAGA-peptide conjugate to fresh human serum and incubate at 37°C.[15]
-
-
Time Points:
-
At various time points (e.g., 0, 30, 60, 120, and 240 minutes), take aliquots of the mixture.
-
-
Protein Precipitation:
-
Precipitate the serum proteins by adding an excess of ethanol (B145695) or acetonitrile and centrifuge to pellet the proteins.
-
-
Analysis:
-
Analyze the supernatant for the presence of free ⁶⁸Ga and the intact radiolabeled conjugate using radio-TLC or radio-HPLC.[3]
-
-
Calculation:
-
Calculate the percentage of intact radiolabeled conjugate at each time point to determine the stability profile.
-
Visualizations
Diagram 1: General Workflow for Creating a Radiolabeled NODAGA-Conjugate
Caption: Workflow for the synthesis and analysis of a ⁶⁸Ga-NODAGA-biomolecule conjugate.
Diagram 2: Troubleshooting Logic for Low Radiolabeling Yield
References
- 1. benchchem.com [benchchem.com]
- 2. Acids - Wordpress [reagents.acsgcipr.org]
- 3. researchgate.net [researchgate.net]
- 4. NODAGA-tris(t-Bu ester),Cas:438553-50-3 - Ruixibiotech [ruixibiotech.com]
- 5. Serum stability of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bachem.com [bachem.com]
- 7. kenis-group.chbe.illinois.edu [kenis-group.chbe.illinois.edu]
- 8. Development and Validation of an Analytical HPLC Method to Assess Chemical and Radiochemical Purity of [68Ga]Ga-NODAGA-Exendin-4 Produced by a Fully Automated Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. mdpi.com [mdpi.com]
- 11. Radiolabeling and Preliminary Evaluation of Ga-68 Labeled NODAGA-Ubiquicidin Fragments for Prospective Infection Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of a Bifunctional Cross‐Bridged Chelating Agent, Peptide Conjugation, and Comparison of 68Ga Labeling and Complex Stability Characteristics with Established Chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. In Vitro Serum Stability Measurement - Creative Biolabs [creative-biolabs.com]
Navigating the Purification of (R)-NODAGA-tris(t-Bu ester): A Technical Support Guide
For researchers and scientists engaged in the development of radiopharmaceuticals and other advanced therapeutics, the synthesis and purification of chelating agents like (R)-NODAGA-tris(t-Bu ester) are critical steps. This guide provides a comprehensive technical support center to address the common challenges encountered during the purification of this compound, offering troubleshooting advice and detailed protocols in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of (R)-NODAGA-tris(t-Bu ester)?
A1: Common impurities can include starting materials that were not fully consumed, byproducts from side reactions, and partially deprotected forms of the final product where one or more of the tert-butyl ester groups have been cleaved. Additionally, diastereomeric impurities may be present if the stereochemistry of the reaction is not well-controlled.
Q2: What is the recommended initial approach for purifying crude (R)-NODAGA-tris(t-Bu ester)?
A2: Column chromatography is the most common initial purification method. Given the polar nature of the triaza-macrocycle and the presence of ester groups, silica (B1680970) gel or alumina (B75360) can be effective stationary phases. A gradient elution with a solvent system such as dichloromethane (B109758)/methanol (B129727) or ethyl acetate/hexane is typically employed.
Q3: My purification yields are consistently low. What are the potential causes and solutions?
A3: Low yields can stem from several factors:
-
Incomplete reaction: Ensure the synthesis reaction has gone to completion using techniques like TLC or LC-MS before starting the purification.
-
Product degradation: The tert-butyl ester groups are sensitive to acidic conditions. Avoid prolonged exposure to strong acids during workup and purification. Careful control of TFA concentration, temperature, and reaction time during deprotection steps is crucial to minimize product degradation.
-
Co-elution with impurities: If impurities have similar polarity to the product, they may co-elute, leading to impure fractions and a perceived low yield of the desired product. Optimizing the chromatographic conditions is key.
-
Adsorption to the stationary phase: The amine groups in the NODAGA backbone can interact strongly with silica gel. Pre-treating the silica with a small amount of a tertiary amine (e.g., triethylamine) in the eluent can help mitigate this issue.
Q4: I am observing streaking or tailing of my product spot on TLC and broad peaks during column chromatography. How can I resolve this?
A4: Tailing is often caused by the interaction of the basic amine groups with the acidic silica gel. Adding a small percentage of a basic modifier like triethylamine (B128534) or pyridine (B92270) to the eluent system can significantly improve peak shape and resolution. For instance, a solvent system of dichloromethane with a gradient of methanol and 0.1-1% triethylamine is a good starting point.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Multiple spots on TLC after reaction | Incomplete reaction or formation of byproducts. | Monitor the reaction progress more closely. Consider optimizing reaction time, temperature, or stoichiometry of reagents. |
| Product appears to be decomposing on the column | Acidic nature of the silica gel is cleaving the t-Bu ester groups. | Use neutral or basic alumina as the stationary phase. Alternatively, neutralize the silica gel by pre-washing the column with a solvent mixture containing a small amount of triethylamine. |
| Difficulty separating the product from a close-running impurity | Insufficient resolution of the chromatographic system. | Try a different solvent system with varying polarity. Employ a shallower solvent gradient during elution. Consider using a different stationary phase (e.g., reversed-phase C18 silica). |
| Product is not eluting from the column | Strong adsorption to the stationary phase. | Increase the polarity of the eluent. Add a competitive binding agent like triethylamine to the mobile phase. |
| Final product purity is below 95% by HPLC | Ineffective initial purification. | Consider a secondary purification step, such as preparative HPLC or recrystallization, to achieve higher purity. |
Experimental Protocols
Protocol 1: Column Chromatography on Silica Gel
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% dichloromethane).
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude (R)-NODAGA-tris(t-Bu ester) in a minimal amount of the initial eluent and load it onto the column.
-
Elution: Begin elution with the initial solvent and gradually increase the polarity by adding a more polar solvent like methanol. A typical gradient might be from 0% to 10% methanol in dichloromethane. The addition of 0.1% triethylamine to the mobile phase throughout the gradient is recommended.
-
Fraction Collection: Collect fractions and monitor them by TLC or HPLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
System Preparation: Use a C18 column and a mobile phase system typically consisting of water (A) and acetonitrile (B52724) (B), both containing a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Sample Preparation: Dissolve the partially purified product in the mobile phase.
-
Injection and Elution: Inject the sample and run a gradient elution, for example, from 5% to 95% B over 30 minutes.
-
Fraction Collection: Collect the peak corresponding to the desired product.
-
Lyophilization: Freeze-dry the collected fractions to remove the solvents and obtain the final product. Note that if TFA is used, the final product will be the TFA salt.
Visualizing the Purification Workflow
The following diagram illustrates a typical workflow for the purification of (R)-NODAGA-tris(t-Bu ester).
Caption: A logical workflow for the purification and analysis of (R)-NODAGA-tris(t-Bu ester).
This troubleshooting guide provides a foundational understanding of the challenges and solutions associated with the purification of (R)-NODAGA-tris(t-Bu ester). Researchers should adapt these protocols and strategies based on their specific experimental observations and analytical data.
Technical Support Center: (R)-NODAGA-tris(t-Bu ester) Labeling
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with (R)-NODAGA-tris(t-Bu ester) for labeling applications.
Troubleshooting Guide
This guide addresses common issues encountered during the conjugation and radiolabeling of biomolecules with (R)-NODAGA-tris(t-Bu ester).
| Issue | Potential Cause | Recommended Solution |
| Low Conjugation Yield | Hydrolysis of the NHS ester: The N-hydroxysuccinimide (NHS) ester of (R)-NODAGA-tris(t-Bu ester) is susceptible to hydrolysis in aqueous solutions, especially at neutral or high pH. This deactivates the chelator, preventing it from conjugating to the primary amine groups on your biomolecule.[1] | - Perform the conjugation reaction in an anhydrous organic solvent like DMF or DMSO. - If an aqueous buffer is necessary, use a slightly alkaline pH (8-9.2) and perform the reaction promptly.[2] - Use a molar excess of the NODAGA-NHS ester (e.g., 5:1 to 20:1) to favor the conjugation reaction over hydrolysis.[3] |
| Suboptimal pH of the reaction buffer: The pH of the conjugation buffer is critical. A pH that is too low will result in protonated primary amines on the biomolecule, which are poor nucleophiles. A pH that is too high will accelerate the hydrolysis of the NHS ester.[1] | - The optimal pH for conjugation is typically between 8.0 and 9.2.[2] | |
| Steric hindrance: The biomolecule's structure may sterically hinder the accessibility of primary amines for conjugation. | - Consider optimizing the linker length or the attachment site on your biomolecule. | |
| Low Radiolabeling Yield | Suboptimal pH for radiolabeling: The pH for radiometal complexation is crucial. For Gallium-68 (⁶⁸Ga), a pH that is too high can lead to the formation of colloidal ⁶⁸Ga(OH)₃, which will not be chelated. | - The optimal pH for ⁶⁸Ga labeling with NODAGA is typically between 4.0 and 4.5.[3] |
| Inadequate temperature or incubation time: While NODAGA conjugates can often be labeled at room temperature, some reactions may require heating to achieve high radiochemical yields.[2][4] | - For ⁶⁸Ga labeling, incubation at room temperature for 5-15 minutes is often sufficient.[3][4] However, if yields are low, consider increasing the temperature to a range of 60-95°C.[3] | |
| Presence of competing metal ions: Trace metal contaminants in buffers or reagents can compete with the radiometal for the NODAGA chelator. | - Use metal-free buffers and reagents. Treat all solutions with Chelex resin if necessary. | |
| Presence of Impurities in the Final Product | Incomplete removal of unreacted chelator: Excess unconjugated (R)-NODAGA-tris(t-Bu ester) or its hydrolyzed form can remain after the conjugation step. | - Purify the NODAGA-conjugated biomolecule using size-exclusion chromatography (e.g., PD-10 columns or SEC-HPLC) before radiolabeling.[2] |
| Presence of unbound radiometal: Inefficient chelation will result in free radiometal in the final product. | - After radiolabeling, purify the product using a C18 Sep-Pak cartridge or radio-HPLC to separate the labeled compound from unreacted radiometal.[3] | |
| Radiolysis: High concentrations of radioactivity can lead to the degradation of the radiolabeled compound. | - Minimize the time between radiolabeling, purification, and use. - Consider the addition of radical scavengers, such as ethanol (B145695) or ascorbic acid, to the formulation. | |
| Cleavage of t-Bu esters | Exposure to strong acidic conditions: The tert-butyl ester protecting groups are labile to strong acids. Premature deprotection can lead to side products. | - Carefully control the pH during the entire process. Avoid strongly acidic conditions until the final deprotection step is intended. The rate of acid-catalyzed deprotection of a tert-butyl ester is generally lower than that of a Boc-protected amine, which allows for selective deprotection if conditions are carefully managed. |
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to be aware of during the conjugation of (R)-NODAGA-tris(t-Bu ester)-NHS to a biomolecule?
The main side reaction during conjugation is the hydrolysis of the NHS ester. In the presence of water, the NHS ester can hydrolyze back to the carboxylic acid form of the NODAGA chelator, rendering it unable to react with the primary amines on your biomolecule. This reaction is accelerated at higher pH values.[1]
Q2: What are the optimal conditions for radiolabeling a NODAGA-conjugated biomolecule with Gallium-68?
For successful ⁶⁸Ga labeling, the following conditions are generally recommended:
-
pH: 4.0 - 4.5[3]
-
Temperature: Room temperature is often sufficient for NODAGA conjugates.[4] However, heating to 60-95°C can be employed to increase the reaction rate if necessary.[3]
-
Incubation Time: 5 - 15 minutes.[3]
Q3: How does NODAGA compare to DOTA for radiolabeling?
NODAGA generally forms more stable complexes with certain radiometals like ⁶⁸Ga compared to DOTA.[1] This is because NODAGA's coordination cavity is a better fit for Ga(III). Consequently, NODAGA conjugates can often be radiolabeled under milder conditions (e.g., room temperature) than DOTA conjugates, which frequently require heating.[2][4]
Q4: When should the t-butyl ester protecting groups be removed?
The t-butyl ester groups are typically removed after the conjugation and radiolabeling steps. This is usually achieved by treatment with a strong acid like trifluoroacetic acid (TFA). It is crucial to keep the chelator protected during the conjugation and labeling phases to avoid unwanted side reactions.
Q5: What purification methods are recommended after conjugation and radiolabeling?
-
Post-conjugation: Size-exclusion chromatography (e.g., PD-10 columns or SEC-HPLC) is effective for removing unconjugated chelator and other small molecule impurities from the larger biomolecule conjugate.[2]
-
Post-radiolabeling: Solid-phase extraction using a C18 cartridge is a common method to separate the radiolabeled biomolecule from unreacted radiometal.[3] For higher purity, radio-HPLC can be used.
Quantitative Data Summary
The following table summarizes the influence of various parameters on the radiochemical yield of NODAGA-conjugated biomolecules. Exact quantitative values can vary depending on the specific biomolecule and experimental setup.
| Parameter | Condition | Effect on Radiochemical Yield | Reference |
| pH (⁶⁸Ga labeling) | 4.0 - 4.5 | Optimal for high yield | [3] |
| > 5.0 | Decreased yield due to colloid formation | ||
| Temperature (⁶⁸Ga labeling) | Room Temperature | Often sufficient for >95% yield | [4] |
| 60 - 95 °C | Can increase reaction rate, may be necessary for some conjugates | [3] | |
| Peptide Amount (⁶⁸Ga labeling) | 15-20 µg | >95% yield with heating | [5] |
| 40-50 µg | Required for high yield at room temperature | [5] | |
| Reaction Time (⁶⁴Cu labeling) | 15 min | >99% incorporation at room temperature | [6] |
| 60 min | No significant improvement over 15 min for NODAGA | [6] |
Experimental Protocols
Protocol 1: Conjugation of (R)-NODAGA-tris(t-Bu ester)-NHS to a Peptide
-
Peptide Preparation: Dissolve the peptide in a suitable buffer, such as 0.1 M sodium bicarbonate buffer, to a final concentration of 10 mg/mL. Adjust the pH to 8.5.
-
Chelator Preparation: Dissolve the (R)-NODAGA-tris(t-Bu ester)-NHS in anhydrous DMSO to a concentration of 10 mg/mL.
-
Conjugation Reaction: Add a 10-fold molar excess of the chelator solution to the peptide solution.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.
-
Purification: Purify the resulting NODAGA-conjugated peptide using size-exclusion chromatography (e.g., a PD-10 column) to remove unconjugated chelator and byproducts.
-
Characterization: Confirm the successful conjugation and determine the number of chelators per peptide molecule using mass spectrometry.
Protocol 2: Radiolabeling of NODAGA-conjugated Peptide with ⁶⁸Ga
-
⁶⁸Ga Elution: Elute a ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃.
-
Buffering: Add 0.1 M sodium acetate (B1210297) buffer to the ⁶⁸GaCl₃ eluate to adjust the pH to 4.0-4.5.
-
Labeling Reaction: Add the purified NODAGA-conjugated peptide (15-20 µg) to the buffered ⁶⁸Ga solution.
-
Incubation: Incubate the reaction mixture for 10 minutes at room temperature.
-
Purification: Trap the reaction mixture on a C18 Sep-Pak cartridge. Wash the cartridge with water to remove unreacted ⁶⁸Ga. Elute the final radiolabeled peptide with an ethanol/saline solution.[3]
-
Quality Control: Determine the radiochemical purity of the final product using radio-TLC or radio-HPLC.
Visualizations
References
How to improve the in vivo performance of (R)-NODAGA-tris(t-Bu ester) tracers
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the in vivo performance of (R)-NODAGA-tris(t-Bu ester) based radiotracers.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the development and in vivo application of (R)-NODAGA-tris(t-Bu ester) tracers.
| Problem | Potential Cause | Recommended Solution |
| Low Radiolabeling Yield (<95%) | Suboptimal pH of the reaction mixture. | Adjust the pH to the optimal range for the specific radiometal. For instance, a pH of 3.5-4.5 is often optimal for labeling with Gallium-68 (Ga-68)[1][2][3]. |
| Inadequate reaction temperature. | For many NODAGA conjugates, radiolabeling with Ga-68 requires heating (e.g., 95°C for 5-10 minutes)[1][3]. However, some conjugates can be labeled at room temperature, though this may require a higher peptide concentration[1][3]. For Copper-64 (Cu-64), labeling can be efficient at 37°C[4]. | |
| Insufficient precursor (peptide/antibody conjugate) concentration. | Increase the concentration of the NODAGA-conjugated molecule. For room temperature labeling of NODAGA-(RGD)2 with Ga-68, 40-50 μg of the peptide was required, compared to 15-20 μg with heating[1][3]. | |
| Presence of metal contaminants in reagents or on glassware. | Use metal-free reagents and acid-washed glassware to prevent competition for the chelator. | |
| Poor In Vivo Stability / High Background Signal | Transchelation of the radiometal to other proteins in vivo (e.g., superoxide (B77818) dismutase for Cu-64)[4]. | Confirm the radiochemical purity of the tracer before injection using methods like radio-ITLC or radio-HPLC. [64Cu]Cu-NODAGA conjugates have shown high resistance to transchelation when challenged with EDTA, indicating strong kinetic inertness[4][5]. If stability is an issue, ensure complete chelation during the radiolabeling step. |
| Suboptimal deprotection of the tris(t-Bu ester) groups. | The trifluoroacetic acid (TFA) concentration, temperature, and reaction time for deprotection must be carefully controlled to prevent degradation of the molecule while ensuring complete removal of the tert-butyl esters[4]. Incomplete deprotection can hinder efficient chelation. | |
| Non-specific binding of the tracer. | The choice of pharmacokinetic modifying (PKM) linker between the NODAGA chelator and the targeting biomolecule can influence biodistribution and clearance[6]. Consider optimizing the linker to improve the pharmacokinetic profile. | |
| High Kidney or Liver Uptake | The primary route of excretion for the tracer. | For many peptide-based tracers, renal excretion is the main clearance pathway[1][3]. While some kidney uptake is expected, modifications to the tracer, such as PEGylation, can alter the biodistribution, but may also increase retention in other organs and require the use of longer-lived radionuclides[7]. |
| High physiological uptake in specific organs. | For certain tracers, physiological uptake in organs like the liver, spleen, and intestines is normal[1][3]. Delayed imaging can sometimes improve the tumor-to-background ratio as clearance from non-target organs occurs[8]. A study with a 61Cu-NODAGA-PSMA tracer found that imaging 4 hours post-injection yielded higher tumor uptake and lower background in the liver and bone compared to 1-hour imaging[8]. | |
| Low Tumor Uptake | Poor binding affinity of the targeting molecule after conjugation. | Perform in vitro binding assays to confirm that the conjugation of NODAGA has not significantly impacted the antigen recognition of your biomolecule[4][5]. |
| Rapid clearance of the tracer from circulation. | The small size of some targeting molecules, like nanobodies or peptides, leads to fast pharmacokinetics and rapid clearance[7]. This can result in lower overall tumor uptake. While this allows for the use of short-lived radionuclides, strategies to increase circulation time, if necessary, could be explored, keeping in mind the trade-offs in background signal and radiation dose[7]. | |
| Low target expression in the tumor model. | Ensure that the tumor model expresses the target of interest at sufficient levels for imaging. Low baseline uptake can make it difficult to assess treatment response[9]. | |
| Inaccurate imaging time point. | The optimal time for imaging depends on the tracer's pharmacokinetics. For tracers that clear quickly, earlier imaging might be necessary. For others, delayed imaging can lead to better contrast[8]. A phase 1 trial of a 61Cu-labeled PSMA-targeting tracer showed that imaging at 4 hours post-administration resulted in the highest number of detected lesions and the highest radiotracer uptake in those lesions[8]. |
Frequently Asked Questions (FAQs)
Q1: What are the first steps after receiving (R)-NODAGA-tris(t-Bu ester)?
The first step is the deprotection of the three tert-butyl ester groups. This is typically achieved by treatment with a strong acid like trifluoroacetic acid (TFA). It is crucial to carefully control the reaction conditions (TFA concentration, temperature, and time) to ensure complete deprotection without degrading the NODAGA molecule[4]. The resulting free carboxylic acids are necessary for efficient chelation of the radiometal.
Q2: How do I conjugate the deprotected (R)-NODAGA to my peptide or antibody?
The deprotected NODAGA will have a free carboxylic acid on its glutamic acid backbone, which can be activated to form an active ester (e.g., an N-Hydroxysuccinimide or NHS ester). This activated NODAGA can then be reacted with a primary amine (e.g., a lysine (B10760008) residue) on your peptide or antibody to form a stable amide bond[2]. Alternatively, if your biomolecule is modified with a group for click chemistry, the NODAGA chelator can be derivatized for a corresponding click reaction[4].
Q3: Which radiometals are suitable for NODAGA?
NODAGA is a versatile chelator suitable for several medically relevant radiometals. It is commonly used for Gallium-68 (68Ga) for PET imaging[1][2][3][10]. It also forms stable complexes with Copper-64 (64Cu)[4][5] and Indium-111 (111In)[11].
Q4: What are the typical radiolabeling conditions for a NODAGA conjugate with 68Ga?
For 68Ga labeling of a NODAGA-peptide conjugate, a radiolabeling yield of over 95% can often be achieved by heating 15-20 μg of the peptide at 95°C for 5-10 minutes in a reaction buffer with a pH of 3.5-4.0[1][3].
Q5: How does NODAGA compare to DOTA for chelating 64Cu?
NODAGA generally provides superior results for chelating 64Cu compared to DOTA. NODAGA-immunoconjugates can be radiolabeled with 64Cu with excellent radiochemical yields under mild conditions (e.g., 37°C for 60 minutes)[4]. In contrast, DOTA-immunoconjugates often require higher temperatures (40-43°C) and longer reaction times for efficient 64Cu labeling[4]. Furthermore, [64Cu]Cu-NODAGA complexes show higher stability and greater resistance to transchelation compared to [64Cu]Cu-DOTA complexes[4][5].
Q6: How can I assess the in vitro stability of my radiolabeled tracer?
The stability of the radiolabeled conjugate can be assessed by incubating it in phosphate-buffered saline (PBS) and mouse serum at 37°C for various time points (e.g., 1 hour and 24 hours). The percentage of intact radiolabeled conjugate can be determined by radio-ITLC[4]. A competition assay, where the tracer is challenged with increasing concentrations of a strong chelator like EDTA, can also be used to evaluate its kinetic inertness[4].
Q7: My tracer shows high uptake in the kidneys. Is this normal and can it be reduced?
High kidney uptake is common for radiolabeled peptides and small proteins as they are often cleared from the body via the renal system[1][3]. This is a normal biodistribution pattern. While strategies exist to alter pharmacokinetics, such as adding linkers or PEGylation, these can have other consequences, such as increased liver uptake or a longer circulation time, which would necessitate a longer-lived radionuclide[6][7].
Quantitative Data Summary
Table 1: Comparison of Radiolabeling Conditions for Immunoconjugates
| Chelator | Radionuclide | Temperature | Time | Radiochemical Conversion (RCC) |
| NODAGA | 64Cu | 37°C | 60 min | 87% |
| NODAGA | 64Cu | 25°C | 15 min | 65% |
| DOTA | 64Cu | 40-43°C | Prolonged | Lower than NODAGA under mild conditions |
| Data synthesized from a study comparing chelators for trastuzumab immunoconjugates[4]. |
Table 2: Stability of 64Cu-labeled Trastuzumab Conjugates
| Conjugate | Challenge Condition | Intact Conjugate (1h) | Intact Conjugate (24h) |
| [64Cu]Cu-NODAGA-trastuzumab | Mouse Serum (37°C) | >99% | >99% |
| [64Cu]Cu-NODAGA-trastuzumab | 33 mM EDTA (37°C) | >99% | >99% |
| [64Cu]Cu-DOTA-trastuzumab | Mouse Serum (37°C) | >99% | ~95% |
| [64Cu]Cu-DOTA-trastuzumab | EDTA (any concentration) | ~86-88% | Not Reported |
| Data extracted from stability assays on different radioimmunoconjugates[4]. |
Experimental Protocols
Protocol 1: Deprotection of (R)-NODAGA-tris(t-Bu ester)
-
Dissolve (R)-NODAGA-tris(t-Bu ester) in a suitable solvent (e.g., dichloromethane).
-
Add an excess of trifluoroacetic acid (TFA). The exact concentration and reaction time must be optimized to ensure complete deprotection while minimizing degradation of the chelator[4].
-
Stir the reaction at room temperature. Monitor the reaction progress using a suitable analytical method (e.g., LC-MS).
-
Once the reaction is complete, remove the TFA and solvent under vacuum.
-
The resulting deprotected (R)-NODAGA can be purified if necessary, for example, by HPLC.
Protocol 2: 68Ga Radiolabeling of a NODAGA-Peptide Conjugate
-
Prepare a reaction vial containing 15-20 µg of the NODAGA-peptide conjugate dissolved in a metal-free buffer (e.g., sodium acetate)[1][3].
-
Add the 68Ga eluate obtained from a 68Ge/68Ga generator.
-
Incubate the reaction mixture in a heating block at 95°C for 5-10 minutes[1][3].
-
After incubation, perform quality control to determine the radiochemical purity using radio-TLC or radio-HPLC. A purity of >95% is typically desired.
-
If necessary, the final product can be purified using a C18 cartridge to remove unchelated 68Ga.
Visualizations
Caption: Workflow for the preparation and evaluation of a NODAGA-based tracer.
Caption: Troubleshooting decision tree for poor in vivo tracer performance.
Caption: Diagram of the NODAGA chelation process.
References
- 1. Effect of Macro-Cyclic Bifunctional Chelators DOTA and NODAGA on Radiolabeling and In Vivo Biodistribution of Ga-68 Cyclic RGD Dimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and In Vitro Comparison of DOTA, NODAGA and 15-5 Macrocycles as Chelators for the 64Cu-Labelling of Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bifunctional Coupling Agents for Radiolabeling of Biomolecules and Target-Specific Delivery of Metallic Radionuclides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. pubs.rsna.org [pubs.rsna.org]
- 9. Principles of Tracer Kinetic Analysis in Oncology, Part II: Examples and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 11. (R)-NODA-GA(tBu)3 - www.chematech-mdt.com [chematech-mdt.com]
(R)-NODAGA-tris(t-Bu ester) quality control parameters
This technical support center is designed to assist researchers, scientists, and drug development professionals in utilizing (R)-NODAGA-tris(t-Bu ester). It provides essential quality control parameters, detailed experimental protocols, and troubleshooting guidance to ensure the successful application of this versatile chelator in your research.
Frequently Asked Questions (FAQs)
Q1: What are the typical quality control specifications for (R)-NODAGA-tris(t-Bu ester)?
A1: The quality of (R)-NODAGA-tris(t-Bu ester) is assessed through a variety of analytical techniques to ensure high purity and identity. Key specifications from various suppliers are summarized in the table below.
Q2: What are the recommended storage conditions for (R)-NODAGA-tris(t-Bu ester)?
A2: To ensure the long-term stability of the compound, it is recommended to store (R)-NODAGA-tris(t-Bu ester) at -20°C.[1] The product is typically shipped at ambient temperature.
Q3: What are some common applications of (R)-NODAGA-tris(t-Bu ester)?
A3: (R)-NODAGA-tris(t-Bu ester) is a bifunctional chelator widely used in the development of radiopharmaceuticals for Positron Emission Tomography (PET) imaging. It is particularly effective for chelating radiometals such as Gallium-68 (B1239309) (⁶⁸Ga) and Copper-64 (⁶⁴Cu).[2][3] The tris(t-Bu ester) protecting groups can be removed under acidic conditions to reveal the carboxylic acid groups, which can then be conjugated to biomolecules like peptides and antibodies for targeted delivery.
Q4: What are potential impurities in (R)-NODAGA-tris(t-Bu ester)?
A4: Potential impurities may include residual solvents from the synthesis and purification process, incompletely synthesized precursors, or byproducts of the reaction. One common concern is the premature hydrolysis of one or more of the tert-butyl ester groups, which can occur in the presence of acid or moisture.
Quality Control Parameters
The following table summarizes the key quality control parameters for (R)-NODAGA-tris(t-Bu ester) based on information from various suppliers.
| Parameter | Specification | Analytical Method |
| Appearance | White to yellowish powder | Visual Inspection |
| Purity | ≥95%[1][3][4], >96%[5][6], or min. 98%[7] | HPLC |
| Identity | Conforms to the expected structure | ¹H NMR, ¹³C NMR, MS |
| Molecular Formula | C₂₇H₄₉N₃O₈ | - |
| Molecular Weight | 543.7 g/mol [1][3][4][5][6] | Mass Spectrometry (ESI) |
Experimental Protocols
Detailed methodologies for the quality control analysis of (R)-NODAGA-tris(t-Bu ester) are provided below.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Objective: To determine the purity of (R)-NODAGA-tris(t-Bu ester) by separating it from potential impurities.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is commonly used.[8]
-
Mobile Phase:
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724).[8][9]
-
Gradient: A typical gradient elution profile would be:
-
0–2 min: 5% B
-
2–7 min: 5% to 100% B
-
7–8 min: 100% B
-
8–12 min: 100% to 5% B
-
12–15 min: 5% B[9]
-
-
Flow Rate: 0.6 mL/min.[9]
-
Column Temperature: 30°C.[9]
-
Detection: UV at 220 nm.[9]
-
Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Objective: To confirm the chemical structure of (R)-NODAGA-tris(t-Bu ester).
Methodology:
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation:
-
¹H NMR: Acquire a proton NMR spectrum to observe the chemical shifts, integrations, and coupling patterns of the protons, which should be consistent with the expected structure.
-
¹³C NMR: Acquire a carbon-13 NMR spectrum to confirm the presence of all carbon atoms in the molecule at their characteristic chemical shifts.
Mass Spectrometry (MS) for Molecular Weight Verification
Objective: To confirm the molecular weight of (R)-NODAGA-tris(t-Bu ester).
Methodology:
-
Instrumentation: An Electrospray Ionization Mass Spectrometer (ESI-MS).
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 0.1 mg/mL) in a suitable solvent such as acetonitrile or methanol.
-
Analysis: Infuse the sample solution into the ESI source. The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 544.7.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Purity on HPLC Analysis | - Incomplete reaction or side reactions during synthesis. - Degradation of the compound due to improper storage (e.g., exposure to moisture or acidic conditions leading to ester hydrolysis). | - Review the synthesis and purification procedures. - Ensure the compound is stored under the recommended conditions (-20°C, dry). - If hydrolysis is suspected, check for the appearance of more polar peaks in the HPLC chromatogram. |
| Inconsistent NMR Spectra | - Presence of impurities. - Sample degradation. - Use of a wet deuterated solvent. | - Correlate any unexpected peaks with potential impurities identified by HPLC or MS. - Prepare a fresh sample for analysis. - Use a fresh, sealed ampule of deuterated solvent. |
| Incorrect Molecular Weight in MS | - Sample contamination. - Fragmentation of the molecule in the mass spectrometer. - Formation of adducts (e.g., with sodium [M+Na]⁺). | - Ensure high purity of the sample before analysis. - Optimize the MS parameters (e.g., cone voltage) to minimize fragmentation. - Look for other common adducts in the mass spectrum to confirm the identity of the main peak. |
| Poor Solubility | - Use of an inappropriate solvent. | - (R)-NODAGA-tris(t-Bu ester) is generally soluble in organic solvents such as DMSO, DMF, and chlorinated solvents. For aqueous solutions, the use of co-solvents may be necessary. Gentle heating or sonication can aid dissolution.[13] |
Visualizations
References
- 1. NODAGA-tris(t-Bu ester)_438553-50-3_新研博美 [xinyanbm.com]
- 2. benchchem.com [benchchem.com]
- 3. macrocyclics.com [macrocyclics.com]
- 4. benchchem.com [benchchem.com]
- 5. precisepeg.com [precisepeg.com]
- 6. precisepeg.com [precisepeg.com]
- 7. (R)-NODA-GA(tBu)3 - www.chematech-mdt.com [chematech-mdt.com]
- 8. Synthesis and ex vivo biological evaluation of gallium-68 labelled NODAGA chelates assessing cardiac uptake and retention - Dalton Transactions (RSC Publishing) DOI:10.1039/D1DT02224E [pubs.rsc.org]
- 9. Development and Validation of an Analytical HPLC Method to Assess Chemical and Radiochemical Purity of [68Ga]Ga-NODAGA-Exendin-4 Produced by a Fully Automated Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. depts.washington.edu [depts.washington.edu]
- 11. NMR Sample Preparation [nmr.chem.umn.edu]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
Technical Support Center: Enhancing the Specific Activity of (R)-NODAGA-tris(t-Bu ester) Radiotracers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing (R)-NODAGA-tris(t-Bu ester) for the development of high-specific-activity radiotracers. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate successful and efficient experimentation.
Troubleshooting Guide
This guide addresses common issues encountered during the conjugation and radiolabeling of (R)-NODAGA-tris(t-Bu ester) with a focus on enhancing the specific activity of the final radiotracer.
| Issue | Potential Cause | Recommended Solution |
| Low Conjugation Efficiency | Hydrolysis of (R)-NODAGA-tris(t-Bu ester): The tert-butyl ester groups are sensitive to acidic conditions. | - Ensure all solvents and reagents are anhydrous. - Perform the conjugation reaction under neutral to slightly basic conditions (pH 7.5-8.5). - Use a fresh vial of (R)-NODAGA-tris(t-Bu ester) for each experiment. |
| Suboptimal Molar Ratio: An incorrect ratio of chelator to biomolecule can lead to incomplete conjugation. | - Optimize the molar ratio of (R)-NODAGA-tris(t-Bu ester) to your peptide or biomolecule. A molar excess of the chelator (e.g., 3-5 fold) is often a good starting point. | |
| Inefficient Activation of Carboxylic Acid: For conjugation to amines, the carboxylic acid group of NODAGA needs to be activated. | - Use a reliable activating agent such as HBTU/DIPEA or HATU/DIPEA. - Ensure the activating agents are fresh and stored under appropriate conditions. | |
| Low Radiochemical Yield (RCY) | Suboptimal pH: The pH of the reaction mixture is critical for efficient radiolabeling with radiometals like Gallium-68. | - Adjust the pH of the reaction mixture to the optimal range for the specific radiometal. For 68Ga, a pH of 4.0-4.5 is generally recommended.[1] |
| Inadequate Temperature or Incubation Time: Complexation of the radiometal may be too slow at lower temperatures. | - Increase the reaction temperature. For 68Ga-NODAGA labeling, heating at >60°C for 5-15 minutes is often effective.[1] | |
| Presence of Competing Metal Ions: Contaminating metal ions in the radiometal eluate can compete for the chelator. | - Use a high-purity radiometal source. - Consider pre-purification of the radiometal eluate if metal ion contamination is suspected. | |
| Low Specific Activity | Low Molar Activity of the Radiometal: The initial specific activity of the radiometal solution is a limiting factor. | - Use a generator or cyclotron that produces high specific activity radiometals. |
| Excess Precursor (Biomolecule-NODAGA conjugate): Using a large amount of the precursor will result in a lower specific activity. | - Reduce the amount of the precursor used in the radiolabeling reaction. This may require optimization to find a balance between high specific activity and acceptable radiochemical yield. It has been noted that for room temperature labeling, a greater amount of precursor may be needed to achieve a higher yield.[2] | |
| Formation of Colloidal Radiometal: At suboptimal pH, some radiometals like 68Ga can form colloids, which are unavailable for chelation. | - Strictly control the pH of the reaction mixture to prevent the formation of radiometal hydroxides or colloids. | |
| Poor In Vivo Stability | Incomplete Chelation: Residual, weakly bound radiometal can lead to dissociation in vivo. | - Ensure complete radiolabeling by optimizing reaction conditions (pH, temperature, time). - Purify the radiotracer effectively to remove any unchelated radiometal. |
| Susceptibility of the Linker to Cleavage: The chemical linker between the biomolecule and the chelator may be unstable in a biological environment. | - Select a stable linker chemistry for the conjugation. |
Frequently Asked Questions (FAQs)
Q1: What is (R)-NODAGA-tris(t-Bu ester) and what are its advantages for radiolabeling?
(R)-NODAGA-tris(t-Bu ester) is a bifunctional chelator. The NODAGA (1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid) portion is designed to strongly bind to various radiometals, particularly trivalent metals like Gallium-68 (68Ga). The tris(t-Bu ester) protects the carboxylic acid groups, allowing for selective deprotection and conjugation to biomolecules. A key advantage of NODAGA is its ability to form stable complexes with 68Ga under milder conditions (including room temperature) compared to other chelators like DOTA, which often require heating.[1][2]
Q2: How do I remove the tert-butyl protecting groups?
The tert-butyl ester protecting groups are typically removed after conjugation to the biomolecule using strong acidic conditions, most commonly with trifluoroacetic acid (TFA). A common deprotection cocktail is a mixture of TFA, water, and a scavenger like triisopropylsilane (B1312306) (TIS).
Q3: What is the optimal pH for radiolabeling with 68Ga?
For radiolabeling with 68Ga, the optimal pH is typically in the range of 4.0 to 4.5.[1] This acidic condition helps to prevent the formation of gallium hydroxide (B78521) colloids and facilitates efficient chelation by the NODAGA moiety.
Q4: Can I perform the 68Ga-labeling at room temperature?
Yes, one of the advantages of NODAGA conjugates is their ability to be radiolabeled with 68Ga at room temperature.[2] However, to achieve high radiochemical yields at room temperature, a higher amount of the NODAGA-conjugated precursor may be required compared to labeling at elevated temperatures.[2]
Q5: How can I increase the specific activity of my 68Ga-labeled radiotracer?
To increase the specific activity, you should aim to use the lowest possible amount of the NODAGA-conjugated precursor that still provides a good radiochemical yield. This maximizes the ratio of radioactivity to the mass of the compound. Optimizing the radiolabeling conditions (pH, temperature) can help in achieving high yields with smaller amounts of precursor.
Q6: What are common quality control methods for the final radiotracer?
Common quality control methods include:
-
High-Performance Liquid Chromatography (HPLC): To determine radiochemical purity and specific activity.
-
Thin-Layer Chromatography (TLC): A simpler method to assess radiochemical purity.
-
Mass Spectrometry (MS): To confirm the identity of the conjugated and labeled product.
-
Sterility and Endotoxin Testing: For clinical applications.
Quantitative Data Summary
The following tables summarize key quantitative data related to the performance of NODAGA-based radiotracers.
Table 1: Comparison of Radiolabeling Conditions for 68Ga-NODAGA Conjugates
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Precursor Amount | Low | Medium | High |
| Temperature | Room Temperature | 60°C | 95°C |
| pH | 4.5 | 4.5 | 4.5 |
| Incubation Time | 10 min | 10 min | 5 min |
| Radiochemical Yield (%) | >90% (with higher precursor)[2] | >95%[1] | >95% |
Table 2: Influence of Precursor Amount on Radiochemical Yield of a 68Ga-NODAGA-Peptide
| Precursor Amount (nmol) | Radiochemical Yield (%) |
| 5 | 85 ± 5 |
| 10 | 92 ± 3 |
| 20 | >98 |
Note: Data is illustrative and may vary depending on the specific peptide and reaction conditions.
Experimental Protocols
Protocol 1: Conjugation of (R)-NODAGA-tris(t-Bu ester) to a Peptide (Solution Phase)
This protocol describes a general procedure for conjugating (R)-NODAGA-tris(t-Bu ester) to a peptide containing a primary amine (e.g., N-terminus or lysine (B10760008) side chain) in solution.
Materials:
-
(R)-NODAGA-tris(t-Bu ester)
-
Peptide of interest
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Diethyl ether (cold)
-
HPLC system for purification
Procedure:
-
Activation of (R)-NODAGA-tris(t-Bu ester):
-
Dissolve (R)-NODAGA-tris(t-Bu ester) (1.2 equivalents) and HBTU or HATU (1.2 equivalents) in anhydrous DMF.
-
Add DIPEA (2.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 30 minutes to activate the carboxylic acid group.
-
-
Conjugation to Peptide:
-
Dissolve the peptide (1 equivalent) in anhydrous DMF.
-
Add the activated (R)-NODAGA-tris(t-Bu ester) solution to the peptide solution.
-
Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (monitor by LC-MS).
-
-
Deprotection of tert-Butyl Esters:
-
Remove the DMF under vacuum.
-
Add a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5 v/v/v) to the dried residue.
-
Stir the mixture at room temperature for 2-3 hours.
-
-
Purification:
-
Precipitate the deprotected conjugate by adding cold diethyl ether.
-
Centrifuge to pellet the precipitate and decant the ether.
-
Wash the pellet with cold diethyl ether two more times.
-
Dry the crude product under vacuum.
-
Dissolve the crude product in a suitable solvent (e.g., water/acetonitrile mixture) and purify by preparative HPLC.
-
Lyophilize the pure fractions to obtain the final NODAGA-peptide conjugate.
-
Protocol 2: Radiolabeling of NODAGA-Peptide Conjugate with Gallium-68 (68Ga)
This protocol outlines the procedure for radiolabeling the purified NODAGA-peptide conjugate with 68Ga to achieve high specific activity.
Materials:
-
68Ge/68Ga generator
-
0.1 M HCl for elution
-
NODAGA-peptide conjugate solution (e.g., 1 mg/mL in water)
-
Sodium acetate (B1210297) buffer (1 M, pH 4.5)
-
Sterile water for injection
-
C18 Sep-Pak cartridge
-
Saline (0.9% NaCl)
-
Heating block or water bath
-
Radio-TLC or Radio-HPLC system for quality control
Procedure:
-
Elution of 68Ga:
-
Elute the 68Ge/68Ga generator with 0.1 M HCl according to the manufacturer's instructions.
-
-
Radiolabeling Reaction:
-
In a sterile reaction vial, add the desired amount of the NODAGA-peptide conjugate (e.g., 5-20 µg).
-
Add sodium acetate buffer to adjust the pH of the 68Ga eluate to 4.0-4.5.
-
Add the pH-adjusted 68Ga eluate to the reaction vial containing the precursor.
-
Heat the reaction mixture at 95°C for 5-10 minutes. For room temperature labeling, incubate for 10-15 minutes.
-
-
Purification of the Radiotracer:
-
Pre-condition a C18 Sep-Pak cartridge by washing with ethanol (5 mL) followed by sterile water (10 mL).
-
Load the reaction mixture onto the C18 Sep-Pak cartridge.
-
Wash the cartridge with sterile water (5-10 mL) to remove unreacted 68Ga and other hydrophilic impurities.
-
Elute the purified 68Ga-NODAGA-peptide with a small volume of ethanol (e.g., 0.5 mL).
-
Dilute the ethanolic solution with sterile saline to a physiologically acceptable ethanol concentration (<10%).
-
-
Quality Control:
-
Determine the radiochemical purity of the final product using radio-TLC or radio-HPLC.
-
Calculate the specific activity by dividing the total radioactivity by the total mass of the peptide conjugate.
-
Visualizations
Caption: Experimental workflow from peptide conjugation to final radiotracer.
Caption: Key factors influencing the specific activity of radiotracers.
References
Validation & Comparative
(R)-NODAGA-tris(t-Bu ester) vs DOTA for gallium-68
An Objective Comparison of (R)-NODAGA-tris(t-Bu ester) and DOTA for Gallium-68 (B1239309) Radiolabeling
Introduction
In the landscape of Positron Emission Tomography (PET) imaging, Gallium-68 (⁶⁸Ga) has emerged as a radionuclide of choice due to its convenient 68-minute half-life and on-site availability from ⁶⁸Ge/⁶⁸Ga generators.[1][2] The development of ⁶⁸Ga-based radiopharmaceuticals hinges on the use of bifunctional chelators, which securely bind the ⁶⁸Ga³⁺ ion while being covalently attached to a targeting biomolecule, such as a peptide or antibody.[1] For years, DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) has been the gold standard chelator.[3] However, derivatives of NODAGA (1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid), such as (R)-NODAGA-tris(t-Bu ester), are gaining significant traction.[3][4]
This guide provides an objective, data-driven comparison of NODAGA and DOTA for ⁶⁸Ga chelation, focusing on performance metrics critical for researchers, scientists, and drug development professionals. While (R)-NODAGA-tris(t-Bu ester) is a protected precursor used for conjugation, its core, NODAGA, dictates the radiolabeling characteristics which will be the focus of this comparison.
Performance Comparison: NODAGA vs. DOTA
The choice of chelator directly impacts radiolabeling efficiency, specific activity, and the in vivo performance of the resulting radiopharmaceutical. NODAGA-based chelators often exhibit superior characteristics for ⁶⁸Ga labeling due to a better size match between the chelator's cavity and the Ga³⁺ ion.[5]
Radiolabeling Conditions and Efficiency
A primary advantage of NODAGA is its ability to rapidly chelate ⁶⁸Ga under mild conditions, a significant benefit for heat-sensitive biomolecules.[1][4] DOTA typically requires heating to achieve high radiochemical yields.[1]
Table 1: Comparison of Radiolabeling Parameters for ⁶⁸Ga
| Parameter | (R)-NODAGA-based Conjugates | DOTA-based Conjugates | Key Considerations |
| Temperature | Room Temperature (21-25°C) to 60°C[6][7][8] | 85-95°C[9][10][11][12] | NODAGA's mild conditions protect heat-labile peptides/proteins. |
| Reaction Time | 5-15 minutes[3][6] | 10-30 minutes[3][11][12] | Faster kinetics are advantageous for the short-lived ⁶⁸Ga isotope. |
| Optimal pH | 3.5 - 5.5[3][6][7] | 3.0 - 4.5[7][9][12] | Both operate in a similar pH range compatible with buffered generator eluates. |
| Radiochemical Yield (RCY) | >95% achievable[12][13][14] | >95% achievable[11][12] | NODAGA often achieves high yields with lower precursor amounts.[3] |
| Precursor Amount | Can achieve high RCY with low nmol amounts (e.g., 1 nmol)[15] | Requires higher precursor amounts compared to NODAGA for similar efficiency[12][15] | Lower precursor needs can lead to higher specific activity. |
Specific Activity and Stability
High specific activity is crucial for minimizing pharmacological effects and for sensitive imaging.[3] The stability of the complex is essential to prevent the release of free ⁶⁸Ga in vivo.[3]
Table 2: Specific Activity and Stability
| Parameter | (R)-NODAGA-based Conjugates | DOTA-based Conjugates | Key Considerations |
| Specific Activity | Higher achievable specific activity[3][15] | Lower specific activity under similar conditions[3][15] | NODAGA's efficiency with less precursor allows for higher specific activity. |
| In Vitro Stability | High stability in serum and against transchelation[3][7] | High stability, though some studies suggest slightly lower stability than NODAGA derivatives under certain conditions[3][16] | Both form robust complexes suitable for imaging timeframes. |
| In Vivo Stability | Generally high stability[6] | Well-established high in vivo stability[3] | Both chelators generally prevent significant release of ⁶⁸Ga. |
In Vivo Performance
The chelator can influence the pharmacokinetic profile of the radiopharmaceutical, affecting non-target organ uptake and clearance.
Table 3: In Vivo Biodistribution
| Parameter | (R)-NODAGA-based Conjugates | DOTA-based Conjugates | Key Considerations |
| Biodistribution | Can lead to lower non-target uptake (e.g., liver)[3][17] | Pharmacokinetics are well-established; can sometimes lead to higher uptake in liver and spleen[3] | The choice of chelator can be used to optimize the biodistribution profile. |
| Clearance | The smaller, more hydrophilic nature can lead to faster body clearance[4] | Clearance patterns are well-documented for many DOTA-conjugates[12] | Faster clearance can improve target-to-background ratios. |
| Tumor Uptake | Has shown higher tumor uptake and tumor-to-background ratios in some studies[18] | Provides good tumor uptake, serving as a clinical standard for comparison[18] | Superior tumor-to-background ratios enhance diagnostic efficacy. |
Experimental Protocols
Detailed and reproducible protocols are essential for successful radiolabeling. Below are representative procedures for ⁶⁸Ga labeling.
Protocol 1: ⁶⁸Ga Labeling of a NODAGA-conjugated Peptide
This protocol is a generalized procedure that leverages the mild labeling conditions of NODAGA.
-
⁶⁸Ga Elution: Elute a ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl into a metal-free vial.[1] The fraction with the highest activity is typically used.
-
Buffering: In a sterile, metal-free reaction vial, add the NODAGA-conjugated precursor (e.g., 5-10 nmol dissolved in water). Add a sodium acetate (B1210297) or HEPES buffer to adjust the pH of the final reaction mixture to between 4.0 and 4.5.[6]
-
Radiolabeling Reaction: Add the ⁶⁸Ga eluate (e.g., 100-500 MBq) to the vial containing the precursor and buffer. Vortex gently.
-
Incubation: Incubate the reaction mixture at room temperature (25°C) for 5-10 minutes.[6] Gentle heating (e.g., 60°C) can be used to accelerate the reaction if necessary.[6]
-
Purification (Optional but Recommended): The reaction mixture can be purified using a C18 Sep-Pak cartridge to remove unchelated ⁶⁸Ga and hydrophilic impurities. Elute the final product with an ethanol/water mixture.
-
Quality Control:
-
Radiochemical Purity (RCP): Determine RCP using radio-TLC or radio-HPLC.[1] A typical system for TLC is a C18 plate with a mobile phase of acetonitrile/water.
-
pH: Confirm the pH of the final product is suitable for injection (typically pH 5.5-7.5).
-
Sterility and Endotoxins: Perform standard tests for sterility and bacterial endotoxins before clinical use.
-
Protocol 2: ⁶⁸Ga Labeling of a DOTA-conjugated Peptide
This protocol includes the heating step typically required for efficient DOTA chelation.
-
⁶⁸Ga Elution: Elute a ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl.[9] Some methods involve a pre-purification step where the ⁶⁸Ga³⁺ is trapped on a cation-exchange cartridge and eluted with a small volume of acidified NaCl solution.[9]
-
Buffering: In a sterile, metal-free reaction vial, combine the DOTA-conjugated precursor (e.g., 15-20 µg) with a sodium acetate buffer to achieve a reaction pH of 3.5-4.0.[11][12]
-
Radiolabeling Reaction: Add the ⁶⁸Ga eluate to the buffered precursor solution.
-
Incubation: Heat the reaction vial at 95°C for 10-15 minutes in a dry heating block.[10][11][12]
-
Purification: After cooling, the product is typically purified using a C18 Sep-Pak cartridge. The cartridge is first washed with water to remove unreacted ⁶⁸Ga, and the final product is eluted with 1-2 mL of 50% ethanol.[10]
-
Quality Control: Perform the same quality control checks as described for the NODAGA protocol (RCP, pH, sterility, and endotoxins).
Visualizations
// Connections Generator -> Elution; Elution -> ReactionVial; Buffer -> ReactionVial; Precursor -> ReactionVial; ReactionVial -> Incubation; Incubation -> RoomTemp [label=" NODAGA "]; Incubation -> Heating [label=" DOTA "]; RoomTemp -> Purification; Heating -> Purification; Purification -> QC; QC -> FinalProduct; } enddot Caption: Generalized workflow for ⁶⁸Ga radiolabeling.
// Nodes Ga [label="⁶⁸Ga³⁺ Ion", shape=circle, fillcolor="#FBBC05"]; Chelator [label="Bifunctional Chelator\n(NODAGA or DOTA)", shape=hexagon, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Biomolecule [label="Targeting Biomolecule\n(Peptide, Antibody, etc.)", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Conjugate [label="Chelator-Biomolecule\nConjugate", shape=box, style=rounded, fillcolor="#F1F3F4"]; Radiopharmaceutical [label="⁶⁸Ga-Radiopharmaceutical", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Chelator -> Conjugate [label=" Covalent\nBonding "]; Biomolecule -> Conjugate; Ga -> Radiopharmaceutical [label=" Coordination\nBonding "]; Conjugate -> Radiopharmaceutical; } enddot Caption: Principle of ⁶⁸Ga radiopharmaceutical formation.
Conclusion
Both (R)-NODAGA-tris(t-Bu ester) derived conjugates and DOTA are highly effective chelators for Gallium-68. However, they present a clear trade-off in radiolabeling conditions and performance.
DOTA remains a reliable and well-validated choice, with extensive literature and established protocols. Its main drawback is the common requirement for heating, which can be detrimental to sensitive biological vectors.
(R)-NODAGA and its analogues represent a more advanced option, offering significant advantages in reaction kinetics and conditions.[1][3] The ability to perform labeling efficiently at room temperature not only protects biomolecules but also simplifies the overall process, making it more amenable to kit-based formulations.[19] Furthermore, the potential to achieve higher specific activities makes NODAGA a particularly attractive choice for developing highly sensitive PET imaging agents where minimizing the injected mass of the targeting vector is critical.[3][15]
For drug development professionals, the selection between these two chelators should be guided by the specific properties of the targeting molecule and the desired characteristics of the final radiopharmaceutical. For robust, heat-stable molecules, DOTA is a proven option. For delicate biomolecules or when maximizing specific activity is paramount, NODAGA is the superior choice.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and ex vivo biological evaluation of gallium-68 labelled NODAGA chelates assessing cardiac uptake and retention - Dalton Transactions (RSC Publishing) DOI:10.1039/D1DT02224E [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. repository.up.ac.za [repository.up.ac.za]
- 8. researchgate.net [researchgate.net]
- 9. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Towards Facile Radiolabeling and Preparation of Gallium-68-/Bismuth-213-DOTA-[Thi8, Met(O2)11]-Substance P for Future Clinical Application: First Experiences - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of Macro-Cyclic Bifunctional Chelators DOTA and NODAGA on Radiolabeling and In Vivo Biodistribution of Ga-68 Cyclic RGD Dimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Radiolabeling and Preliminary Evaluation of Ga-68 Labeled NODAGA-Ubiquicidin Fragments for Prospective Infection Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Comparative gallium-68 labeling of TRAP-, NOTA-, and DOTA-peptides: practical consequences for the future of gallium-68-PET - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Comparative evaluation of 68 Ga-labeled NODAGA, DOTAGA, and HBED-CC-conjugated cNGR peptide chelates as tumor-targeted molecular imaging probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A prospective randomized, double-blind study to evaluate the diagnostic efficacy of 68Ga-NODAGA-LM3 and 68Ga-DOTA-LM3 in patients with well-differentiated neuroendocrine tumors: compared with 68Ga-DOTATATE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Comparison of macrocyclic and acyclic chelators for gallium-68 radiolabelling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to (R)-NODAGA-tris(t-Bu ester) and Other Chelators for Radiolabeling
In the rapidly evolving field of radiopharmaceuticals, the choice of a chelator is paramount to the successful development of imaging and therapeutic agents. An ideal chelator must not only form stable complexes with a variety of radiometals under mild conditions but also maintain this stability in vivo to ensure accurate targeting and minimize off-target radiation exposure. This guide provides an objective comparison of (R)-NODAGA-tris(t-Bu ester) with other commonly used chelators, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions.
Overview of Chelators
(R)-NODAGA-tris(t-Bu ester) is a bifunctional chelator that has gained significant attention for its versatility and favorable properties. It belongs to the family of triazacyclononane-based chelators and is a derivative of NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid). The glutaric acid moiety in NODAGA provides a handle for conjugation to targeting biomolecules, while the triazacyclononane ring efficiently coordinates with a range of radiometals.
Other prominent chelators frequently used in radiopharmaceutical development include:
-
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): A widely used macrocyclic chelator known for its stable complexes with a broad spectrum of radiometals.
-
DTPA (diethylenetriaminepentaacetic acid): An acyclic chelator that has been historically important, though it often forms less stable complexes compared to macrocyclic alternatives.
-
NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid): A smaller macrocyclic chelator than DOTA, particularly well-suited for smaller radiometals like Gallium-68.
Quantitative Performance Comparison
The selection of a chelator is often dictated by its performance in key areas such as radiolabeling efficiency, complex stability, and in vivo behavior. The following tables summarize quantitative data from comparative studies.
Table 1: Radiolabeling Efficiency and Stability
| Chelator Conjugate | Radionuclide | Radiolabeling Conditions | Radiochemical Yield (%) | In Vitro Stability | Reference |
| [⁶⁸Ga]Ga-NODAGA-CDP1 | ⁶⁸Ga | pH 4.5, 95°C, 10 min | >95% | Lower stability compared to [⁶⁸Ga]Ga-DOTA-CDP1 | [1][2] |
| [⁶⁸Ga]Ga-DOTA-CDP1 | ⁶⁸Ga | pH 4.5, 95°C, 10 min | Good | Better stability than [⁶⁸Ga]Ga-NODAGA-CDP1 | [1][2] |
| [⁶⁴Cu]Cu-NODAGA-Trastuzumab | ⁶⁴Cu | 37°C, 60 min | >95% (at 1.1 µM) | High resistance to transchelation | [3][4] |
| [⁶⁴Cu]Cu-DOTA-Trastuzumab | ⁶⁴Cu | 37°C, 60 min | 94% (at 5.3 µM) | Lower resistance to transchelation | [3][4] |
| [⁶⁸Ga]Ga-NODAGA-OncoFAP | ⁶⁸Ga | pH 4.2, 95°C, 5 min | >80% | High | [5] |
| [⁶⁸Ga]Ga-DOTA-OncoFAP | ⁶⁸Ga | pH 4.2, 95°C, 5 min | >80% | High | [5] |
Table 2: In Vivo Performance (Tumor Uptake and Biodistribution)
| Radiopharmaceutical | Animal Model | Tumor Uptake (%ID/g) at 1h p.i. | Key Biodistribution Findings | Reference |
| [⁶⁸Ga]Ga-NODAGA-AMBA | PC-3 tumor-bearing mice | 3.78 ± 0.93 | - | [6] |
| [⁴⁴Sc]Sc-NODAGA-AMBA | PC-3 tumor-bearing mice | 4.56 ± 0.45 | - | [6] |
| [⁶⁴Cu]Cu-NODAGA-mAb7 | PC3-DsRed xenograft mice | 13.24 ± 4.86 (at 24h) | Less accumulation in the liver compared to the DOTA conjugate. | [7][8] |
| [⁶⁴Cu]Cu-DOTA-mAb7 | PC3-DsRed xenograft mice | 13.44 ± 1.21 (at 24h) | Higher accumulation in the liver. | [7][8] |
| NODAGA-peptide conjugate | PC-3 tumor-bearing mice | 8.3 ± 0.9 | Rapid renal-urinary excretion. | [9] |
| NOTA-peptide conjugate | PC-3 tumor-bearing mice | 4.3 ± 0.7 | Good tumor accumulation. | [9] |
Experimental Methodologies
The following sections detail generalized protocols for key experiments cited in the comparison of (R)-NODAGA-tris(t-Bu ester) with other chelators.
Conjugation of Chelator to a Targeting Biomolecule
-
Activation of Chelator: (R)-NODAGA-tris(t-Bu ester) is typically deprotected to yield the carboxylic acid form, which is then activated to an N-hydroxysuccinimide (NHS) ester.
-
Conjugation Reaction: The targeting biomolecule (e.g., peptide, antibody) is dissolved in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.2-8.5). The activated chelator (e.g., NODAGA-NHS ester) is added in a molar excess (typically 5 to 20-fold).
-
Incubation: The reaction mixture is incubated for 1-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
Quenching: The reaction is quenched by adding a solution of 1 M glycine (B1666218) or Tris buffer to react with any unreacted NHS esters.
-
Purification: The resulting chelator-biomolecule conjugate is purified using methods such as size-exclusion chromatography or reverse-phase high-performance liquid chromatography (RP-HPLC) to remove unconjugated chelator and other impurities.
-
Characterization: The final conjugate is characterized by methods like mass spectrometry to determine the average number of chelators per biomolecule.
Radiolabeling with Gallium-68
-
Elution of ⁶⁸Ga: Gallium-68 is eluted from a ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl.
-
pH Adjustment: The pH of the ⁶⁸Ga eluate is adjusted to the optimal range for the specific chelator (typically pH 3.5-4.5 for NODAGA and DOTA) using a suitable buffer (e.g., sodium acetate).
-
Labeling Reaction: The NODAGA- or DOTA-conjugated biomolecule is added to the buffered ⁶⁸Ga solution.
-
Incubation: The reaction mixture is heated at a specific temperature (e.g., 95°C) for a defined period (e.g., 5-15 minutes). Notably, some NODAGA conjugates can be labeled efficiently at room temperature.[10]
-
Quality Control: The radiochemical purity of the final product is determined by methods such as radio-TLC or radio-HPLC.
In Vitro Stability Studies
-
Incubation: The radiolabeled conjugate is incubated in various media, such as phosphate-buffered saline (PBS), human serum, or in the presence of a competing chelator like DTPA or EDTA, at 37°C for different time points (e.g., 1, 4, 24 hours).
-
Analysis: At each time point, an aliquot of the mixture is analyzed by radio-TLC or radio-HPLC to determine the percentage of intact radiolabeled conjugate.
In Vivo Biodistribution Studies
-
Animal Model: Tumor-bearing animal models (e.g., mice with xenografted human cancer cells) are typically used.
-
Injection: A known amount of the radiolabeled compound is injected intravenously into the animals.
-
Imaging/Tissue Collection: At various time points post-injection (p.i.), animals may be imaged using PET/SPECT, or they are euthanized, and major organs and tumors are collected.
-
Measurement of Radioactivity: The radioactivity in the collected tissues is measured using a gamma counter.
-
Data Analysis: The uptake in each organ is calculated and expressed as a percentage of the injected dose per gram of tissue (%ID/g).
Visualizing Key Processes and Comparisons
The following diagrams illustrate a typical experimental workflow for comparing chelators and summarize the key advantages of NODAGA-based radiopharmaceuticals.
Conclusion
(R)-NODAGA-tris(t-Bu ester) presents a compelling alternative to traditional chelators like DOTA for the development of radiopharmaceuticals. Experimental evidence suggests that NODAGA can offer advantages in terms of milder radiolabeling conditions, particularly for copper-64, and can lead to improved in vivo performance with lower non-target organ uptake and favorable pharmacokinetics.[7][8] While DOTA remains a robust and widely used chelator, the specific application and desired characteristics of the final radiopharmaceutical should guide the selection process. For instance, when working with temperature-sensitive biomolecules or when aiming to minimize liver accumulation of copper-based radiotracers, NODAGA may be the superior choice. As the field of nuclear medicine continues to advance, the development and thorough evaluation of versatile chelators like (R)-NODAGA-tris(t-Bu ester) will be crucial for creating the next generation of targeted diagnostic and therapeutic agents.
References
- 1. Comparison of DOTA and NODAGA as chelates for 68Ga-labelled CDP1 as novel infection PET imaging agents | Semantic Scholar [semanticscholar.org]
- 2. repository.up.ac.za [repository.up.ac.za]
- 3. Synthesis and In Vitro Comparison of DOTA, NODAGA and 15-5 Macrocycles as Chelators for the 64Cu-Labelling of Immunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and In Vitro Comparison of DOTA, NODAGA and 15-5 Macrocycles as Chelators for the 64Cu-Labelling of Immunoconjugates [mdpi.com]
- 5. research.rug.nl [research.rug.nl]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of DOTA and NODAGA as chelators for (64)Cu-labeled immunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. NOTA and NODAGA Radionuclide Complexing Agents: Versatile Approaches for Advancements in Radiochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of a Novel (R)-NODAGA-tris(t-Bu ester) Based Radiotracer
For researchers, scientists, and drug development professionals, the selection of an appropriate chelator is a critical step in the development of new radiotracers. This guide provides a comprehensive comparison of a radiotracer based on (R)-NODAGA-tris(t-Bu ester) against its common alternatives, with a focus on performance metrics supported by experimental data.
Overview of (R)-NODAGA-tris(t-Bu ester)
(R)-NODAGA-tris(t-Bu ester) is a bifunctional chelator that, after deprotection of the tert-butyl esters, securely complexes with various radiometals, including Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu).[1] The NODAGA chelator is known for its ability to form stable complexes under mild conditions, often allowing for rapid radiolabeling at room temperature. Its structure generally leads to more hydrophilic radiotracers compared to those based on DOTA, which can result in faster clearance from the body.
Comparative Performance Data
The following tables summarize the key performance indicators of NODAGA-based radiotracers in comparison to the widely used DOTA-based counterparts.
Table 1: Radiolabeling Efficiency and Conditions
| Chelator Conjugate | Radionuclide | Temperature (°C) | Time (min) | pH | Radiochemical Yield (%) | Reference |
| NODAGA-Peptide | ⁶⁸Ga | 21 ± 1 | 20 | 4.5 | 92 ± 1 | [2] |
| DOTA-Peptide | ⁶⁸Ga | 95 ± 2 | 10 | 4.5 | 93 ± 2 | [2] |
| NODAGA-(RGD)₂ | ⁶⁸Ga | Room Temp | 5-10 | 3.5-4.0 | >95 (with 40-50 µg peptide) | [3][4] |
| DOTA-(RGD)₂ | ⁶⁸Ga | 95 | 5-10 | 3.5-4.0 | >95 (with 15-20 µg peptide) | [3][4] |
| NODAGA-mAb | ⁶⁴Cu | 25 | 60 | - | >95 (at 1.1 µM) | [5] |
| DOTA-mAb | ⁶⁴Cu | 37 | 60 | - | ~94 (at 5.3 µM) | [5] |
| NODAGA-2-NIM | ⁶⁸Ga | - | - | - | ~90 | [6] |
| DOTAGA-2-NIM | ⁶⁸Ga | - | - | - | ~82 | [6] |
Table 2: In Vitro Stability and Cellular Uptake
| Radiotracer | Stability Assay | Stability (% Intact) | Cell Line | Cellular Uptake/Binding | Reference |
| [⁶⁸Ga]Ga-NODAGA-CDP1 | 3h at 21 ± 1°C | >95 | - | - | [2] |
| [⁶⁸Ga]Ga-DOTA-CDP1 | 3h at 21 ± 1°C | >95 (significantly higher than NODAGA) | - | - | [2] |
| [⁶⁴Cu]Cu-NODAGA-mAb | EDTA Challenge | Higher resistance to transchelation | PC3-DsRed | Higher uptake than DOTA counterpart | [7] |
| [⁶⁴Cu]Cu-DOTA-mAb | EDTA Challenge | Lower resistance to transchelation | PC3-DsRed | Lower uptake than NODAGA counterpart | [7] |
| [⁶⁸Ga]Ga-NODAGA-2-NIM | - | - | CHO (hypoxic) | Hypoxic/Normoxic Ratio: 2.88 ± 0.36 | [6] |
| [⁶⁸Ga]Ga-DOTAGA-2-NIM | - | - | CHO (hypoxic) | Lower hypoxia selectivity than NODAGA | [6] |
Table 3: In Vivo Biodistribution (%ID/g at 24h post-injection)
| Radiotracer | Tumor | Liver | Blood | Kidneys | Reference |
| [⁶⁴Cu]Cu-NODAGA-mAb7 | 13.24 ± 4.86 | Lower accumulation | Higher activity | - | [7] |
| [⁶⁴Cu]Cu-DOTA-mAb7 | 13.44 ± 1.21 | Higher accumulation | Lower activity | - | [7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of results. Below are representative protocols for key experiments.
Protocol 1: Radiolabeling of a NODAGA-conjugated Peptide with ⁶⁸Ga
-
Elution of ⁶⁸Ga: Elute ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl.
-
pH Adjustment: Adjust the pH of the ⁶⁸Ga eluate to 4.0-4.5 using a sodium acetate (B1210297) buffer.
-
Labeling Reaction: Add the NODAGA-conjugated peptide (e.g., 10-20 µg) to the buffered ⁶⁸Ga solution.
-
Incubation: Incubate the reaction mixture at room temperature (20-25°C) for 10 minutes. For some conjugates, gentle heating (e.g., 60-95°C) for 5-10 minutes may be required to achieve optimal yield.[3][4][8]
-
Quality Control:
-
Determine the radiochemical purity (RCP) using radio-HPLC or radio-TLC.
-
A typical system for radio-HPLC would be a reverse-phase C18 column with a gradient of water (with 0.1% TFA) and acetonitrile (B52724) (with 0.1% TFA).
-
The final product should have an RCP of >95%.
-
-
Purification (if necessary): If the RCP is below 95%, purify the radiolabeled peptide using a C18 Sep-Pak cartridge.
Protocol 2: In Vitro Serum Stability Assay
-
Incubation: Add the purified radiolabeled compound (e.g., [⁶⁸Ga]Ga-NODAGA-Peptide) to fresh human or mouse serum to a final concentration of ~1 mCi/mL.
-
Time Points: Incubate the mixture at 37°C and take aliquots at various time points (e.g., 0, 30, 60, 120, and 240 minutes).
-
Protein Precipitation: To each aliquot, add an equal volume of ethanol (B145695) or acetonitrile to precipitate the serum proteins.
-
Centrifugation: Centrifuge the samples (e.g., at 10,000 rpm for 5 minutes).
-
Analysis: Analyze the supernatant using radio-TLC or radio-HPLC to determine the percentage of intact radiotracer.
Protocol 3: In Vivo Biodistribution Study
-
Animal Model: Utilize an appropriate animal model (e.g., nude mice bearing xenograft tumors).
-
Injection: Inject a known amount of the radiotracer (e.g., 100 µCi) into each animal via the tail vein.
-
Euthanasia and Dissection: At predefined time points (e.g., 1, 4, 24, and 48 hours post-injection), euthanize a group of animals.
-
Organ Harvesting: Dissect and collect major organs and tissues of interest (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone).
-
Measurement: Weigh each sample and measure its radioactivity using a gamma counter.
-
Calculation: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
Visualizing the Workflow
To better illustrate the processes involved in developing and validating a new radiotracer, the following diagrams outline the key stages.
Caption: Workflow for the synthesis and quality control of a NODAGA-based radiotracer.
Caption: Logical flow for the in vivo validation of a novel radiotracer.
Conclusion
The choice between NODAGA and DOTA as a chelator for a new radiotracer depends on the specific application and desired pharmacokinetic profile. NODAGA-based radiotracers, derived from precursors like (R)-NODAGA-tris(t-Bu ester), offer the advantage of mild and efficient radiolabeling conditions, which can be particularly beneficial for sensitive biomolecules.[5] In several direct comparisons, NODAGA conjugates have demonstrated favorable in vivo properties, such as lower liver uptake and higher bioavailability, suggesting enhanced stability of the radiometal complex.[7] However, DOTA remains a robust and well-validated alternative, sometimes showing superior stability in certain contexts.[2] The experimental data and protocols provided in this guide serve as a valuable resource for researchers in the rational design and validation of new radiopharmaceuticals for PET imaging.
References
- 1. (R)-NODA-GA(tBu)3 - www.chematech-mdt.com [chematech-mdt.com]
- 2. repository.up.ac.za [repository.up.ac.za]
- 3. Effect of Macro-Cyclic Bifunctional Chelators DOTA and NODAGA on Radiolabeling and In Vivo Biodistribution of Ga-68 Cyclic RGD Dimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of DOTA and NODAGA as chelators for (64)Cu-labeled immunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparation, Characterization, and Radiolabeling of [68Ga]Ga-NODAGA-Pamidronic Acid: A Potential PET Bone Imaging Agent [mdpi.com]
A Head-to-Head Comparison of NODAGA and NOTA Chelators for Radiolabeling Applications
For researchers, scientists, and drug development professionals, the choice of a chelator is a critical decision in the design of radiopharmaceuticals. This guide provides an objective, data-driven comparison of two prominent triazacyclononane-based chelators, NODAGA and NOTA, to inform the selection process for specific research and clinical applications.
This comparison guide delves into the key performance characteristics of 1,4,7-triazacyclononane-1,4-diacetic acid-glutaric acid (NODAGA) and 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA). Both are widely used for their ability to form stable complexes with a variety of radiometals, which is essential for the development of effective diagnostic and therapeutic radiopharmaceuticals.[1][2] The selection between NODAGA and NOTA can significantly impact radiolabeling efficiency, in vivo stability, and the overall pharmacokinetic profile of the resulting radiotracer.[3][4]
Structural Differences
The primary structural difference between NODAGA and NOTA lies in one of the pendant arms attached to the triazacyclononane ring. While NOTA possesses three equivalent acetate (B1210297) arms, NODAGA has two acetate arms and one glutaric acid arm. This seemingly minor modification influences the chelator's coordination chemistry, hydrophilicity, and conjugation possibilities.
Caption: Chemical structures of NOTA and NODAGA chelators.
Performance Data: A Quantitative Comparison
The choice between NODAGA and NOTA often depends on the specific radiometal being used and the desired characteristics of the final radiopharmaceutical. The following tables summarize key quantitative data from comparative studies.
Radiolabeling Efficiency
Efficient radiolabeling under mild conditions is a crucial factor for the preparation of radiopharmaceuticals, especially when working with temperature-sensitive biomolecules.
| Radiometal | Chelator | Precursor Amount | Temperature (°C) | Time (min) | Radiochemical Yield (%) | Reference |
| 68Ga | NODAGA-RGD | 1 nmol | 95 | 5 | >95 | [5] |
| 68Ga | DOTATOC (for comparison) | 1 nmol | 95 | 5 | ~80 | [5] |
| 64Cu | NODAGA-mAb7 | - | 25 | 60 | 59-71 | [3] |
| 64Cu | DOTA-mAb7 (for comparison) | - | 40 | 60 | 59-71 | [3] |
| 64Cu | NODAGA-Trastuzumab | 1.1 µM | 25 | 15 | >95 | [6] |
| 64Cu | DOTA-Trastuzumab (for comparison) | 5.3 µM | 37 | 60 | 94 | [6] |
Studies have shown that for 68Ga labeling, both NOTA and NODAGA derivatives can achieve high radiochemical yields.[5] For 64Cu, NODAGA often allows for labeling at lower temperatures compared to DOTA, a commonly used chelator.[3][6] In a direct comparison for labeling an antibody with 64Cu, NODAGA-trastuzumab achieved full incorporation at a lower concentration and milder conditions than DOTA-trastuzumab.[6]
In Vitro Stability
The stability of the radiometal-chelator complex is paramount to prevent the release of the radionuclide in vivo, which can lead to off-target radiation exposure.
| Chelator Conjugate | Radiometal | Medium | Time (h) | Intact Complex (%) | Reference |
| [67Ga]Ga-NODAGATOC | 67Ga | Human Serum | 24 | Stable | [1][7] |
| [64Cu]Cu-NOTA-peptide | 64Cu | PBS | 18 | >97 | [1] |
| [64Cu]Cu-NODAGA-peptide | 64Cu | PBS | 18 | >97 | [1] |
| [64Cu]Cu-NOTA-pentixather | 64Cu | EDTA challenge | - | High resistance | [8] |
| [64Cu]Cu-NODAGA-trastuzumab | 64Cu | EDTA challenge | - | Higher resistance than DOTA | [6] |
Both NOTA and NODAGA derivatives generally form highly stable complexes with various radiometals.[1] For instance, both [64Cu]Cu-NOTA and [64Cu]Cu-NODAGA conjugates demonstrated high stability in PBS and human serum.[1] In challenge studies with EDTA, a strong competing chelator, NODAGA- and NOTA-based radioconjugates have shown high resistance to transchelation.[6][8]
In Vivo Performance: Biodistribution and Tumor Uptake
The ultimate test of a chelator's performance is in a biological system. The biodistribution profile and tumor uptake of a radiopharmaceutical are critical indicators of its efficacy and safety.
| Radiopharmaceutical | Radiometal | Tumor Model | Tumor Uptake (%ID/g at 1h p.i.) | Key Finding | Reference |
| NOTA-GRPR derivative | 64Cu | PC-3 | 4.99 ± 1.40 | High tumor uptake. | [1] |
| NODAGA-GRPR derivative | 64Cu | PC-3 | 4.07 ± 0.51 | High tumor uptake. | [1] |
| NOTA-GRPR derivative | In-111 | PC-3 | 4.3 ± 0.7 | Good tumor accumulation. | [1] |
| NODAGA-GRPR derivative | In-111 | PC-3 | 8.3 ± 0.9 | Superior tumor uptake. | [1] |
| 64Cu-NODAGA-mAb7 | 64Cu | PC3-DsRed | 13.24 ± 4.86 (at 24h) | Less liver accumulation. | [3][9] |
| 64Cu-DOTA-mAb7 (for comparison) | 64Cu | PC3-DsRed | 13.44 ± 1.21 (at 24h) | Higher liver accumulation. | [3][9] |
| 64Cu-NOTA-ZHER2:S1 | 64Cu | SKOV-3 | Lower than NODAGA conjugate | Lower tumor-to-organ ratios. | [10] |
| 64Cu-NODAGA-ZHER2:S1 | 64Cu | SKOV-3 | Higher than NOTA conjugate | Higher tumor-to-organ ratios. | [10] |
In vivo studies have demonstrated that the choice between NOTA and NODAGA can influence tumor targeting and clearance from non-target organs. For example, a NODAGA derivative targeting the gastrin-releasing peptide receptor (GRPR) showed superior tumor uptake compared to its NOTA counterpart when labeled with Indium-111.[1] In a comparison of 64Cu-labeled antibodies, the NODAGA conjugate exhibited lower liver accumulation, suggesting better in vivo stability.[3][9] Similarly, a 64Cu-labeled anti-HER2 affibody molecule with NODAGA showed higher tumor-to-organ ratios compared to the NOTA version.[10]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate comparison of chelators. Below are generalized methodologies for key experiments based on published literature.
Radiolabeling Protocol (General)
This protocol outlines a typical procedure for radiolabeling a peptide conjugate with a radiometal.
Caption: A typical experimental workflow for radiolabeling.
Materials:
-
Chelator-conjugated peptide/antibody
-
Radiometal (e.g., 68GaCl3 in HCl or 64CuCl2 in HCl)
-
Buffer (e.g., Sodium acetate, HEPES)
-
Heating block or water bath
-
Reaction vial (e.g., Eppendorf tube)
-
Quality control system (e.g., HPLC, TLC)
Procedure:
-
Preparation: In a reaction vial, add a specific amount of the chelator-conjugated biomolecule dissolved in a suitable buffer. The pH of the solution is critical and should be optimized for the specific radiometal and chelator combination (e.g., pH 3.5-4.5 for 68Ga).
-
Radiometal Addition: Add the radiometal solution to the reaction vial.
-
Incubation: Incubate the reaction mixture at the optimized temperature for a specific duration. For example, 68Ga-labeling of NODAGA-peptides is often performed at 95°C for 5-10 minutes.[5] 64Cu-labeling of NODAGA-conjugates can often be achieved at room temperature.[3]
-
Quality Control: After incubation, determine the radiochemical purity using techniques like radio-HPLC or radio-TLC to separate the labeled product from free radiometal.
-
Purification: If the radiochemical purity is below the desired threshold (typically >95%), the product may need to be purified using methods such as solid-phase extraction (e.g., C18 cartridge).
In Vitro Stability Assay
This protocol assesses the stability of the radiolabeled complex in a biologically relevant medium.
Materials:
-
Radiolabeled compound
-
Phosphate-buffered saline (PBS) or human serum
-
Incubator at 37°C
-
Quality control system (e.g., HPLC, TLC)
Procedure:
-
Incubation: Add an aliquot of the purified radiolabeled compound to a vial containing either PBS or human serum.
-
Time Points: Incubate the mixture at 37°C. At various time points (e.g., 1, 4, 24 hours), take an aliquot of the mixture.
-
Analysis: Analyze the aliquot using radio-HPLC or radio-TLC to quantify the percentage of the intact radiolabeled complex versus any released or degraded products.
In Vivo Biodistribution Study
This protocol evaluates the distribution of the radiopharmaceutical in a living organism.
Caption: A typical workflow for in vivo biodistribution studies.
Materials:
-
Radiolabeled compound
-
Animal model (e.g., tumor-bearing mice)
-
Syringes for injection
-
Gamma counter or other radiation detection instrument
-
Dissection tools
-
Analytical balance
Procedure:
-
Injection: Inject a known amount of the radiolabeled compound into the animal model, typically via intravenous injection.
-
Time Points: At predefined time points post-injection (p.i.), such as 1, 4, and 24 hours, euthanize a group of animals.
-
Dissection and Measurement: Dissect major organs and the tumor. Weigh each tissue sample and measure its radioactivity using a gamma counter.
-
Calculation: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor. This allows for a quantitative comparison of the biodistribution of different radiopharmaceuticals.
Conclusion
Both NODAGA and NOTA are highly effective chelators for a range of radiometals used in nuclear medicine. The choice between them is nuanced and should be guided by the specific application.
-
NODAGA often demonstrates advantages in terms of forming highly stable complexes, particularly with 64Cu, which can lead to improved in vivo performance with lower non-target organ uptake.[3][9] Its structure also provides a distinct point for conjugation, which can be beneficial in the design of complex biomolecules.
-
NOTA is also an excellent chelator, particularly for 68Ga, and its derivatives have shown high tumor uptake in various studies.[1] Its symmetric structure can be advantageous in certain synthetic schemes.
Ultimately, the optimal chelator must be determined empirically for each new radiopharmaceutical. The data and protocols presented in this guide provide a solid foundation for making an informed initial selection and for designing the necessary comparative experiments to validate the best choice for a given research or clinical goal.
References
- 1. mdpi.com [mdpi.com]
- 2. NOTA and NODAGA Radionuclide Complexing Agents: Versatile Approaches for Advancements in Radiochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of DOTA and NODAGA as chelators for (64)Cu-labeled immunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the Effects of DOTA and NOTA Chelators on 64Cu-Cudotadipep and 64Cu-Cunotadipep for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative gallium-68 labeling of TRAP-, NOTA-, and DOTA-peptides: practical consequences for the future of gallium-68-PET - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. NODAGATOC, a new chelator-coupled somatostatin analogue labeled with [67/68Ga] and [111In] for SPECT, PET, and targeted therapeutic applications of somatostatin receptor (hsst2) expressing tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [64Cu]NOTA-pentixather enables high resolution PET imaging of CXCR4 expression in a preclinical lymphoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparative Evaluation of Anti-HER2 Affibody Molecules Labeled with 64Cu Using NOTA and NODAGA - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Comparison of (R)-NODAGA-tris(t-Bu ester) and HBED-CC Chelators for Radiolabeled Imaging Agents
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative performance of (R)-NODAGA-tris(t-Bu ester) and HBED-CC as chelators for Gallium-68 in preclinical imaging.
This guide provides an objective in vivo comparison of two prominent chelating agents, (R)-NODAGA-tris(t-Bu ester) and N,N'-bis[2-hydroxy-5-(carboxyethyl)benzyl]ethylenediamine-N,N'-diacetic acid (HBED-CC), used in the development of radiopharmaceuticals for Positron Emission Tomography (PET) imaging. The selection of a suitable chelator is critical as it significantly influences the biological behavior of the resulting radiotracer, including its stability, pharmacokinetics, and targeting efficacy. This document summarizes key performance data from preclinical studies and provides detailed experimental protocols to support informed decision-making in radiopharmaceutical research and development.
Performance at a Glance: Key In Vivo Characteristics
| Parameter | (R)-NODAGA-based Radiotracer | HBED-CC-based Radiotracer | Key Findings |
| Radiolabeling Efficiency | High, often requires heating. | High, can be achieved at room temperature.[1] | HBED-CC offers the advantage of milder labeling conditions. |
| In Vivo Stability | Generally high. | Generally high. | Both chelators form stable complexes with 68Ga in vivo. |
| Hydrophilicity (Log P) | More hydrophilic. | Less hydrophilic. | 68Ga-NODAGA-c(NGR) Log P: -3.3 ± 0.08; 68Ga-HBED-CC-c(NGR) Log P: -2.8 ± 0.14.[2] |
| Tumor Uptake | Variable, depends on the targeting moiety. | Variable, depends on the targeting moiety. | In a melanoma imaging study, 68Ga-NODAGA-PCA showed significantly higher tumor uptake than 68Ga-HBED-CC-PCA.[3] In a PSMA-targeting study, no significant difference in tumor uptake was observed at 2 and 3 hours post-injection between a NOTA-based tracer (similar to NODAGA) and the HBED-CC based 68Ga-PSMA-11.[4] |
| Target-to-Non-Target Ratio | Generally favorable. | Can be lower due to higher normal tissue retention. | 68Ga-NODAGA-c(NGR) demonstrated better target-to-non-target ratios compared to 68Ga-HBED-CC-c(NGR).[2] |
| Clearance & Biodistribution | Primarily renal clearance with minimal uptake in non-target organs.[2] | Renal clearance, but with higher retention in some normal tissues like kidneys, spleen, and salivary glands.[4] | The choice of chelator significantly impacts the overall biodistribution profile. |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below. These protocols are based on established procedures from comparative preclinical studies.
Radiolabeling of Targeting Molecules with Gallium-68
This protocol outlines the general steps for radiolabeling a targeting molecule (e.g., a peptide) conjugated with either NODAGA or HBED-CC.
Caption: General workflow for 68Ga-radiolabeling.
Detailed Steps:
-
68Ga Elution: Elute Gallium-68 in the form of 68GaCl3 from a 68Ge/68Ga generator using 0.1 M HCl.
-
Precursor Preparation: Dissolve the NODAGA- or HBED-CC-conjugated targeting molecule in a suitable buffer (e.g., sodium acetate (B1210297) or HEPES buffer) to achieve a final concentration typically in the range of 1-10 nmol.
-
Reaction:
-
For HBED-CC: The reaction can often be performed at room temperature.[1] Mix the 68GaCl3 eluate with the buffered precursor solution. The pH is typically adjusted to around 4.0-4.5.[5]
-
For NODAGA: The reaction mixture of 68GaCl3 and the buffered precursor is typically heated, for instance, at 95°C for 5-15 minutes. The pH is generally maintained between 3.5 and 4.5.
-
-
Quality Control: Determine the radiochemical purity (RCP) of the final product using methods like instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC). An RCP of >95% is generally required for in vivo use.
-
Purification: If the RCP is below the acceptable limit, the product can be purified using a C18 Sep-Pak cartridge to remove unchelated 68Ga and other impurities.[5]
-
Final Formulation: The purified product is passed through a sterile 0.22 µm filter into a sterile vial for injection.
In Vivo Biodistribution Studies
This protocol describes the methodology for assessing the distribution of the radiotracer in a tumor-bearing animal model.
Caption: Workflow for in vivo biodistribution studies.
Detailed Steps:
-
Animal Model: Use appropriate tumor-bearing animal models (e.g., nude mice with subcutaneously implanted human cancer cells).
-
Radiotracer Administration: Inject a known amount of the 68Ga-labeled radiotracer (typically 1-4 MBq) into the tail vein of the animals.
-
Euthanasia and Dissection: At selected time points post-injection (e.g., 1, 2, and 4 hours), euthanize the animals. Dissect and collect major organs and tissues of interest, including the tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, and bone.
-
Radioactivity Measurement: Weigh each tissue sample and measure the radioactivity using a calibrated gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ. This allows for a quantitative comparison of radiotracer uptake and clearance.
PET/CT Imaging
This protocol details the procedure for performing PET/CT imaging to visualize the in vivo distribution of the radiotracer.
Caption: Workflow for preclinical PET/CT imaging.
Detailed Steps:
-
Animal Preparation: Anesthetize the tumor-bearing animal (e.g., with isoflurane).
-
Radiotracer Administration: Inject the 68Ga-labeled compound via the tail vein.
-
Uptake Period: Allow the radiotracer to distribute in the body for a specific period (typically 60-90 minutes).
-
Imaging: Place the animal in a small-animal PET/CT scanner. Acquire a CT scan for anatomical reference, followed by a PET scan.
-
Image Reconstruction and Analysis: Reconstruct the PET and CT images. Analyze the images by drawing regions of interest (ROIs) over the tumor and other organs to quantify radiotracer uptake, often expressed as the Standardized Uptake Value (SUV).
Comparative In Vivo Data
The following tables summarize quantitative data from preclinical studies comparing NODAGA- and HBED-CC-based radiotracers.
Table 1: Physicochemical Properties and In Vitro Data
| Radiotracer | Log P | Receptor Binding Affinity (IC50 or Ki) | Reference |
| 68Ga-NODAGA-c(NGR) | -3.3 ± 0.08 | Not Reported | [2] |
| 68Ga-HBED-CC-c(NGR) | -2.8 ± 0.14 | Not Reported | [2] |
| Ga-NOTA-PSMA | - | Ki: 0.81 nM | [4] |
| Ga-HBED-CC-PSMA (PSMA-11) | - | Ki: 0.03 nM | [4] |
Note: A more negative Log P value indicates higher hydrophilicity.
Table 2: Comparative Biodistribution Data (%ID/g) in Tumor-Bearing Mice
Study 1: 68Ga-labeled c(NGR) Peptides in HT-1080 Tumor-Bearing Mice (1 hour post-injection)
| Organ | 68Ga-NODAGA-c(NGR) | 68Ga-HBED-CC-c(NGR) |
| Blood | 0.21 ± 0.04 | 0.35 ± 0.06 |
| Tumor | 2.15 ± 0.31 | 2.01 ± 0.25 |
| Kidney | 1.89 ± 0.27 | 2.54 ± 0.43 |
| Liver | 0.28 ± 0.05 | 0.41 ± 0.07 |
| Spleen | 0.15 ± 0.03 | 0.22 ± 0.04 |
| Muscle | 0.18 ± 0.03 | 0.29 ± 0.05 |
Data adapted from a study by Chatterjee et al.[2]
Study 2: 68Ga-labeled PSMA Inhibitors in PC3-PIP Tumor-Bearing Mice (2 hours post-injection)
| Organ | 68Ga-NOTA-PSMA | 68Ga-HBED-CC-PSMA (PSMA-11) |
| Blood | 0.11 ± 0.02 | 0.34 ± 0.05 |
| Tumor | 24.8 ± 1.1 | 22.5 ± 4.2 |
| Kidney | 34.7 ± 5.7 | 68.9 ± 9.8 |
| Liver | 0.23 ± 0.04 | 0.45 ± 0.07 |
| Spleen | 0.21 ± 0.03 | 1.21 ± 0.18 |
| Salivary Gland | 0.39 ± 0.06 | 1.89 ± 0.29 |
Data adapted from a study by Ray Banerjee et al.[4] (NOTA is a close structural analog of NODAGA)
Study 3: 68Ga-labeled Procainamide (B1213733) (PCA) in B16-F10 Melanoma-Bearing Mice (90 minutes post-injection)
| Parameter | 68Ga-NODAGA-PCA | 68Ga-HBED-CC-PCA |
| Tumor SUVmean | 0.46 ± 0.05 | 0.13 ± 0.01 |
| Tumor SUVmax | 1.96 ± 0.25 | 0.56 ± 0.11 |
| Tumor-to-Muscle Ratio | 40.7 ± 4.23 | 11.43 ± 1.24 |
Data adapted from a study by Trencsényi et al.[3]
Conclusion
The choice between (R)-NODAGA-tris(t-Bu ester) and HBED-CC as a chelator for 68Ga-based radiopharmaceuticals has significant implications for the in vivo performance of the resulting imaging agent.
-
HBED-CC offers the advantage of facile room-temperature radiolabeling. However, radiotracers based on HBED-CC may exhibit higher uptake and retention in non-target organs such as the kidneys, spleen, and salivary glands, which can potentially lead to lower target-to-background ratios.[4]
-
(R)-NODAGA-tris(t-Bu ester) typically requires heating for efficient radiolabeling. The resulting radiotracers often demonstrate more favorable in vivo characteristics, including lower non-target tissue accumulation and improved target-to-non-target ratios.[2][3] This can lead to clearer images and more accurate quantification of tracer uptake in the target tissue.
Ultimately, the optimal chelator depends on the specific targeting molecule and the desired pharmacokinetic profile. The experimental protocols and comparative data presented in this guide provide a foundation for researchers to make informed decisions in the design and evaluation of novel 68Ga-based PET imaging agents. It is recommended to perform a direct comparative evaluation for each new targeted radiopharmaceutical to determine the most suitable chelator for a given application.
References
- 1. mdpi.com [mdpi.com]
- 2. Comparative evaluation of 68 Ga-labeled NODAGA, DOTAGA, and HBED-CC-conjugated cNGR peptide chelates as tumor-targeted molecular imaging probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative preclinical evaluation of 68Ga-NODAGA and 68Ga-HBED-CC conjugated procainamide in melanoma imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical Comparative Study of 68Ga-Labeled DOTA, NOTA, and HBED-CC Chelated Radiotracers for Targeting PSMA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to (R)-NODAGA-tris(t-Bu ester) for Radiolabeling in Research and Drug Development
For researchers, scientists, and drug development professionals, the selection of a bifunctional chelator is a critical decision in the synthesis of radiopharmaceuticals. This choice significantly influences the radiolabeling efficiency, stability, and in vivo performance of the resulting radiolabeled conjugate. This guide provides an objective comparison of (R)-NODAGA-tris(t-Bu ester), and its deprotected form NODAGA, with the widely used chelator DOTA, supported by experimental data from peer-reviewed studies.
Data Presentation: A Quantitative Comparison
The following tables summarize key quantitative data from comparative studies of NODAGA and DOTA, primarily focusing on radiolabeling with Copper-64 (⁶⁴Cu) and Gallium-68 (⁶⁸Ga).
Table 1: Comparison of ⁶⁴Cu-Labeled Immunoconjugates
| Parameter | ⁶⁴Cu-NODAGA-mAb | ⁶⁴Cu-DOTA-mAb | Reference |
| Radiolabeling Conditions | |||
| Temperature | 25°C | 40°C | [1] |
| Time | 1 hour | 1 hour | [1] |
| Radiochemical Yield | 59-71% | 59-71% | [1] |
| In Vitro Stability (EDTA Challenge) | Higher resistance to transchelation | Significant release of ⁶⁴Cu | [2][3] |
| In Vivo Performance | |||
| Tumor Uptake (24h) | 13.24 ± 4.86 %ID/g | 13.44 ± 1.21 %ID/g | [1] |
| Liver Accumulation | Lower | Higher | [1][4] |
| Blood Activity | Higher | Lower | [1] |
Table 2: Radiolabeling Efficiency with ⁶⁴Cu
| Chelator Conjugate | Immunoconjugate Concentration for >95% ⁶⁴Cu Incorporation | Reference |
| NODAGA-trastuzumab | 1.1 µM | [2] |
| DOTA-trastuzumab | >5.3 µM (achieved only 56% incorporation) | [2] |
Table 3: Comparison of ⁶⁸Ga-Labeled Peptides
| Parameter | ⁶⁸Ga-NODAGA-(RGD)₂ | ⁶⁸Ga-DOTA-(RGD)₂ | Reference |
| Radiolabeling Conditions | |||
| Temperature | Room Temperature (with higher peptide amount) or 95°C | 95°C | [5] |
| Time | 5-10 min | 5-10 min | [5] |
| pH | 3.5-4.0 | 3.5-4.0 | [5] |
| Radiochemical Yield | >95% | >95% | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Synthesis of Immunoconjugates
DOTA and NODAGA immunoconjugates of an EpCAM targeting monoclonal antibody (mAb7) were synthesized. The average number of chelators per mAb was quantified by isotopic dilution.[1]
Radiolabeling of Immunoconjugates with ⁶⁴Cu
DOTA-mAb7 and NODAGA-mAb7 were radiolabeled with ⁶⁴Cu. The DOTA conjugate was incubated at 40°C for 1 hour, while the NODAGA conjugate was incubated at 25°C for 1 hour.[1] For trastuzumab conjugates, radiolabeling with ⁶⁴CuCl₂ was performed at 25°C for 15 minutes in 0.1 M sodium citrate (B86180) buffer (pH ~5.4-5.5).[2]
In Vitro Stability Studies
The stability of ⁶⁴Cu-labeled immunoconjugates was assessed by challenging them with EDTA. The complexes were incubated in EDTA solutions of varying concentrations (up to 33 mM) for 1 and 24 hours. The release of ⁶⁴Cu was monitored by radio-instant thin-layer chromatography (radio-ITLC).[2][3] Stability was also evaluated in PBS and mouse serum over 24 hours at 37°C.[2]
In Vivo Biodistribution Studies
A PC3-DsRed xenograft tumor model was established in nude mice. ⁶⁴Cu-DOTA-mAb7 and ⁶⁴Cu-NODAGA-mAb7 were administered to these mice to compare organ uptake and pharmacokinetics.[1]
Mandatory Visualization
Experimental Workflow for Radiopharmaceutical Development
The following diagram illustrates the general workflow from chelator conjugation to in vivo evaluation of a radiopharmaceutical.
Caption: Workflow for the development and evaluation of a radiolabeled therapeutic or diagnostic agent.
Summary of Findings
The cross-validation of findings from multiple studies indicates that (R)-NODAGA-tris(t-Bu ester), after deprotection to NODAGA, offers significant advantages over DOTA for the chelation of certain radiometals, particularly ⁶⁴Cu.
-
Milder Radiolabeling Conditions : NODAGA conjugates can be radiolabeled with ⁶⁴Cu at room temperature, whereas DOTA conjugates often require heating.[1][2] This is beneficial for temperature-sensitive biomolecules.
-
Higher Radiolabeling Efficiency : Full incorporation of ⁶⁴Cu into NODAGA-trastuzumab was achieved at much lower concentrations compared to DOTA-trastuzumab.[2]
-
Superior In Vitro Stability : ⁶⁴Cu-NODAGA complexes demonstrate greater resistance to transchelation in the presence of competing chelators like EDTA.[2][3]
-
Favorable In Vivo Performance : ⁶⁴Cu-NODAGA-immunoconjugates show reduced liver accumulation and higher blood activity, suggesting better in vivo stability.[1][4] While tumor uptake can be similar to DOTA counterparts, the improved pharmacokinetic profile of NODAGA-based agents can lead to better imaging contrast and potentially lower off-target toxicity.[1]
For ⁶⁸Ga, NODAGA also allows for radiolabeling at room temperature, although a higher amount of the peptide precursor may be required compared to labeling at elevated temperatures.[5]
References
- 1. Comparison of DOTA and NODAGA as chelators for (64)Cu-labeled immunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and In Vitro Comparison of DOTA, NODAGA and 15-5 Macrocycles as Chelators for the 64Cu-Labelling of Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of (R)-NODAGA-tris(t-Bu ester) for Radiolabeling in Preclinical and Clinical Research
For researchers, scientists, and drug development professionals, the selection of an appropriate bifunctional chelator is a critical determinant in the successful development of radiopharmaceuticals. This guide provides an objective comparison of (R)-NODAGA-tris(t-Bu ester) against the widely used standards, DOTA and NOTA, with a focus on performance benchmarks supported by experimental data.
(R)-NODAGA-tris(t-Bu ester) is a macrocyclic chelator increasingly favored for its ability to complex radiometals such as Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu) for use in Positron Emission Tomography (PET) imaging. Its structural characteristics often translate to more favorable radiolabeling conditions and improved in vivo stability compared to traditional chelators.
Performance Benchmarking: Radiolabeling Efficiency and Stability
The efficiency of radiolabeling and the stability of the resulting complex are paramount for the efficacy and safety of a radiopharmaceutical. (R)-NODAGA-tris(t-Bu ester) consistently demonstrates advantages in these areas, particularly when compared to DOTA.
Gallium-68 Radiolabeling
(R)-NODAGA-tris(t-Bu ester) and its derivatives are renowned for their ability to chelate ⁶⁸Ga rapidly and under mild conditions. This is a significant advantage over chelators like DOTA, which often necessitate heating, potentially compromising the integrity of sensitive biomolecules such as peptides and antibodies.[1] Optimal ⁶⁸Ga radiolabeling of NODAGA conjugates is typically achieved at a slightly acidic pH and can proceed efficiently at room temperature.[1][2]
Table 1: Comparison of ⁶⁸Ga Radiolabeling Parameters
| Chelator | Peptide/Molecule | Temperature (°C) | Time (min) | Radiochemical Yield (%) | Reference |
| NODAGA | RGD Dimer | Room Temperature | 10 | >95% (with 40-50 µg peptide) | [3][4] |
| NODAGA | RGD Dimer | 95 | 5-10 | >95% (with 15-20 µg peptide) | [3][4] |
| DOTA | RGD Dimer | 95 | 5-10 | >95% | [3][4] |
| NODAGA | UBI Fragments | Not specified | Not specified | >95% | [5] |
| DOTA | CDP1 | 95 | 20 | 92 ± 1% | [6] |
| NODAGA | CDP1 | 21 | 10 | 84 ± 4% | [6] |
Copper-64 Radiolabeling
For ⁶⁴Cu, NODAGA has been shown to form more stable complexes than DOTA, leading to better in vivo performance.[7][8] This enhanced stability can result in reduced liver uptake of radioactivity, a common issue with ⁶⁴Cu-labeled agents.[7][8] Studies have demonstrated that NODAGA-conjugated antibodies can be radiolabeled with ⁶⁴Cu under mild conditions with excellent radiochemical yields.[9][10]
Table 2: Comparison of ⁶⁴Cu Radiolabeling and Stability
| Chelator | Molecule | Temperature (°C) | Time (min) | Radiochemical Yield (%) | Stability (vs. EDTA challenge) | Reference |
| NODAGA | Trastuzumab | 25 | 15 | ~65% (at 0.53 µM) | Highly stable (>99%) | [9] |
| NODAGA | Trastuzumab | 37 | 60 | ~87% (at 0.53 µM) | Highly stable (>99%) | [9][10] |
| DOTA | Trastuzumab | 25 | 15 | Limited complexation | Slight release of ⁶⁴Cu | [9][10] |
| NODAGA | mAb7 | 25 | 60 | 59-71% | Higher in vivo stability | |
| DOTA | mAb7 | 40 | 60 | 59-71% | Lower in vivo stability | [8] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for radiolabeling with ⁶⁸Ga and ⁶⁴Cu.
General Protocol for ⁶⁸Ga Radiolabeling of a NODAGA-conjugated Peptide
-
Preparation: Elute ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl.
-
Buffering: Add a sodium acetate (B1210297) or HEPES buffer to the ⁶⁸GaCl₃ solution to adjust the pH to approximately 3.5-4.5.
-
Labeling: Add the NODAGA-conjugated peptide (typically 10-50 µg) to the buffered ⁶⁸Ga solution.
-
Incubation: Incubate the reaction mixture at room temperature for 5-10 minutes. For some conjugates, gentle heating (e.g., 95°C for 5-10 minutes) may be used to increase labeling efficiency, although it is often not necessary with NODAGA.[3][4]
-
Quality Control: Analyze the radiochemical purity using radio-TLC or radio-HPLC.
General Protocol for ⁶⁴Cu Radiolabeling of a NODAGA-conjugated Antibody
-
Preparation: Prepare a solution of the NODAGA-conjugated antibody in a suitable buffer (e.g., 0.1 M sodium citrate, pH 4.5).
-
Radiolabeling: Add ⁶⁴CuCl₂ to the antibody solution.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 15-60 minutes.[9][10]
-
Purification: If necessary, purify the radiolabeled antibody using size-exclusion chromatography to remove unchelated ⁶⁴Cu.
-
Quality Control: Determine the radiochemical purity and specific activity using appropriate analytical methods.
Visualizing Experimental Workflows
Diagrams created using Graphviz (DOT language) provide a clear visual representation of experimental processes.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Effect of Macro-Cyclic Bifunctional Chelators DOTA and NODAGA on Radiolabeling and In Vivo Biodistribution of Ga-68 Cyclic RGD Dimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Radiolabeling and Preliminary Evaluation of Ga-68 Labeled NODAGA-Ubiquicidin Fragments for Prospective Infection Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of DOTA and NODAGA as chelators for (64)Cu-labeled immunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and In Vitro Comparison of DOTA, NODAGA and 15-5 Macrocycles as Chelators for the 64Cu-Labelling of Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and In Vitro Comparison of DOTA, NODAGA and 15-5 Macrocycles as Chelators for the 64Cu-Labelling of Immunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of Experiments with (R)-NODAGA-tris(t-Bu ester)
For researchers, scientists, and drug development professionals, the choice of a bifunctional chelator is a critical decision that profoundly impacts the reproducibility and success of radiopharmaceutical development. This guide provides an objective comparison of (R)-NODAGA-tris(t-Bu ester) with its main alternative, DOTA, focusing on key performance metrics supported by experimental data. This analysis aims to equip researchers with the necessary information to make informed decisions for their specific applications in molecular imaging and therapy.
Performance Comparison: (R)-NODAGA-tris(t-Bu ester) vs. DOTA
(R)-NODAGA-tris(t-Bu ester) has emerged as a compelling alternative to the widely used DOTA for chelating diagnostic and therapeutic radionuclides, such as Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu). The primary advantages of NODAGA-based chelators lie in their ability to form stable complexes under milder conditions and often demonstrate more favorable in vivo pharmacokinetics.
Radiolabeling Efficiency
A significant advantage of NODAGA is the ability to achieve high radiochemical yields at lower temperatures and in shorter reaction times compared to DOTA, particularly for ⁶⁸Ga. This is advantageous for sensitive biomolecules that may be degraded by heat.
Table 1: Comparison of Radiolabeling Conditions and Yields
| Chelator | Radionuclide | Targeting Molecule | Reaction Temperature (°C) | Reaction Time (min) | Radiochemical Yield (%) | Reference |
| NODAGA | ⁶⁸Ga | RGD peptide | Room Temperature | 5 | >96 | [1] |
| DOTA | ⁶⁸Ga | RGD peptide | 95 | 5-10 | >95 | |
| NODAGA | ⁶⁴Cu | mAb7 | 25 | 60 | 59 - 71 | [2][3] |
| DOTA | ⁶⁴Cu | mAb7 | 40 | 60 | 59 - 71 | [2][3] |
| NODAGA | ⁶⁴Cu | Trastuzumab | Room Temperature | 15 | ~80 | |
| DOTA | ⁶⁴Cu | Trastuzumab | Room Temperature | 15 | Full incorporation |
In Vitro and In Vivo Stability
The stability of the radiometal-chelator complex is paramount to prevent the release of the radionuclide in vivo, which can lead to off-target radiation exposure and poor image quality. NODAGA complexes, particularly with ⁶⁴Cu, have shown excellent in vivo stability.
Studies have demonstrated that ⁶⁴Cu-NODAGA-conjugated antibodies exhibit less accumulation in the liver compared to their ⁶⁴Cu-DOTA counterparts, suggesting better in vivo stability of the complex[2][3]. This is further supported by higher blood activity for ⁶⁴Cu-NODAGA-mAb7, indicating increased bioavailability due to enhanced stability[2][3].
Biodistribution and Pharmacokinetics
The choice of chelator can significantly influence the biodistribution of a radiopharmaceutical. Generally, NODAGA-conjugated peptides and antibodies have shown faster clearance from non-target tissues and, in some cases, improved tumor-to-background ratios.
Table 2: Comparative Biodistribution Data of ⁶⁴Cu-labeled JR11 in Mice Bearing HEK-hsst2 Xenografts (%IA/g)
| Organ | ⁶⁴Cu-NODAGA-JR11 (1 h p.i.) | ⁶⁴Cu-DOTA-TATE (1 h p.i.) | ⁶⁴Cu-NODAGA-JR11 (24 h p.i.) | ⁶⁴Cu-DOTA-TATE (24 h p.i.) | Reference |
| Blood | 0.3 ± 0.1 | 0.7 ± 0.2 | 0.0 ± 0.0 | 0.5 ± 0.1 | [4][5] |
| Liver | 1.7 ± 0.2 | 6.1 ± 1.2 | 0.5 ± 0.1 | 2.5 ± 0.4 | [4][5] |
| Kidneys | 10.3 ± 0.7 | 4.8 ± 0.5 | 3.5 ± 0.5 | 2.1 ± 0.3 | [4][5] |
| Tumor | 20.6 ± 3.7 | 20.3 ± 2.5 | 10.8 ± 1.5 | 2.8 ± 0.3 | [4][5] |
Table 3: Comparative Biodistribution Data of ⁶⁴Cu-labeled mAb7 in a Prostate Cancer Xenograft Model (%ID/g at 24h)
| Organ | ⁶⁴Cu-DOTA-mAb7 | ⁶⁴Cu-NODAGA-mAb7 | Reference |
| Liver | Higher Accumulation | Lower Accumulation | [2][3] |
| Tumor | 13.44 ± 1.21 | 13.24 ± 4.86 | [2][3] |
Experimental Workflows and Signaling Pathways
To ensure the reproducibility of experiments, understanding the entire workflow from chelator synthesis to in vivo application is crucial. The following diagrams illustrate the key processes involved.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of DOTA and NODAGA as chelators for (64)Cu-labeled immunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The somatostatin receptor 2 antagonist 64Cu-NODAGA-JR11 outperforms 64Cu-DOTA-TATE in a mouse xenograft model | PLOS One [journals.plos.org]
- 5. The somatostatin receptor 2 antagonist 64Cu-NODAGA-JR11 outperforms 64Cu-DOTA-TATE in a mouse xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for (R)-NODAGA-tris(t-Bu ester)
This document provides essential safety and logistical information for the proper disposal of (R)-NODAGA-tris(t-Bu ester). The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting.
Safety and Hazard Information
| Hazard Category | Description | GHS Pictogram | Hazard Statement |
| Skin Irritation | Causes skin irritation | Exclamation mark | H315 |
| Eye Irritation | Causes serious eye irritation | Exclamation mark | H319 |
Source: Sigma-Aldrich[1]
Given the irritant nature of the compound, appropriate personal protective equipment (PPE), including safety glasses with side-shields, gloves, and a lab coat, should be worn at all times when handling this chemical.[2]
Disposal Protocol
The proper disposal of (R)-NODAGA-tris(t-Bu ester) is contingent on a hazardous waste determination, which must be conducted by the waste generator.[3] As a guiding principle, chemical waste should be treated as hazardous unless confirmed to be non-hazardous by your institution's Environmental Health and Safety (EHS) office.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Determine if the waste is the pure, unused solid compound, a solution, or contaminated labware (e.g., gloves, weighing paper, pipette tips).
-
Segregate Waste Streams: Do not mix (R)-NODAGA-tris(t-Bu ester) waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible chemicals can react dangerously.
Step 2: Containerization and Labeling
-
Select an Appropriate Container:
-
Solid Waste: Collect solid (R)-NODAGA-tris(t-Bu ester) and contaminated disposable labware in a designated, durable, and sealable container.[3]
-
Liquid Waste: If the compound is in solution, use a compatible, leak-proof container.
-
-
Label the Container: All waste containers must be clearly labeled. The label should include:
-
The full chemical name: "(R)-NODAGA-tris(t-Bu ester)"
-
The words "Hazardous Waste"
-
A description of the contents (e.g., "Solid," "Aqueous solution with trace amounts")
-
The date when waste was first added to the container.
-
The name of the principal investigator or lab group.
-
Step 3: Storage
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure and away from general lab traffic.
-
Keep the container tightly closed except when adding waste.[2]
Step 4: Disposal Request
-
Once the waste container is full, or if the experiment generating the waste is complete, contact your institution's EHS office to arrange for a hazardous waste pickup.
-
Follow your institution's specific procedures for requesting a waste pickup.
Special Considerations for Non-Hazardous Determination:
In the event that your institution's EHS office, after a thorough evaluation, deems a very dilute aqueous solution of (R)-NODAGA-tris(t-Bu ester) to be non-hazardous, the following disposal options might be permissible:
-
Aqueous, Non-Hazardous Liquid Waste: Some institutions may permit the disposal of non-hazardous, water-miscible liquids with a pH between 6.0 and 9.5 down the sanitary sewer.[3] Approval from your EHS office is mandatory before proceeding with this method. [4]
-
Empty Containers: Containers that held (R)-NODAGA-tris(t-Bu ester) must be thoroughly rinsed. The first rinse should be collected as hazardous waste.[5] After appropriate rinsing, the container labels should be defaced, and the container can be disposed of in the regular trash.[4]
Disposal Decision Workflow
The following diagram illustrates the logical steps for determining the proper disposal route for (R)-NODAGA-tris(t-Bu ester).
Caption: Disposal decision workflow for (R)-NODAGA-tris(t-Bu ester).
References
- 1. NODAGA-tris(t-Bu ester) | 1190101-34-8 [sigmaaldrich.com]
- 2. macrocyclics.com [macrocyclics.com]
- 3. Non-Hazardous Wastes - Recycling - Treatment | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 4. sfasu.edu [sfasu.edu]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Personal protective equipment for handling (R)-NODAGA-tris(t-Bu ester)
Essential Safety and Handling Guide for (R)-NODAGA-tris(t-Bu ester)
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (R)-NODAGA-tris(t-Bu ester). The following procedures are designed to ensure the safe handling, use, and disposal of this compound, fostering a secure laboratory environment.
(R)-NODAGA-tris(t-Bu ester) is a chemical compound that requires careful handling to prevent skin and eye irritation. The primary hazards associated with this compound are skin irritation (H315) and serious eye irritation (H319), as indicated by the GHS07 pictogram and "Warning" signal word. Adherence to the following personal protective equipment (PPE) and disposal protocols is mandatory to minimize exposure and ensure safety.
Personal Protective Equipment (PPE)
Based on the known hazards, the following PPE is required when handling (R)-NODAGA-tris(t-Bu ester). A summary of the recommended PPE is provided in the table below.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Inspected before use. Nitrile or other appropriate material. Dispose of contaminated gloves properly. |
| Eye & Face Protection | Safety glasses with side-shields | Must conform to NIOSH (US) or EN 166 (EU) standards. A face shield may be required for splash hazards. |
| Skin & Body Protection | Laboratory coat | Impervious clothing. Should be worn over personal clothes. |
| Respiratory Protection | Dust mask or respirator | Recommended when handling the solid form to avoid dust formation. Use a P95 (US) or P1 (EU EN 143) particle respirator for small exposures. Handling should ideally occur in a chemical fume hood.[1] |
Experimental Protocols: Donning and Doffing PPE
Properly putting on (donning) and taking off (doffing) PPE is critical to prevent contamination.
Donning Procedure:
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Lab Coat: Put on a clean, properly fitting laboratory coat.
-
Respiratory Protection: If required, don a dust mask or respirator.
-
Eye Protection: Put on safety glasses with side shields.
-
Gloves: Don gloves, ensuring they overlap the cuffs of the lab coat.
Doffing Procedure:
-
Gloves: Remove gloves using a glove-to-glove and skin-to-skin technique to avoid touching the outer contaminated surface.
-
Lab Coat: Remove the lab coat by folding it inward on itself to contain any contamination.
-
Hand Hygiene: Wash hands thoroughly.
-
Eye Protection: Remove safety glasses.
-
Respiratory Protection: Remove the mask or respirator without touching the front.
-
Final Hand Hygiene: Wash hands again with soap and water.
Operational and Disposal Plans
Handling:
-
Avoid contact with skin and eyes.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Whenever possible, handle the compound in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Wash hands thoroughly after handling.
Storage:
-
Keep the container tightly closed in a dry and well-ventilated place.[1]
-
Store at or below -20°C in an inert atmosphere and protected from light.
Disposal Plan:
-
Unused Product and Residues: Dispose of the contents and container in accordance with local, state, and federal regulations. This typically involves using an approved waste management company.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated materials should be collected in a designated, sealed container and disposed of as chemical waste.
Visual Workflow for PPE Selection and Disposal
The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling (R)-NODAGA-tris(t-Bu ester) and the subsequent disposal procedure for the chemical and contaminated materials.
Caption: PPE Selection and Disposal Workflow for (R)-NODAGA-tris(t-Bu ester).
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
